CAY10573
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: CAY10573 Pan-PPAR Agonist Profiling & Application
The following technical guide details the pharmacological profile, mechanism of action, and experimental application of CAY10573 , a potent pan-PPAR agonist.
Executive Summary
CAY10573 (CAS: 853652-40-1) is a non-steroidal, synthetic small molecule that functions as a potent pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Unlike isoform-selective probes (e.g., Rosiglitazone for PPAR
This compound is a critical tool in metabolic research, particularly for investigating the synergistic effects of simultaneous PPAR isoform activation on lipid homeostasis, insulin sensitivity, and inflammation. It exhibits superior binding affinity for PPAR
Chemical & Pharmacological Profile
Chemical Identity[3][4]
-
IUPAC Name: 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid[1][2]
-
Molecular Formula:
[2] -
Molecular Weight: 521.6 g/mol [2]
-
Physical State: Crystalline solid[2]
Potency Data (The "Paradox")
A critical insight for experimental design is the divergence between CAY10573's binding affinity and its functional transactivation potency. While it binds most tightly to the
| PPAR Isoform | Binding Affinity ( | Functional Potency ( | Physiological Role |
| PPAR | 113 nM | 8 nM (Highest Potency) | Fatty acid oxidation, ketogenesis |
| PPAR | 50 nM (Highest Affinity) | 70 nM | Adipogenesis, insulin sensitivity |
| PPAR | 223 nM | 500 nM | Mitochondrial biogenesis, thermogenesis |
Data Source: Cayman Chemical [1][3][4]
Solubility & Stability
-
DMSO: Soluble up to 0.5 mg/mL.[2]
-
DMF: Soluble up to 0.3 mg/mL.[2]
-
Aqueous Buffers: Practically insoluble. Protocol Note: Do not add directly to aqueous media. Predissolve in DMSO, then dilute.
Mechanism of Action: Pan-PPAR Activation
CAY10573 acts by penetrating the cell membrane and binding to the ligand-binding domain (LBD) of PPARs within the cytosol/nucleus. Upon binding, the receptor undergoes a conformational change, shedding co-repressors and recruiting co-activators.
Signaling Pathway Visualization
The following diagram illustrates the convergence of CAY10573 signaling across all three isoforms, leading to the formation of the heterodimer with Retinoid X Receptor (RXR).
Figure 1: CAY10573 acts as a pan-agonist, driving heterodimerization with RXR to activate distinct metabolic gene programs.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable, precipitate-free stock for cell culture.
-
Weighing: Weigh 1 mg of CAY10573 (MW: 521.6).
-
Solvent Addition: Add 3.83 mL of high-grade DMSO (
99.9%) to achieve a 500 M stock solution.-
Note: The solubility limit is ~0.5 mg/mL (~950
M). Do not attempt to make a 10 mM stock; it will precipitate.
-
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >1 year.
Luciferase Reporter Assay (Validation Workflow)
This is the standard method to verify PPAR activation in your specific cell line (e.g., HEK293 or HepG2).
Reagents:
-
Expression vector (e.g., pCMV-PPAR
, , or ). -
Reporter vector (PPRE-Luciferase).
-
Internal control (Renilla luciferase).
Workflow:
Figure 2: Step-by-step workflow for validating CAY10573 activity using a PPRE-Luciferase reporter system.
Dosing Strategy:
Due to the differential
-
Range: 1 nM to 1
M. -
Expected Result: You should observe a sigmoidal activation curve.
-
PPAR
activation should peak near ~10-50 nM. -
PPAR
activation may require >500 nM for maximal effect.
-
Comparative Analysis & Troubleshooting
CAY10573 vs. Standard Agonists
Researchers often ask why they should use CAY10573 over Rosiglitazone.
| Feature | CAY10573 | Rosiglitazone | GW501516 |
| Selectivity | Pan ( | Selective PPAR | Selective PPAR |
| PPAR | High ( | Moderate ( | Low/None |
| Use Case | Multi-target metabolic study | Diabetes/Adipogenesis | Endurance/Muscle metabolism |
Troubleshooting Common Issues
-
Precipitation in Media:
-
Symptom:[3][5][6][7] Crystals visible under microscope after adding drug.
-
Cause: Rapid dilution of DMSO stock into aqueous media causes "crashing out."
-
Solution: Dilute the DMSO stock 1:10 in culture media first to create an intermediate working solution, vortex immediately, then add to cells. Ensure final DMSO concentration is <0.1%.
-
-
Cytotoxicity:
References
-
Cayman Chemical. CAY10573 Product Datasheet & Biological Activity. Retrieved from
-
Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.[2]
-
PubChem. Compound Summary: CAY10573 (Synonym CAY10566/Related Structures). National Library of Medicine.
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- 5. Evaluation of wound healing and anti-inflammatory activity of the rhizomes of Rumex abyssinicus J. (Polygonaceae) in mice | springermedizin.de [springermedizin.de]
- 6. Differential effects of isoflavones, from Astragalus membranaceus and Pueraria thomsonii, on the activation of PPARalpha, PPARgamma, and adipocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
CAY10573: A Technical Guide to a Pan-PPAR Agonist for Metabolic and Inflammatory Research
This guide provides an in-depth technical overview of CAY10573, a potent pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of broad-spectrum PPAR activation in metabolic and inflammatory diseases. This document will delve into the core mechanism of pan-PPAR agonism, the specific properties of CAY10573, and detailed, field-proven methodologies for its comprehensive evaluation.
The Rationale for Pan-PPAR Agonism in Metabolic Disease
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] The three primary isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct but complementary functions and tissue distribution, making them attractive therapeutic targets for metabolic disorders.[3]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3] Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in reduced plasma triglycerides.[4]
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[3] Its activation enhances insulin sensitivity and promotes glucose uptake.[5]
-
PPARδ: Ubiquitously expressed, with significant roles in fatty acid oxidation and energy homeostasis, particularly in skeletal muscle and adipose tissue.[6]
While isotype-selective agonists, such as fibrates (PPARα) and thiazolidinediones (PPARγ), have been clinically successful, they are often associated with limitations or side effects.[6] Pan-PPAR agonists, which simultaneously activate all three isotypes, offer a promising strategy to achieve a more comprehensive and balanced therapeutic effect on the multifaceted pathophysiology of metabolic diseases like type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH).[7][8] The synergistic activation of all three PPARs has the potential to improve insulin sensitivity, lipid profiles, and reduce inflammation, offering a multi-pronged approach to treatment.[9][10]
CAY10573: A Potent Activator of All Three PPAR Isotypes
CAY10573 is an indol-1-yl acetic acid derivative that has been characterized as a potent pan-PPAR agonist.[11] Its comprehensive activation profile makes it a valuable tool for preclinical research into the therapeutic benefits of pan-PPAR agonism.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2-methyl-2-(4-((5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)phenoxy)propanoic acid | [11] |
| Molecular Formula | C22H20F3NO5 | [11] |
| Molecular Weight | 447.4 g/mol | [11] |
| Purity | ≥98% | [11] |
| Formulation | A crystalline solid | [11] |
| Solubility | Soluble in DMSO and DMF | [11] |
| Storage | -20°C | [11] |
| Stability | As supplied, ≥2 years at -20°C | [11] |
Expert Insight: For in vitro assays, it is recommended to prepare a concentrated stock solution of CAY10573 in DMSO (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is kept low (typically ≤0.1%) to minimize solvent-induced artifacts. For in vivo studies, the formulation of CAY10573 will depend on the route of administration and may require a vehicle such as corn oil or a solution containing Tween 80 and carboxymethylcellulose.
In Vitro Potency and Efficacy
CAY10573 has demonstrated potent binding and transactivation of all three human PPAR isotypes.[11]
| PPAR Isotype | Binding Affinity (IC50, nM) | Transcriptional Activation (EC50, nM) |
| PPARα | 113 | 8 |
| PPARγ | 50 | 70 |
| PPARδ | 223 | 500 |
Data sourced from Cayman Chemical product information sheet.[11]
Causality Behind the Data: The IC50 values from competitive binding assays indicate the concentration of CAY10573 required to displace 50% of a known radiolabeled or fluorescent ligand from the PPAR ligand-binding domain. The lower the IC50, the higher the binding affinity. The EC50 values from reporter gene assays represent the concentration of CAY10573 that elicits a half-maximal transcriptional response. The discrepancy between binding affinity and transcriptional activation can be attributed to various cellular factors, including co-activator and co-repressor recruitment, and post-translational modifications of the receptor.
The Core Mechanism of Action: PPAR Signaling Pathway
Upon ligand binding, PPARs undergo a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators.[12] This complex then heterodimerizes with the Retinoid X Receptor (RXR).[13] The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13]
Caption: Workflow for determining the binding affinity of CAY10573 to PPARs using a fluorescence polarization assay.
Scientific Rationale: A luciferase reporter assay is a cell-based method to quantify the ability of a compound to activate a specific transcription factor. Cells are engineered to express a PPAR isotype and a reporter construct containing a luciferase gene under the control of a PPRE. Activation of the PPAR by CAY10573 leads to the expression of luciferase, and the resulting luminescence is proportional to the transcriptional activity.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for the desired human PPAR isotype (α, γ, or δ) and a reporter plasmid containing a PPRE-driven luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells into a white, clear-bottom 96-well plate.
-
After allowing the cells to adhere, treat them with a serial dilution of CAY10573 or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of CAY10573.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for assessing the transcriptional activation of PPARs by CAY10573 using a luciferase reporter assay.
In Vivo Evaluation in a Model of Metabolic Syndrome
Scientific Rationale: To translate the in vitro findings to a physiological context, it is crucial to evaluate CAY10573 in an animal model that recapitulates key features of human metabolic syndrome. Diet-induced obese (DIO) mice are a widely used and relevant model.
Experimental Design:
-
Animal Model:
-
Male C57BL/6J mice are a suitable strain.
-
Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
-
Drug Administration:
-
Randomize the DIO mice into treatment groups: vehicle control and CAY10573 at various doses (e.g., 3, 10, and 30 mg/kg/day).
-
Administer the compound daily via oral gavage for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Glucose Homeostasis: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Plasma Analysis: At the end of the study, collect blood for the measurement of glucose, insulin, triglycerides, total cholesterol, HDL, and markers of liver function (ALT, AST).
-
-
Tissue Analysis:
-
Harvest key metabolic tissues (liver, epididymal white adipose tissue, and skeletal muscle).
-
Gene Expression: Analyze the expression of PPAR target genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1), glucose transport (e.g., Glut4), and inflammation (e.g., Tnf-α, Il-6) by qPCR. [14] * Histology: Perform H&E staining of liver sections to assess steatosis.
-
Expected Outcomes: Treatment with CAY10573 is expected to improve glucose tolerance and insulin sensitivity, reduce plasma triglycerides, and decrease hepatic steatosis. These physiological effects should correlate with the upregulation of PPAR target genes in relevant tissues.
Conclusion and Future Directions
CAY10573 is a valuable research tool for investigating the integrated metabolic and anti-inflammatory effects of pan-PPAR activation. The experimental framework outlined in this guide provides a robust approach to characterizing its activity from molecular interactions to in vivo efficacy. Future studies could explore the therapeutic potential of CAY10573 in more complex disease models, such as those for NASH with fibrosis, atherosclerosis, and diabetic nephropathy. Furthermore, investigating the impact of CAY10573 on the gut microbiome and bile acid metabolism could reveal additional mechanisms contributing to its beneficial effects.
References
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Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089. [Link]
-
Duarte, S. (2023). Exploring The Promise Of Pan-PPAR Agonism. PanNASH. [Link]
-
An, P., et al. (2024). The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis. medRxiv. [Link]
-
Leibowitz, M. D., et al. (2006). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2006, 93659. [Link]
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Serafine, K. M., & O'Dell, L. E. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 22(16), 8881. [Link]
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Blednov, Y. A., et al. (2015). PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption. Psychopharmacology, 232(10), 1743–1756. [Link]
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Zhang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2568–2583. [Link]
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Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) as Molecular Targets for the Treatment and Prevention of Diseases. NIH VideoCast. [Link]
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Ndisang, J. F., & Tiwari, S. (2013). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 7, 1–11. [Link]
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Parker, M. H. (2017). Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. PNAS, 114(14), 3563–3565. [Link]
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Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 1007–1022. [Link]
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Taylor & Francis Online. (n.d.). PPAR agonist – Knowledge and References. [Link]
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Gross, B., et al. (2017). Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas. Journal of Diabetes Research, 2017, 8153805. [Link]
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Willson, T. M., et al. (2001). PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? Medicinal Research Reviews, 21(6), 527–552. [Link]
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Ferramosca, A., & Zara, V. (2022). PPAR Agonists and Metabolic Syndrome: An Established Role? International Journal of Molecular Sciences, 23(3), 1199. [Link]
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Fang, M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(2), 166–172. [Link]
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Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports, 50(12), 630–635. [Link]
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Lefebvre, M., et al. (2020). Differential effects of selective- and pan-PPAR agonists on experimental steatohepatitis and hepatic macrophages. Journal of Hepatology, 73(4), 757–770. [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]
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Zhang, L. S., et al. (2012). Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PLOS ONE, 7(10), e48453. [Link]
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Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240. [Link]
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Goya, K., et al. (2010). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? PPAR Research, 2010, 641832. [Link]
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Wang, Y., & Nakajima, T. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1066502. [Link]
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RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
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Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. [Link]
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Zhang, Y., et al. (2021). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. ACS Omega, 6(24), 15635–15644. [Link]
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Liu, Y., et al. (2014). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Cellular and Molecular Life Sciences, 71(1), 1–13. [Link]
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Ferreira, A. F., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 73. [Link]
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A Technical Guide to the Binding Affinity and Functional Potency of CAY10573 for Peroxisome Proliferator-Activated Receptors (PPARs)
Abstract
This technical guide provides an in-depth analysis of the binding characteristics of CAY10573, a potent agonist for Peroxisome Proliferator-Activated Receptors (PPARs). We will explore its specific binding affinities for the three primary PPAR isoforms—alpha (α), gamma (γ), and delta (δ)—and contextualize this data with its functional potency in transactivation assays. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative binding profile of CAY10573, the state-of-the-art methodologies used for its characterization, and the scientific rationale behind these experimental designs.
Introduction: The PPAR Family and CAY10573
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] Upon activation by endogenous ligands (such as fatty acids) or synthetic agonists, PPARs form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator responsive elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
The three main isoforms, PPARα, PPARγ, and PPARδ, exhibit distinct tissue distribution and physiological roles:
-
PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation is central to regulating fatty acid transport and oxidation.[4]
-
PPARγ is most abundant in adipose tissue and is the master regulator of adipogenesis.[4] It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes.[5]
-
PPARδ (also known as PPARβ) is expressed ubiquitously and is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[1]
Given their central role in metabolic diseases, developing isoform-specific or pan-agonists for the PPAR family is a significant focus of drug discovery. CAY10573 has emerged as a potent PPAR agonist that interacts with all three isoforms, making it a valuable pharmacological tool for investigating PPAR biology. This guide focuses on quantitatively defining its interaction with each receptor subtype.
Quantitative Profile: Binding Affinity and Functional Potency of CAY10573
The interaction of a ligand with its target is defined by two key parameters: binding affinity and functional potency. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive assay, measures the strength of the binding interaction. Functional potency, typically measured as the half-maximal effective concentration (EC50), quantifies the concentration of a ligand required to elicit a half-maximal biological response.
CAY10573 displays potent binding to all three PPAR isoforms, with a notable preference for PPARγ.[6]
Data Presentation: CAY10573 Binding and Potency
The binding and functional data for CAY10573 are summarized below. The IC50 values represent the concentration of CAY10573 required to displace 50% of a known tracer from the ligand-binding domain, while the EC50 values represent the concentration required to achieve 50% of the maximal transcriptional activation.
Table 1: CAY10573 Competitive Binding Affinity (IC50)
| PPAR Isoform | IC50 (nM) |
|---|---|
| PPARα | 113 |
| PPARγ | 50 |
| PPARδ | 223 |
Data sourced from Cayman Chemical.[6]
Table 2: CAY10573 Functional Transactivation Potency (EC50)
| PPAR Isoform | EC50 (nM) |
|---|---|
| PPARα | 8 |
| PPARγ | 70 |
| PPARδ | 500 |
Data sourced from Cayman Chemical.[6]
Analysis: The data clearly indicates that CAY10573 is a pan-PPAR agonist. Its binding affinity is strongest for PPARγ (IC50 = 50 nM), approximately twofold stronger than for PPARα and over fourfold stronger than for PPARδ.[6] Interestingly, its functional potency for transactivation is highest at PPARα (EC50 = 8 nM), suggesting highly efficient coupling between binding and transcriptional activation at this isoform.[6] For PPARγ, CAY10573 demonstrates stronger binding and functional activity than the well-known antidiabetic drug rosiglitazone (IC50 = 92 nM; EC50 = 220 nM).[6]
Methodology Deep Dive: Determining Ligand-Receptor Interactions
To ensure data integrity and reproducibility, standardized, high-throughput assays are essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for studying molecular interactions in drug discovery due to their robustness, sensitivity, and resistance to interference from compound autofluorescence.[7]
Part 3.1: Principle of the TR-FRET Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., CAY10573) to displace a fluorescently-labeled PPAR ligand ("tracer") from the receptor's ligand-binding domain (LBD).
Core Causality: The assay is built on the principle of FRET, where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[7] In the LanthaScreen™ TR-FRET format, a long-lifetime Terbium (Tb) chelate serves as the donor, and a fluorescent tracer (Fluormone™) acts as the acceptor.[7]
-
High FRET State (No Competitor): The PPAR LBD is tagged with Glutathione-S-Transferase (GST). A Tb-labeled anti-GST antibody binds to the LBD. When the fluorescent tracer binds to the LBD's pocket, the Tb donor and the tracer acceptor are brought into close proximity. Excitation of Tb (at ~340 nm) results in energy transfer to the tracer, which then emits light at its characteristic wavelength (~520 nm).
-
Low FRET State (Competitor Present): When an unlabeled compound like CAY10573 is introduced, it competes with the fluorescent tracer for binding to the LBD. As CAY10573 displaces the tracer, the distance between the donor and acceptor increases, disrupting FRET. This leads to a decrease in the acceptor's emission signal at 520 nm and an increase in the donor's emission at 495 nm.
The IC50 is determined by measuring the ratio of the two emission signals across a range of CAY10573 concentrations.
Part 3.2: Step-by-Step Experimental Protocol (Generalized)
This protocol outlines the essential steps for determining the IC50 value of a test compound for a PPAR isoform using a commercially available kit (e.g., LanthaScreen™ TR-FRET PPAR Competitive Binding Assay).[7]
-
Reagent Preparation:
-
Prepare assay buffer as specified by the manufacturer.
-
Dilute the GST-PPAR-LBD protein, Tb-anti-GST antibody, and the Fluormone™ Pan-PPAR Green tracer to their final working concentrations in the assay buffer.
-
Causality: Using a master mix of these components ensures uniform addition to all wells, minimizing pipetting errors.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound (CAY10573) in DMSO. A typical starting concentration might be 10 mM, diluted down in 1:3 or 1:5 steps.
-
Further dilute this series into the assay buffer to the desired final concentrations. This intermediate dilution step is critical to minimize the final DMSO concentration in the assay well (typically ≤1%), as high concentrations of DMSO can disrupt protein structure and binding.
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 5-10 µL) of each diluted compound to the appropriate wells of a low-volume, black 384-well plate.
-
Causality: Black plates are used to minimize light scatter and well-to-well crosstalk. The 384-well format allows for high-throughput screening and conserves precious reagents.
-
Include "no competitor" (maximum FRET) and "no receptor" (background) controls.
-
-
Reagent Addition and Incubation:
-
Add the master mix of PPAR-LBD, Tb-antibody, and tracer to all wells.
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
Causality: Incubation allows the binding reaction to reach equilibrium. Protecting the plate from light prevents photobleaching of the fluorophores.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader capable of TR-FRET.
-
The instrument excites the Tb donor at ~340 nm and records emission signals from both the donor (at 495 nm) and the acceptor (at 520 nm) after a time delay (typically ~100 µs).
-
Causality: The time delay is the "TR" in TR-FRET; it allows short-lived background fluorescence from the plate or compounds to decay, significantly improving the signal-to-noise ratio.
-
-
Data Analysis:
-
Calculate the 520 nm / 495 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal (four-parameter logistic) model to determine the IC50 value.
-
Part 3.3: Principle of the TR-FRET Coactivator Recruitment Assay
While binding is essential, the ultimate function of an agonist is to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins to the transcriptional machinery.[8][9] This functional activity is quantified using a coactivator recruitment assay.
Core Causality: This assay format is analogous to the binding assay, but the fluorescent tracer is replaced with a fluorescein-labeled peptide corresponding to the receptor-binding motif of a known coactivator (e.g., PGC1α or TRAP220).[8][9]
-
Low FRET State (No Agonist): In the absence of an agonist, the PPAR-LBD is in a conformation that has a low affinity for the coactivator peptide. The Tb-labeled antibody is bound to the LBD, but the fluorescein-labeled peptide is not. Therefore, the donor and acceptor are far apart, and FRET is minimal.
-
High FRET State (Agonist Bound): The binding of an agonist like CAY10573 induces a conformational shift in the LBD, exposing a binding surface for the coactivator peptide.[9] The peptide binds, bringing the fluorescein acceptor into close proximity with the Tb donor, resulting in a high FRET signal.
The EC50 is determined by measuring the increase in the FRET ratio across a range of agonist concentrations.
Conclusion
CAY10573 is a well-characterized pan-PPAR agonist with nanomolar binding affinity and functional potency across all three major isoforms. It exhibits the highest binding affinity for PPARγ, with an IC50 of 50 nM.[6] The robust and reproducible characterization of such compounds is made possible by advanced assay technologies like TR-FRET, which provide a self-validating system for quantifying both direct binding and subsequent functional events like coactivator recruitment. The detailed protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively utilize CAY10573 as a tool for exploring PPAR-mediated biological pathways and to apply these methodologies in their own drug discovery and development programs.
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In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database . PubMed, National Library of Medicine. [Link]
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Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ . MDPI. [Link]
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Rapid Assessment of Binding Affinity of SARS-COV-2 Spike Protein to the Human Angiotensin-Converting Enzyme 2 Receptor and to Neutralizing Biomolecules Based on Computer Simulations . National Institutes of Health. [Link]
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Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation . National Institutes of Health. [Link]
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High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties . PubMed, National Library of Medicine. [Link]
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Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent . PubMed, National Library of Medicine. [Link]
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Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands . PubMed, National Library of Medicine. [Link]
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Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust . National Institutes of Health. [Link]
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PPAR-gamma: a nuclear receptor with affinity for cannabinoids . PubMed, National Library of Medicine. [Link]
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Original Article Change in binding affinity with ACE2 receptor in beta, delta and omicron SARS CoV2 variants . e-Century Publishing Corporation. [Link]
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Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist . MDPI. [Link]
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Prediction of PPAR-alpha ligand-mediated physiological changes using gene expression profiles . PubMed, National Library of Medicine. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay . BMG Labtech. [Link]
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SARS-CoV-2 Delta Variant: Interplay between Individual Mutations and Their Allosteric Synergy . MDPI. [Link]
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PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action . Frontiers. [Link]
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Two steps, one ligand: How PPARγ binds small molecule agonists . PubMed, National Library of Medicine. [Link]
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Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds . MDPI. [Link]
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Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases . YouTube. [Link]
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An In-Depth Technical Guide to the Downstream Signaling Pathways of CAY10573
This guide provides a comprehensive technical overview of CAY10573, a potent and selective inhibitor of the lysine acetyltransferase KAT6A. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and its therapeutic potential. We will delve into the core mechanism of CAY10573, its impact on downstream signaling, and provide validated experimental protocols for studying these effects.
Introduction: The Epigenetic Regulator KAT6A and its Inhibitor, CAY10573
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1][2] KAT6A plays a pivotal role in controlling gene expression by adding acetyl groups to lysine residues on histone proteins, primarily on histone H3.[1][3] This acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible to transcription factors, thereby promoting gene expression.[1]
Dysregulation of KAT6A activity is implicated in various diseases, including several types of cancer like leukemia and breast cancer, as well as neurodevelopmental disorders.[1][3] This makes KAT6A a compelling therapeutic target. CAY10573 is a small molecule inhibitor designed to selectively block the enzymatic activity of KAT6A. By inhibiting KAT6A, CAY10573 prevents histone acetylation, leading to a more condensed chromatin state and subsequent changes in the expression of genes crucial for cell proliferation, cell cycle control, and apoptosis.[1][4]
Core Mechanism of Action of CAY10573
CAY10573 exerts its effects by targeting the acetyltransferase activity of KAT6A. The primary substrate for KAT6A is histone H3, which it acetylates at lysine 23 (H3K23ac).[4][5] This specific epigenetic mark is associated with active gene transcription.
The inhibition of KAT6A by CAY10573 leads to a global reduction in H3K23ac levels. This alteration of the epigenetic landscape is the foundational event that triggers a cascade of downstream signaling events. The most well-characterized consequences include the modulation of the p53 tumor suppressor pathway and the PI3K/AKT signaling cascade.[5][6]
Key Downstream Signaling Pathways Modulated by CAY10573
Inhibition of KAT6A by CAY10573 initiates a complex cellular response. The primary downstream effects converge on pathways that control cell cycle progression and survival.
The p53-p21 Axis: Induction of Cell Cycle Arrest and Senescence
One of the most significant downstream effects of KAT6A inhibition is the activation of the p53 signaling pathway.[5] KAT6A can directly acetylate p53 at lysines 120 and 382, a modification that enhances its transcriptional activity.[6][7] This leads to the upregulation of p53 target genes, most notably the cyclin-dependent kinase inhibitor 1A (CDKN1A), which encodes the p21 protein.[5][6]
The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK activity, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[1][5] This CAY10573-induced cell cycle arrest can lead to cellular senescence or apoptosis, thereby suppressing tumor growth.[1]
Modulation of the PI3K/AKT Pathway
In certain cellular contexts, such as glioblastoma, KAT6A has been shown to promote tumorigenesis by upregulating the PI3K/AKT signaling pathway.[5] The mechanism involves KAT6A-mediated H3K23 acetylation at the promoter of the PIK3CA gene, which encodes the catalytic subunit of PI3K. This acetylation recruits other transcriptional machinery, leading to increased PIK3CA expression and subsequent activation of AKT.[5][8]
By inhibiting KAT6A, CAY10573 can theoretically downregulate PI3K/AKT signaling in these specific cancer types, contributing to its anti-proliferative effects.[5] It is important to note that the interplay between KAT6A and the PI3K/AKT pathway can be context-dependent.[9]
Experimental Methodologies for Pathway Interrogation
To rigorously investigate the downstream effects of CAY10573, a multi-pronged approach employing validated molecular biology techniques is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Analysis of Histone Acetylation
A direct measure of CAY10573 efficacy is its ability to reduce global H3K23 acetylation.
Protocol: Histone Extraction and Western Blotting for H3K23ac
-
Causality: This protocol directly assesses the pharmacodynamic effect of CAY10573 on its primary target's activity. A reduction in H3K23ac confirms target engagement.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) and treat with a dose-response of CAY10573 (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Utilize an acid extraction protocol. Lyse cells in a hypotonic buffer, isolate nuclei, and extract histones using 0.2 M H2SO4.[10] Precipitate histones with trichloroacetic acid.
-
Protein Quantification: Resuspend histone pellets and quantify using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K23ac (e.g., 1:1000 dilution) overnight at 4°C.
-
Self-Validation: Simultaneously probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 (1:5000) as a loading control. This ensures that any observed decrease in H3K23ac is not due to unequal sample loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Trustworthiness: The inclusion of a total H3 loading control is non-negotiable for data interpretation. A dose-dependent decrease in the H3K23ac signal relative to the total H3 signal validates the specific inhibitory effect of CAY10573.
Interrogating the p53-p21 Axis
Protocol: Western Blotting for p53 and p21 Protein Expression
-
Causality: This experiment verifies that KAT6A inhibition translates into the expected downstream functional outcome of increased p53 pathway signaling.
-
Methodology:
-
Cell Lysis: Treat cells with CAY10573 as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Western Blotting:
-
Load 20-40 µg of total protein onto a 12% SDS-PAGE gel.[11]
-
Transfer to a PVDF membrane.
-
Block and incubate with primary antibodies against p53 (1:1000) and p21 (1:500-1:1000).[12]
-
Self-Validation: Use a loading control antibody such as GAPDH or β-actin (1:10000) to ensure equal protein loading across lanes.
-
Positive Control: As a positive control for p21 and p53 induction, treat a parallel set of cells with a known DNA damaging agent like etoposide or doxorubicin.[11][12]
-
-
-
Trustworthiness: An increase in p21 protein levels following CAY10573 treatment, normalized to a loading control, provides strong evidence for the activation of the p53 pathway.
Protocol: Quantitative PCR (qPCR) for CDKN1A (p21) mRNA Expression
-
Causality: This assay determines if the increase in p21 protein is preceded by an increase in the transcription of its corresponding gene, CDKN1A, directly linking KAT6A inhibition to p53 transcriptional activation.
-
Methodology:
-
RNA Extraction: Treat cells with CAY10573. Extract total RNA using a TRIzol-based method or a column-based kit.[13]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[13]
-
qPCR:
-
Perform qPCR using SYBR Green master mix and validated primers for CDKN1A and a housekeeping gene.[14][15]
-
CDKN1A Forward Primer: 5'-AGGTGGACCTGGAGACTCTCAG-3'[14]
-
CDKN1A Reverse Primer: 5'-TCCTCTTGGAGAAGATCAGCCG-3'[14]
-
Self-Validation: Use at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Run a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.
-
-
Data Analysis: Calculate the relative expression (fold change) of CDKN1A using the ΔΔCt method.
-
-
Trustworthiness: A dose-dependent increase in CDKN1A mRNA levels that correlates with the protein data confirms that CAY10573's effect originates at the transcriptional level.
Quantitative Data and Expected Outcomes
The following table summarizes expected quantitative outcomes from the described experiments, based on published literature for potent KAT6A inhibitors.
| Parameter | Assay | Target Cell Line | Expected Result with CAY10573 | Reference |
| Target Engagement | Western Blot | ER+ Breast Cancer | Dose-dependent decrease in H3K23ac | [4] |
| Cellular Phenotype | Cell Viability Assay | KAT6A-amplified cells | Potent inhibition of proliferation | [4] |
| Pathway Activation | qPCR | HCT116 (p53 WT) | Dose-dependent increase in CDKN1A mRNA | [6] |
| Protein Expression | Western Blot | HCT116 (p53 WT) | Dose-dependent increase in p21 protein | [6][12] |
Conclusion and Future Directions
CAY10573 is a powerful chemical probe for elucidating the biological roles of KAT6A. Its mechanism of action converges on critical cell cycle and survival pathways, primarily through the epigenetic regulation of the p53-p21 axis. The experimental framework provided here offers a robust and self-validating approach to characterize the downstream signaling effects of CAY10573 and other KAT6A inhibitors.
Future research should focus on exploring the context-dependent roles of KAT6A in different cancer types, investigating potential resistance mechanisms, and identifying synergistic drug combinations. The continued study of KAT6A inhibitors like CAY10573 holds significant promise for the development of novel epigenetic therapies.
References
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Baell, J. B., et al. (2018). Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding. Signal Transduction and Targeted Therapy, 3, 36. Available at: [Link]
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Patsnap Synapse. (2024). What are KAT6A inhibitors and how do they work?. Patsnap. Available at: [Link]
-
ResearchGate. (2017). KAT6A acetyltransferase activity is required for activating PI3K/AKT signaling. ResearchGate. Available at: [Link]
-
UniProt Consortium. (n.d.). KAT6A - Histone acetyltransferase KAT6A - Homo sapiens (Human). UniProt. Available at: [Link]
-
GeneCards. (2026). KAT6A Gene - Lysine Acetyltransferase 6A. GeneCards The Human Gene Compendium. Available at: [Link]
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Sino Biological. (n.d.). KAT6A General Information. Sino Biological. Available at: [Link]
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Wikipedia. (n.d.). KAT6A. Wikipedia. Available at: [Link]
-
ResearchGate. (2015). What are a suitable conditions for doing a western blot to look at p21 expression?. ResearchGate. Available at: [Link]
-
Journal of Biological Chemistry. (2012). Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding. Journal of Biological Chemistry. Available at: [Link]
-
National Institutes of Health. (2025). Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. National Library of Medicine. Available at: [Link]
-
American Association for Cancer Research. (2017). The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins. AACR Publications. Available at: [Link]
-
Reactome. (n.d.). AKT phosphorylates KAT6A. Reactome Pathway Database. Available at: [Link]
-
OriGene Technologies. (n.d.). p21 (CDKN1A) Human qPCR Primer Pair. OriGene. Available at: [Link]
-
ResearchGate. (2025). Chemical Approaches for Studying Histone Modifications. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2013). MOZ increases p53 acetylation and premature senescence through its complex formation with PML. PubMed. Available at: [Link]
-
ResearchGate. (2018). Gene expression analysis by quantitative PCR in 22 cultures of T-lymphocytes from female breast cancer patients. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2024). Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial. PubMed. Available at: [Link]
-
National Institutes of Health. (2023). Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer. PubMed. Available at: [Link]
-
Proceedings of the National Academy of Sciences. (2004). Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis. PNAS. Available at: [Link]
-
ResearchGate. (2017). Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. ResearchGate. Available at: [Link]
-
OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available at: [Link]
-
National Institutes of Health. (2020). Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. National Library of Medicine. Available at: [Link]
-
JensenLab. (n.d.). DISEASES - KAT6A. JensenLab. Available at: [Link]
-
ResearchGate. (2018). Western blot analysis of p53, p21 (CDKN1A) and CYP1A1 protein... ResearchGate. Available at: [Link]
-
National Institutes of Health. (2018). Long non-coding RNA generated from CDKN1A gene by alternative polyadenylation regulates p21 expression during DNA damage response. National Library of Medicine. Available at: [Link]
-
MDPI. (2023). A TP53-Pathway-Based Prognostic Signature for Radiotherapy and Functional Validation of TP53I3 in Non-Small-Cell Lung Cancer. MDPI. Available at: [Link]
-
ResearchGate. (2018). Overview of the different histone extraction protocols, highlighting... ResearchGate. Available at: [Link]
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Technical Guide: CAY10573 – Mechanistic Validation in Metabolic Disease Models
Executive Summary
CAY10573 is a potent, non-selective pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor) utilized primarily as a high-affinity chemical probe in metabolic research. Unlike selective agonists such as fibrates (PPAR
This guide provides a rigorous technical framework for evaluating CAY10573 in preclinical metabolic disease models. It details the compound's mechanistic basis, validated in vitro protocols for assessing functional potency, and critical considerations for in vivo formulation and experimental design in models of Type 2 Diabetes (T2D) and obesity.
Key Pharmacological Profile
| Receptor Isoform | Binding Affinity ( | Functional Potency ( | Primary Metabolic Outcome |
| PPAR | 113 nM | 8 nM | Fatty acid oxidation, lipid lowering |
| PPAR | 50 nM | 70 nM | Insulin sensitization, adipogenesis |
| PPAR | 223 nM | 500 nM | Oxidative metabolism, thermogenesis |
Data Source: Cayman Chemical / Mahindroo et al. (2006)
Molecular Mechanism of Action
CAY10573 functions as a ligand for the nuclear receptor superfamily of PPARs. Upon binding, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of machinery essential for metabolic homeostasis.
Mechanistic Pathway Diagram
The following diagram illustrates the downstream signaling cascade initiated by CAY10573 across distinct tissue types.
Caption: CAY10573 activates PPAR
In Vitro Validation Protocols
Before in vivo application, CAY10573 activity must be validated in cell-based systems. The following protocols are designed to confirm PPAR
Protocol A: 3T3-L1 Adipocyte Differentiation Assay
Objective: Quantify PPAR
Reagents:
-
Differentiation Media (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL Insulin.[1]
-
Treatment Media: DMEM + 10% FBS + Insulin (1 µg/mL) + CAY10573 (10 nM – 1 µM).
-
Control: Rosiglitazone (Positive Control, 1 µM).
-
Stain: Oil Red O (0.5% in isopropanol).
Step-by-Step Methodology:
-
Seeding: Plate 3T3-L1 fibroblasts in 6-well plates. Culture until 2 days post-confluence (Day 0).
-
Induction: On Day 0, replace media with MDI induction cocktail.
-
Treatment: On Day 2, replace MDI with Treatment Media containing CAY10573.
-
Rationale: Removing IBMX/Dex after 48h isolates the PPAR
-driven terminal differentiation phase.
-
-
Maintenance: Refresh Treatment Media every 48 hours (Day 4, Day 6).
-
Fixation (Day 8): Wash cells with PBS. Fix with 4% paraformaldehyde for 1 hour.
-
Staining: Wash with 60% isopropanol.[2][3] Incubate with filtered Oil Red O solution for 15 mins.
-
Quantification: Elute dye with 100% isopropanol and measure absorbance at 510 nm.
Self-Validation Check: The Rosiglitazone positive control must show >3-fold increase in OD510 vs. vehicle (DMSO) control. CAY10573 should exhibit dose-dependent lipid accumulation with an
Protocol B: 2-NBDG Glucose Uptake in C2C12 Myotubes
Objective: Assess insulin-sensitizing effects via PPAR
Reagents:
-
Differentiation Media: DMEM + 2% Horse Serum (low serum induces myotube formation).
-
Tracer: 2-NBDG (Fluorescent glucose analog).[4]
-
Vehicle: DMSO (Final concentration < 0.1%).
Step-by-Step Methodology:
-
Differentiation: Culture C2C12 myoblasts in differentiation media for 5–7 days until multinucleated myotubes form.
-
Starvation: Serum-starve cells in KRPH buffer (glucose-free) for 2 hours.
-
Drug Exposure: Treat cells with CAY10573 (100 nM) or Vehicle for 24 hours prior to the assay.
-
Note: PPAR effects are genomic; acute exposure (<1h) is insufficient.
-
-
Uptake: Add 100 nM Insulin (optional, to test sensitivity) and 50 µM 2-NBDG. Incubate for 30 mins at 37°C.
-
Termination: Wash 3x with ice-cold PBS to stop transport.
-
Analysis: Measure fluorescence (Ex/Em: 465/540 nm) or image via confocal microscopy.
In Vivo Experimental Design & Formulation
Critical Warning: CAY10573 is a research tool with limited aqueous solubility. Proper formulation is the single most critical factor for successful in vivo studies.
Formulation Strategy
-
Solubility: ~0.5 mg/mL in DMSO; ~0.3 mg/mL in DMF. Poor water solubility.[5]
-
Recommended Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG400 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
45% Saline (Aqueous phase)
-
-
Preparation: Dissolve CAY10573 in DMSO first, then add PEG400/Tween-80, and slowly add saline with vortexing. Use immediately.
Preclinical Efficacy Study: Diet-Induced Obese (DIO) Mice
Model: C57BL/6J male mice fed High-Fat Diet (60% kcal fat) for 12 weeks. Groups:
-
Lean Control: Chow diet + Vehicle.
-
DIO Vehicle: HFD + Vehicle.
-
DIO Positive Control: HFD + Rosiglitazone (10 mg/kg/day).
-
DIO CAY10573: HFD + CAY10573 (Suggested dose: 5–10 mg/kg/day, IP or Oral Gavage).
Experimental Workflow Diagram
Caption: 16-week workflow for evaluating CAY10573 efficacy in reversing diet-induced obesity and insulin resistance.
Key Readouts
-
Glucose Tolerance Test (GTT): Fast mice for 6h, inject glucose (1-2 g/kg), measure blood glucose at 0, 15, 30, 60, 120 min.
-
Expectation: CAY10573 should reduce AUC (Area Under Curve) comparable to Rosiglitazone.
-
-
Gene Expression (RT-qPCR):
-
Liver:Cpt1a (PPAR
target - oxidation). -
Adipose:Adipoq (Adiponectin), Fabp4 (PPAR
targets). -
Muscle:[6]Pdk4 (PPAR
target).
-
References
-
Mahindroo, N., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.
-
Cayman Chemical. (n.d.). "CAY10573 Product Information." Cayman Chemical Datasheet.
-
Zebisch, K., et al. (2012).[7] "Protocol for effective differentiation of 3T3-L1 cells to adipocytes." Analytical Biochemistry, 425(1), 88-90.
-
Yamada, K., et al. (2007). "A real-time method of imaging glucose uptake in single, living mammalian cells."[4] Nature Protocols, 2, 753–762. [4]
Sources
- 1. atcc.org [atcc.org]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Antidiabetic Activity Evaluation of Aqueous and 80% Methanolic Extracts of Leaves of Thymus schimperi (Lamiaceae) in Alloxan-induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mechanistic Control of Adipogenesis: The CAY10573 Protocol
Executive Summary
CAY10573 is a potent, synthetic pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor) derived from indole-1-acetic acid. Unlike thiazolidinediones (TZDs) which primarily target PPAR
In the context of adipocyte differentiation (adipogenesis), CAY10573 acts as a terminal differentiation driver . By directly activating the nuclear receptor superfamily responsible for lipid homeostasis, it bypasses upstream signaling bottlenecks often observed in standard hormonal induction (MDI) protocols. This guide details the mechanistic rationale and validated protocols for utilizing CAY10573 to induce, accelerate, or modulate adipogenesis in 3T3-L1 and primary pre-adipocytes.
Pharmacological Profile & Mechanism of Action
Chemical Identity
-
Formal Name: 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid[1]
-
Molecular Formula:
[1] -
Solubility: DMSO (>0.5 mg/ml), DMF (>0.3 mg/ml).[1] Insoluble in water.
-
Storage: -20°C (Stable for >2 years as lyophilized solid).
The "Pan-Agonist" Advantage
Adipogenesis is orchestrated by a transcriptional cascade where PPAR
-
PPAR
Activation: CAY10573 binds the ligand-binding domain (LBD) of PPAR , recruiting co-activators (e.g., PGC-1 ) and heterodimerizing with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, driving the expression of Fabp4 (aP2), Adipoq (Adiponectin), and Glut4. -
PPAR
/ Crosstalk: Unlike pure PPAR agonists (e.g., Rosiglitazone), CAY10573's concomitant activation of and isoforms promotes a metabolically active adipocyte phenotype, potentially increasing mitochondrial biogenesis alongside lipid storage.
Signal Transduction Pathway
The following diagram illustrates how CAY10573 bypasses early cytosolic signaling (like the clonal expansion phase driven by IGF-1) to directly engage the nuclear transcriptional machinery.
Figure 1: Mechanism of Action. CAY10573 permeates the nuclear membrane to act as a high-affinity ligand for PPAR isoforms, driving the formation of the transcriptional complex required for terminal differentiation.
Experimental Protocol: CAY10573-Driven Differentiation
This protocol is optimized for 3T3-L1 pre-adipocytes . It replaces or augments the standard Dexamethasone/IBMX cocktail to study PPAR-specific kinetics.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 5.2 mg of CAY10573 in 1 mL of high-grade DMSO. Vortex until clear. Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute 1:1000 in culture media to achieve µM concentrations. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
Differentiation Timeline
The critical window for CAY10573 action is Day 0 to Day 2 (Induction) and Day 2 to Day 7 (Maintenance).
Figure 2: Experimental Timeline. CAY10573 is most effective when introduced at Day 0 to trigger the transcriptional cascade.
Step-by-Step Workflow
Phase 1: Expansion (Day -4 to -2)
-
Seed 3T3-L1 cells in DMEM + 10% Calf Serum (CS).
-
Allow cells to reach 100% confluence.
-
Crucial: Maintain post-confluent for 48 hours (Day -2 to 0) to synchronize cells in G0/G1 phase.
Phase 2: Induction (Day 0)
-
Aspirate media.
-
Add Induction Media : DMEM + 10% Fetal Bovine Serum (FBS).
-
Treatment Group: Add CAY10573 (50 nM - 200 nM) + Insulin (1.0 µg/mL).
-
Note: CAY10573 is potent enough to replace Dexamethasone and IBMX in many assays, serving as a cleaner model for PPAR
activation without cAMP elevation side effects.
-
-
Control Group: Standard MDI Cocktail (0.5 mM IBMX, 1 µM Dex, 1 µg/mL Insulin) or Vehicle (DMSO).
Phase 3: Differentiation (Day 2)
-
Aspirate media.
-
Replace with DMEM + 10% FBS + Insulin (1.0 µg/mL).
-
Optional: Continue CAY10573 at a lower dose (10-50 nM) if sustained PPAR activation is required for the study design.
Phase 4: Maturation (Day 4+)
-
Feed cells every 48 hours with DMEM + 10% FBS only.
-
Lipid droplets should be visible by Day 4 and robust by Day 7.
Data Interpretation & Expected Results
When using CAY10573, expect accelerated differentiation compared to standard MDI protocols.
Quantitative Metrics
| Metric | Method | Expected Result (CAY10573 Treated) | Mechanistic Basis |
| Lipid Accumulation | Oil Red O Staining | >3-fold increase vs Vehicle | Direct transcriptional activation of lipogenic genes (Fasn, Scd1). |
| aP2 Expression | qPCR / Western Blot | Significant Upregulation (Day 2-4) | Fabp4 promoter contains a high-affinity PPRE. |
| Glucose Uptake | 2-NBDG Assay | Enhanced | PPAR |
| Morphology | Microscopy | Smaller, more numerous lipid droplets (Multilocular phenotype) | Pan-agonist activity (PPAR |
Troubleshooting Common Issues
-
Cytotoxicity: If cells detach at Day 2, reduce CAY10573 concentration. The IC50 for PPAR
is 50 nM; concentrations >1 µM are unnecessary and toxic. -
Weak Differentiation: Ensure cells were 100% confluent for fully 48 hours before induction. CAY10573 cannot force differentiation in proliferating cells (clonal expansion block).
-
Precipitation: CAY10573 is hydrophobic. Ensure the DMSO stock is fully dissolved and add to warm media while vortexing.
References
-
Cayman Chemical. (2006). Product Information: CAY10573. Cayman Chemical Catalog No. 10008560. Link
-
Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.[1] Link
-
Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARgamma. Annual Review of Biochemistry, 77, 289–312. Link
-
Farmer, S. R. (2006). Transcriptional control of adipocyte formation.[2][3] Cell Metabolism, 4(4), 263–273. Link
Sources
CAY10573 as a Chemical Probe for the Elucidation of SIRT1-Mediated Lipid Metabolism
An In-Depth Technical Guide:
Abstract
The intricate network of lipid metabolism is fundamental to cellular energy homeostasis, signaling, and structural integrity. Dysregulation of these pathways is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has emerged as a critical metabolic sensor and regulator, directly linking cellular energy status to the transcriptional control of lipid synthesis, storage, and catabolism.[1] This guide details the use of CAY10573, a potent and selective SIRT1 inhibitor, as a chemical tool to investigate the nuanced roles of SIRT1 in lipid metabolism. We provide a comprehensive overview of the SIRT1 signaling axis, field-proven experimental protocols to assess the impact of its inhibition, and a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the mechanisms of metabolic control and identify novel therapeutic targets.
Introduction: The Central Role of SIRT1 in Metabolic Regulation
Sirtuin 1 (SIRT1) is the most extensively studied mammalian sirtuin, acting as a pivotal link between cellular energy levels and metabolic adaptation.[1] Its activity is allosterically regulated by the intracellular NAD⁺/NADH ratio, making it a sensitive detector of the cell's energetic state.[2] During periods of low energy, such as fasting or caloric restriction, elevated NAD⁺ levels activate SIRT1.[2] Activated SIRT1 then deacetylates a host of non-histone proteins, including key transcription factors and co-activators, to orchestrate a coordinated metabolic response that promotes energy conservation and utilization.[3]
In the context of lipid metabolism, SIRT1's influence is multifaceted, affecting processes in the liver, adipose tissue, and muscle. It generally acts to suppress lipid synthesis (lipogenesis) and storage while promoting lipid mobilization and oxidation.[2][4] This is achieved through the deacetylation and subsequent modulation of several key regulatory proteins. The use of selective inhibitors like CAY10573 allows for the precise interrogation of these pathways, effectively "switching off" SIRT1 activity to observe the direct consequences on cellular lipid dynamics.
The SIRT1-Lipid Metabolism Axis: Key Molecular Targets
Inhibition of SIRT1 with CAY10573 is expected to produce the inverse effects of SIRT1 activation. Understanding the primary substrates of SIRT1 is therefore critical to designing and interpreting experiments. SIRT1 deacetylates and regulates several master controllers of lipid homeostasis.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a master transcriptional activator of lipogenic genes, promoting the synthesis of fatty acids and triglycerides.[2] SIRT1 directly interacts with and deacetylates SREBP-1c, leading to its decreased stability and reduced transcriptional activity.[2][4] This action is particularly important in the liver, where SIRT1 helps suppress fat synthesis during fasting.[4]
-
Causality of Inhibition: Treatment with CAY10573 is hypothesized to block the deacetylation of SREBP-1c, resulting in a hyperacetylated, more stable, and more active form of the protein. This should lead to increased expression of lipogenic target genes (e.g., FASN, ACACA) and a subsequent accumulation of intracellular lipids.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
PPARγ is the master regulator of adipogenesis, the process of fat cell differentiation.[1] SIRT1 can repress the activity of PPARγ, thereby down-regulating adipocyte differentiation and maturation.[1][5]
-
Causality of Inhibition: By inhibiting SIRT1, CAY10573 would relieve this repression, potentially enhancing PPARγ activity and promoting adipogenesis in pre-adipocyte models.
Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC-1α)
PGC-1α is a powerful transcriptional coactivator that drives mitochondrial biogenesis and fatty acid oxidation. SIRT1 activates PGC-1α through deacetylation, promoting the breakdown of fats for energy.[3]
-
Causality of Inhibition: CAY10573-mediated inhibition of SIRT1 should leave PGC-1α in a hypoactive, acetylated state. This would be predicted to decrease the expression of genes involved in fatty acid oxidation and reduce the cell's capacity to metabolize lipids.
Autophagy and Lipophagy
SIRT1 stimulates autophagy, the cellular process for degrading and recycling cellular components, by deacetylating autophagy-related proteins (Atgs).[6] A specialized form of this process, known as lipophagy, specifically targets lipid droplets for degradation in lysosomes.[6]
-
Causality of Inhibition: Inhibition of SIRT1 with CAY10573 may suppress autophagy and lipophagy, contributing to the net accumulation of lipid droplets within the cell by reducing their turnover rate.
The interplay of these targets demonstrates that SIRT1 sits at a critical node controlling the balance between lipid synthesis and breakdown.
Table 1: Key SIRT1 Substrates in Lipid Metabolism
| Substrate | Effect of SIRT1-Mediated Deacetylation | Predicted Outcome of SIRT1 Inhibition (via CAY10573) |
| SREBP-1c | Decreased stability and activity[2][4] | Increased lipogenesis and lipid accumulation |
| PGC-1α | Increased activity[3] | Decreased fatty acid oxidation and mitochondrial biogenesis |
| PPARγ | Repression of activity[1][5] | Enhanced adipocyte differentiation |
| LXR | Increased turnover and activity[5] | Altered cholesterol homeostasis |
| Autophagy Proteins (Atgs) | Stimulation of autophagy/lipophagy[6] | Decreased lipid droplet turnover and clearance |
Experimental Design: A Validated Workflow for Investigating CAY10573
A robust investigation into the effects of CAY10573 requires a multi-pronged approach to validate its mechanism of action and quantify its phenotypic effects on lipid metabolism. The following workflow provides a self-validating system, where biochemical target engagement is directly correlated with cellular metabolic and imaging-based outcomes.
Figure 1: A validated workflow for investigating CAY10573 effects.
Detailed Experimental Protocols
The following protocols are presented as field-proven methodologies. The causality behind key steps is explained to ensure both reproducibility and a deep understanding of the process.
Protocol 1: In Vitro SIRT1 Activity Assay
Objective: To biochemically confirm that CAY10573 inhibits SIRT1 deacetylase activity in a dose-dependent manner.
Principle: This protocol utilizes a fluorogenic substrate that is deacetylated by SIRT1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AFC or AMC).[7][8] The fluorescence intensity is directly proportional to SIRT1 activity. Trichostatin A is included to inhibit other classes of histone deacetylases (HDACs), ensuring the measured activity is specific to sirtuins.[7]
Methodology:
-
Reagent Preparation:
-
SIRT1 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.
-
Cofactor Solution: Prepare a fresh solution of 10 mM NAD⁺ in assay buffer.
-
HDAC Inhibitor: Prepare a 100 µM solution of Trichostatin A in assay buffer.
-
Fluorogenic Substrate: Reconstitute a commercially available acetylated p53-AFC peptide substrate to 1 mM in DMSO.
-
Developer Solution: Prepare the developer solution containing a protease (e.g., Trypsin) according to the manufacturer's instructions (e.g., Sigma-Aldrich, EPI018).[7]
-
Test Compound: Prepare a 10-point, 2-fold serial dilution of CAY10573 in DMSO, starting from 10 mM.
-
-
Assay Procedure (96-well black plate):
-
To each well, add the following in order:
-
50 µL of SIRT1 Assay Buffer.
-
10 µL of recombinant human SIRT1 enzyme (e.g., 25 µg/mL).
-
1 µL of the CAY10573 serial dilution (or DMSO for vehicle control).
-
10 µL of Trichostatin A solution.
-
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 29 µL mix of:
-
10 µL of Fluorogenic Substrate.
-
19 µL of NAD⁺ Cofactor Solution.
-
-
Incubate the plate at 37°C for 60 minutes, protected from light.[7]
-
Stop the reaction and develop the signal by adding 10 µL of Developer Solution to each well.[7]
-
Incubate for an additional 15 minutes at 37°C.[7]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with excitation at ~400 nm and emission at ~505 nm.[7]
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each CAY10573 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Lipid Droplet Staining
Objective: To visualize and quantify the accumulation of intracellular neutral lipids following SIRT1 inhibition by CAY10573.
Principle: Several lipophilic dyes are available for staining neutral lipids within lipid droplets.[9] Nile Red is fluorescent in a hydrophobic environment but not in aqueous media, making it highly specific for lipid droplets in live or fixed cells.[10][11] Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in fixed cells.[12][13]
Methodology (Nile Red Staining for Live Cells):
-
Cell Plating: Seed cells (e.g., HepG2 hepatocytes or 3T3-L1 pre-adipocytes) onto a 96-well black, clear-bottom imaging plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CAY10573 (and a vehicle control) for 24-48 hours. It is advisable to culture cells in oleic acid-supplemented media to provide the substrate for lipid droplet formation.
-
Staining Solution Preparation:
-
Staining Procedure:
-
Imaging and Quantification:
-
Image the cells using a high-content imaging system or a fluorescence microscope. Use a TRITC/RFP filter set (Excitation: ~550 nm, Emission: ~640 nm) for lipid droplets.[14] A DAPI filter can be used for simultaneous nuclear staining to count cells.
-
Quantify the total fluorescence intensity of lipid droplets per cell or the total lipid droplet area per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Table 2: Comparison of Common Lipid Staining Methods
| Feature | Nile Red | Oil Red O | BODIPY 493/503 |
| Principle | Environment-sensitive fluorophore | Lysochrome (fat-soluble dye) | Lipophilic fluorophore |
| Cell State | Live or Fixed[10] | Fixed Only[12] | Live or Fixed |
| Detection | Fluorescence Microscopy, Flow Cytometry | Brightfield Microscopy | Fluorescence Microscopy |
| Quantification | High (Intensity-based) | Moderate (Colorimetric elution)[13] | High (Intensity-based) |
| Key Advantage | Excellent for live-cell dynamics | Simple, robust, no fluorescence needed | High photostability, sharp emission |
Protocol 3: Real-Time Metabolic Flux Analysis
Objective: To functionally assess the impact of SIRT1 inhibition on cellular respiration and glycolysis, providing insight into the shift between fatty acid oxidation and glucose metabolism.
Principle: The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[15] By measuring these rates before and after the addition of CAY10573, one can determine the functional metabolic consequences of SIRT1 inhibition. A decrease in OCR would be consistent with reduced fatty acid oxidation driven by PGC-1α inhibition.
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare XF Base Medium supplemented with substrates relevant to your experiment (e.g., glucose, pyruvate, glutamine). For fatty acid oxidation assays, use a substrate-limited medium supplemented with a fatty acid source like etomoxir-sensitive palmitate-BSA.
-
Treatment and Assay Execution:
-
One hour before the assay, remove the culture medium from the cells, wash with assay medium, and add the final volume of pre-warmed assay medium. Place the plate in a non-CO₂ incubator at 37°C.
-
Load the hydrated sensor cartridge with CAY10573 (for acute treatment) or other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).[16]
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
Program the instrument to perform an initial set of baseline measurements (typically 3-4 cycles of mix, wait, measure).[15]
-
Inject CAY10573 and monitor the subsequent changes in OCR and ECAR over time.
-
-
Data Analysis:
-
Normalize the data to cell number (e.g., via a post-assay CyQUANT or crystal violet stain).
-
Analyze the change in basal OCR and ECAR following CAY10573 treatment. A decrease in OCR coupled with a potential compensatory increase in ECAR would suggest a shift away from mitochondrial respiration (including fatty acid oxidation) towards glycolysis, a predicted outcome of SIRT1 inhibition.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Sirtuin 1 in lipid metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools to Dissect Lipid Droplet Regulation, Players, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. protocols.io [protocols.io]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. abcam.co.jp [abcam.co.jp]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Technical Guide: CAY10573 for Insulin Sensitivity & Metabolic Research
Executive Summary
CAY10573 is a potent, non-selective pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor) utilized primarily to investigate the synergistic effects of simultaneous PPAR
This guide details the mechanistic basis, experimental protocols, and validation metrics for using CAY10573 in metabolic research, specifically focusing on insulin sensitivity in adipocytes and myotubes.[1]
Part 1: Mechanistic Profile[1][2]
The Pan-PPAR Agonist Mechanism
Insulin resistance is often driven by ectopic lipid accumulation and chronic inflammation.[1] CAY10573 addresses these via a multi-pronged genomic mechanism:
-
PPAR
Activation (IC = 50 nM): The primary driver of insulin sensitivity.[1] It promotes adipogenesis (differentiation of preadipocytes into insulin-sensitive adipocytes) and upregulates GLUT4 and Adiponectin . -
PPAR
Activation (IC = 113 nM): Predominant in the liver and skeletal muscle.[1] It drives fatty acid -oxidation, reducing lipid toxicity (lipotoxicity) that impairs insulin signaling.[1] -
PPAR
Activation (IC = 223 nM): Enhances oxidative capacity and energy expenditure in skeletal muscle.[1]
Signaling Pathway Visualization
The following diagram illustrates how CAY10573 triggers gene transcription to restore insulin signaling.
Caption: CAY10573 binds all three PPAR isoforms, forming a heterodimer with RXR to bind PPRE DNA sequences, driving the expression of genes critical for glucose and lipid metabolism.[2]
Part 2: Experimental Framework
Reconstitution & Handling
CAY10573 is a lipophilic compound.[1] Proper handling is essential to prevent precipitation in aqueous media.[1]
| Parameter | Specification | Notes |
| Molecular Weight | 521.6 g/mol | |
| Solvent | DMSO or DMF | Solubility up to ~30 mg/mL in DMSO. |
| Stock Concentration | 10 mM or 50 mM | Store at -20°C in aliquots. Avoid freeze-thaw cycles.[1] |
| Working Concentration | 50 nM – 1 | IC |
| Vehicle Control | DMSO | Final DMSO concentration in culture must be < 0.1%.[1] |
In Vitro Protocol: 3T3-L1 Adipocyte Differentiation & Glucose Uptake
This protocol uses CAY10573 to induce differentiation and enhance insulin-stimulated glucose uptake.
Phase A: Differentiation (Day 0 - Day 7)
Objective: Drive preadipocytes to mature adipocytes using CAY10573 as a potent sensitizer.[1]
-
Seed Cells: Plate 3T3-L1 fibroblasts in DMEM + 10% Calf Serum. Grow to 100% confluency (Day -2).
-
Induction (Day 0): Treat cells with MDI Cocktail + CAY10573 .[1]
-
Maintenance (Day 2): Switch to DMEM + 10% FBS + 1
g/mL Insulin + CAY10573 (100 nM) . -
Maturation (Day 4+): Switch to DMEM + 10% FBS only. Refeed every 2 days.
Phase B: Glucose Uptake Assay (Day 8-10)
Objective: Measure insulin sensitivity via 2-NBDG uptake.
-
Starvation: Serum-starve mature adipocytes in DMEM (no glucose/serum) for 2–4 hours.
-
Stimulation: Treat with Insulin (100 nM) for 30 minutes.
-
Uptake: Add 2-NBDG (100
M) fluorescent glucose analog. Incubate for 30 minutes at 37°C. -
Wash: Wash 3x with ice-cold PBS to stop transport.
-
Analysis: Measure fluorescence (Ex/Em: 465/540 nm) or analyze via flow cytometry.
Experimental Workflow Diagram
Caption: Timeline for using CAY10573 to differentiate adipocytes and subsequently test for insulin-stimulated glucose uptake.
Part 3: Data Interpretation & Self-Validation
To ensure scientific integrity, every experiment must include internal validation markers.[1]
Validation Markers
| Target | Expected Change with CAY10573 | Biological Significance |
| Oil Red O Staining | Increase (vs. Vehicle) | Confirms PPAR |
| p-Akt (Ser473) | Increase (with Insulin) | Confirms sensitization of the PI3K/Akt insulin signaling pathway. |
| GLUT4 Protein | Increase (Total & Membrane) | Direct mechanism of enhanced glucose uptake.[1][6] |
| Adiponectin | Increase (Secreted) | Hallmark of healthy, insulin-sensitive adipocytes.[1] |
Comparative Potency
When designing dose-response curves, note that CAY10573 is generally more potent than Rosiglitazone at the PPAR
-
CAY10573 EC
(PPAR ): ~70 nM -
Rosiglitazone EC
(PPAR ): ~220 nM
Troubleshooting Tip: If cell detachment occurs during the wash steps of the glucose uptake assay, use Poly-D-Lysine coated plates to improve adipocyte adherence, as mature adipocytes are buoyant and fragile.
References
-
Mahindroo, N., et al. (2006).[1][7] "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry.
-
Cayman Chemical. (n.d.).[1] "CAY10573 Product Information." Cayman Chemical Datasheet.
-
Tontonoz, P., & Spiegelman, B. M. (2008).[1] "Fat and beyond: the diverse biology of PPARgamma." Annual Review of Biochemistry.
-
Zebisch, K., et al. (2012).[1] "Protocol for effective differentiation of 3T3-L1 cells to adipocytes." Analytical Biochemistry.
Sources
- 1. biomarker.hu [biomarker.hu]
- 2. In Vivo Treatment with a Standardized Green Tea Extract Restores Cardiomyocyte Contractility in Diabetic Rats by Improving Mitochondrial Function through SIRT1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomarker.hu [biomarker.hu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 7. caymanchem.com [caymanchem.com]
CAY10573: A PPAR Pan-Agonist for Advancing Metabolic Syndrome Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Confronting Metabolic Syndrome with a Novel Research Tool
Metabolic syndrome represents a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease. The intricate pathophysiology of this syndrome necessitates sophisticated research tools to dissect its underlying molecular mechanisms and identify novel therapeutic targets. Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors comprising three isoforms (PPARα, PPARγ, and PPARδ), have emerged as central regulators of glucose and lipid homeostasis, as well as inflammation, making them prime targets for intervention in metabolic diseases.
This technical guide introduces CAY10573, a potent pan-agonist of all three PPAR isoforms, as a versatile and powerful research tool for investigating the multifaceted nature of metabolic syndrome. By simultaneously activating PPARα, PPARγ, and PPARδ, CAY10573 allows for the comprehensive exploration of the synergistic and individual roles of these receptors in metabolic regulation. This guide provides an in-depth overview of CAY10573, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo models of metabolic syndrome, empowering researchers to unlock new insights into this global health challenge.
CAY10573: A Profile of a Potent PPAR Pan-Agonist
CAY10573 is a small molecule agonist that exhibits potent and balanced activity across all three PPAR isoforms. Understanding its chemical properties and in vitro efficacy is fundamental to its effective application in research.
Technical Specifications
| Property | Value | Source |
| Chemical Name | 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid | Cayman Chemical |
| Molecular Formula | C₃₃H₃₁NO₅ | Cayman Chemical |
| Molecular Weight | 521.6 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Formulation | A crystalline solid | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
In Vitro Agonist Potency (EC₅₀)
| PPAR Isoform | EC₅₀ (nM) | Source |
| PPARα | 8 | [1] |
| PPARγ | 70 | [1] |
| PPARδ | 500 | [1] |
Note: The EC₅₀ values demonstrate that CAY10573 potently transactivates all three PPAR isoforms, with the highest potency for PPARα.[1]
Deciphering the Mechanism of Action: The PPAR Signaling Cascade
As a PPAR pan-agonist, CAY10573 exerts its biological effects by binding to and activating PPARα, PPARγ, and PPARδ. These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in various metabolic processes.
The Trifecta of Metabolic Regulation: Roles of PPAR Isoforms
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. PPARα agonists, like fibrates, are clinically used to lower triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). Activation of PPARγ promotes lipid storage in adipocytes, thereby reducing circulating free fatty acids and improving insulin sensitivity in other tissues. Thiazolidinediones (TZDs), a class of PPARγ agonists, are used as insulin-sensitizing drugs for type 2 diabetes.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, with high levels in skeletal muscle and adipose tissue. PPARδ activation enhances fatty acid oxidation and improves lipid profiles. It has also been shown to have anti-inflammatory effects.
By activating all three isoforms, CAY10573 offers a multi-pronged approach to modulating metabolic pathways, making it an invaluable tool for studying the integrated control of energy homeostasis.
In Vitro Applications: Probing PPAR Activation with CAY10573
Cell-based assays are the first line of investigation to confirm the activity and elucidate the molecular mechanisms of a compound like CAY10573. A PPAR transactivation assay is a robust method to quantify the agonist activity of CAY10573 on each PPAR isoform.
Experimental Workflow: PPAR Transactivation Luciferase Reporter Assay
Detailed Protocol: PPAR Transactivation Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and antibiotics
-
96-well white, clear-bottom tissue culture plates
-
PPAR expression plasmids (for human or mouse PPARα, γ, and δ)
-
PPRE-luciferase reporter plasmid (containing multiple copies of a PPRE upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
CAY10573
-
DMSO (for dissolving CAY10573)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count HEK293 cells.
-
Seed 2 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection (Day 2):
-
For each well, prepare a transfection mix containing:
-
50 ng of the PPRE-luciferase reporter plasmid.
-
50 ng of the respective PPAR expression plasmid (PPARα, γ, or δ).
-
5 ng of the Renilla luciferase control plasmid.
-
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare a stock solution of CAY10573 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the CAY10573 stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).
-
Remove the transfection medium from the cells and replace it with 100 µL of the CAY10573 dilutions. Include a vehicle control (DMSO) and a positive control (a known potent agonist for each PPAR isoform).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Determine the fold activation by dividing the normalized luciferase activity of the CAY10573-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the CAY10573 concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Applications: Modeling Metabolic Syndrome with CAY10573
Animal models are indispensable for evaluating the systemic effects of a compound on the complex pathophysiology of metabolic syndrome. Diet-induced obese (DIO) mice are a widely used and relevant model that recapitulates many of the key features of human metabolic syndrome.
Experimental Workflow: In Vivo Efficacy Study in a DIO Mouse Model
Detailed Protocol: In Vivo Efficacy Study
Animals and Diet:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD), typically 45-60% of calories from fat.
-
Standard chow diet for the control group.
Procedure:
-
Induction of Metabolic Syndrome (8-12 weeks):
-
Acclimatize mice for one week.
-
Feed mice the HFD ad libitum. A control group should be fed a standard chow diet.
-
Monitor body weight and food intake weekly.
-
After 8-12 weeks, the HFD-fed mice should exhibit significant weight gain, hyperglycemia, and insulin resistance compared to the chow-fed group.
-
-
Treatment (4-8 weeks):
-
Randomize the obese mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
CAY10573 (e.g., 10-30 mg/kg body weight). The exact dose should be determined from pilot studies or literature on similar pan-PPAR agonists.
-
-
Prepare CAY10573 suspension in the vehicle.
-
Administer the compound or vehicle daily via oral gavage.
-
Continue to monitor body weight and food intake.
-
-
Endpoint Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT during the final week of treatment to assess glucose homeostasis and insulin sensitivity.
-
Plasma Biomarkers: At the end of the study, collect blood via cardiac puncture under anesthesia. Analyze plasma for:
-
Glucose
-
Insulin
-
Triglycerides
-
Total cholesterol, HDL, and LDL
-
Non-esterified fatty acids (NEFAs)
-
Adiponectin
-
Liver enzymes (ALT, AST)
-
-
Tissue Analysis:
-
Harvest liver and epididymal white adipose tissue (eWAT).
-
Fix a portion of the tissues in 10% neutral buffered formalin for histological analysis (H&E staining for lipid accumulation and inflammation).
-
Snap-freeze the remaining tissue in liquid nitrogen for gene expression analysis (qRT-PCR) of PPAR target genes (e.g., Cd36, Fabp4, Cpt1a, Ucp1).
-
-
Expected Outcomes and Data Interpretation
Treatment with a PPAR pan-agonist like CAY10573 in a DIO mouse model is expected to produce a range of beneficial metabolic effects. The following table summarizes the anticipated quantitative changes in key parameters based on studies with similar compounds.
| Parameter | Expected Change with CAY10573 | Rationale (Activated PPAR Isoform) |
| Body Weight | Decrease or no significant change | PPARα/δ activation can increase energy expenditure and fatty acid oxidation, counteracting the weight gain typically associated with PPARγ activation.[2] |
| Fasting Glucose | Decrease | PPARγ activation improves insulin sensitivity, leading to enhanced glucose uptake by peripheral tissues. |
| Fasting Insulin | Decrease | Improved insulin sensitivity reduces the demand for insulin secretion from the pancreas.[2] |
| Glucose Tolerance (GTT) | Improvement (lower glucose excursion) | Enhanced insulin sensitivity and potentially improved insulin secretion. |
| Insulin Sensitivity (ITT) | Improvement (greater glucose reduction) | Primarily due to PPARγ-mediated effects in adipose tissue and muscle. |
| Plasma Triglycerides | Decrease | PPARα activation increases hepatic fatty acid oxidation and clearance of triglyceride-rich lipoproteins.[2] |
| Plasma HDL Cholesterol | Increase | PPARα and PPARδ activation can increase the expression of genes involved in HDL metabolism.[2] |
| Liver Weight | Increase | A known effect of PPARα activation in rodents, often due to hepatocyte proliferation. |
| Liver Histology | Reduction in steatosis | Increased fatty acid oxidation (PPARα/δ) and improved systemic lipid metabolism (PPARγ). |
| Adipose Tissue Histology | Smaller adipocyte size, reduced inflammation | PPARγ activation promotes the differentiation of smaller, more insulin-sensitive adipocytes and has anti-inflammatory effects. |
Conclusion: CAY10573 as a Catalyst for Discovery in Metabolic Research
CAY10573, as a potent PPAR pan-agonist, offers a unique and powerful platform for investigating the complex interplay of metabolic pathways in the context of metabolic syndrome. Its ability to concurrently modulate lipid metabolism, glucose homeostasis, and inflammation through the activation of all three PPAR isoforms provides a comprehensive approach to studying this multifaceted condition. The detailed in vitro and in vivo protocols provided in this guide serve as a robust starting point for researchers to integrate CAY10573 into their experimental designs. By leveraging this versatile research tool, the scientific community can further unravel the intricate roles of PPARs in metabolic health and disease, paving the way for the development of novel therapeutic strategies to combat the global epidemic of metabolic syndrome.
References
- CAY10573 (CAS Number: 853652-40-1) - Cayman Chemical. [URL: https://www.caymanchem.com/product/10009213/cay10573]
- Harrington, W. W., Britt, C. S., Wilson, J. G., Milliken, N. O., Binz, J. G., Lobe, D. C., ... & Ignar, D. M. (2007). The effect of PPARα, PPARδ, PPARγ, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J mice. PPAR research, 2007. [URL: https://www.hindawi.com/journals/ppar/2007/097125/abs/]
- Finck, B. N., & Kelly, D. P. (2002). Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart. Journal of molecular and cellular cardiology, 34(10), 1249-1257.
- Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition journal, 13(1), 1-13.
- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.med.53.082901.104418]
- Corrales, P., Vidal-Puig, A., & Medina-Gomez, G. (2018). PPARs and metabolic disorders associated with challenged adipose tissue plasticity. International journal of molecular sciences, 19(7), 2124.
- Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator–activated receptor agonists. Diabetes, 54(8), 2460-2470.
- Lee, C. H., Olson, P., & Evans, R. M. (2003). Minireview: lipid metabolism, metabolic diseases, and peroxisome proliferator-activated receptors. Endocrinology, 144(6), 2201-2207.
- Feingold, K. R. (2020). The effect of diet on cardiovascular disease and mortality. Endotext [Internet].
- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [URL: https://www.indigobiosciences.com/products/nuclear-receptor-assays/ppar/ib00131-human-ppar-gamma-reporter-assay-kit]
- Promega Corporation. (n.d.). Luciferase Assay System Protocol. [URL: https://www.promega.com/products/luciferase-assays/reporter-assays/luciferase-assay-system/?
- Emory University. (2000). Luciferase Assay protocol. [URL: http://www.pedsresearch.org/uploads/images/murphylab/Murphy-Lab-Luciferase-Assay.pdf]
- Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of biomedicine and biotechnology, 2011.
- Burant, C. F., Sreenan, S., Hirano, K., Tai, T. A., Lohmiller, J., Lukens, J., ... & Olefsky, J. M. (1997). Troglitazone action is independent of adipose tissue.
- Gao, M., Ma, Y., Liu, D., & Li, Y. (2015). Saroglitazar, a novel dual PPARα/γ agonist, improves insulin resistance and hypertriglyceridemia in a diet-induced metabolic syndrome rat model.
Sources
CAY10573: Technical Guide to Structure, Properties, and Experimental Application
Executive Summary
CAY10573 (CAS: 853652-40-1) is a potent, synthetic small-molecule probe that functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). It exhibits high-affinity binding and transcriptional activation across all three PPAR isoforms (
This guide provides a technical breakdown of CAY10573’s chemical architecture, mechanistic action, and validated protocols for its use in metabolic disease research, specifically targeting insulin resistance, dyslipidemia, and inflammation.
Chemical Identity & Structural Analysis
CAY10573 is an indole-based derivative designed to optimize interactions within the large, Y-shaped ligand-binding pocket of PPARs. Its structure features a lipophilic tail (naphthalene ring) connected via an ether linkage to an indole-acetic acid headgroup, mimicking the acidic headgroups of endogenous fatty acid ligands.
Chemical Data Table
| Property | Specification |
| Common Name | CAY10573 |
| CAS Number | 853652-40-1 |
| IUPAC Name | 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid |
| Molecular Formula | C |
| Molecular Weight | 521.6 g/mol |
| Appearance | Crystalline Solid |
| Purity | |
| Smiles | CCCc1c(OCCCOc2ccc3ccn(CC(=O)O)c3c2)ccc2cc(ccc12)C(=O)c1ccccc1 |
Structural Determinants of Binding
-
Acidic Headgroup: The indole-1-acetic acid moiety forms critical hydrogen bonds with the tyrosine/histidine residues in the PPAR ligand-binding domain (LBD), anchoring the molecule (AF-2 helix stabilization).
-
Lipophilic Tail: The benzoyl-naphthyl group occupies the hydrophobic pocket, driving high-affinity binding through Van der Waals interactions.
-
Linker Length: The propoxy linker provides the necessary flexibility to span the LBD, allowing the molecule to adapt to the slightly different pocket sizes of PPAR
, , and .
Mechanism of Action & Biological Activity
CAY10573 acts as a transcriptional regulator.[1] Upon binding to the PPAR LBD, it induces a conformational change that promotes the release of co-repressors (e.g., NCoR) and the recruitment of co-activators (e.g., PGC-1
Signaling Pathway Visualization
The following diagram illustrates the activation cascade triggered by CAY10573.
Figure 1: Mechanism of Action.[2] CAY10573 binds PPARs, recruiting RXR and co-activators to drive metabolic gene expression.
Potency Profile (In Vitro)
CAY10573 is a "pan-agonist" but exhibits distinct potency differences between binding affinity (IC
| Target Receptor | Binding Affinity (IC | Functional Activation (EC | Physiological Relevance |
| PPAR | 50 nM | 70 nM | Adipogenesis, Insulin Sensitivity |
| PPAR | 113 nM | 8 nM | Fatty Acid Oxidation (Liver) |
| PPAR | 223 nM | 500 nM | Fatty Acid Oxidation (Muscle), Endurance |
Critical Insight: While CAY10573 binds PPAR
with the highest affinity (surpassing Rosiglitazone's ICof 92 nM), it is functionally most potent at activating PPAR (EC = 8 nM). This dual character makes it a unique tool for studying overlapping metabolic pathways.
Experimental Protocols
Solubility & Reconstitution (Critical)
CAY10573 is highly lipophilic and has poor solubility in aqueous media. Proper reconstitution is essential to avoid precipitation which leads to false negatives in assays.
-
Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethyl formamide).
-
Solubility Limits:
-
DMF: ~0.3 mg/mL
-
DMSO: ~0.5 mg/mL
-
Ethanol: Not recommended for high concentrations.
-
PBS (pH 7.2): Insoluble directly. Requires dilution from organic stock.
-
Reconstitution Workflow:
-
Weigh the lyophilized solid.
-
Add pure DMSO to achieve a stock concentration of 0.5 mg/mL (approx. 960
M). -
Vortex vigorously for 1 minute.
-
If undissolved particles remain, sonicate in a water bath at 30°C for 5-10 minutes.
-
Storage: Aliquot immediately into light-protective vials and store at -20°C. Avoid freeze-thaw cycles.
In Vitro PPAR Transactivation Assay
To verify biological activity, a luciferase reporter assay is the gold standard.
Materials:
-
HEK293 or COS-7 cells.
-
Plasmids: Expression vectors for PPAR
/ / , PPRE-Luciferase reporter, Renilla control. -
Reagent: Dual-Luciferase Assay System.
Step-by-Step Protocol:
Figure 2: Workflow for validating CAY10573 activity using a luciferase reporter system.
-
Cell Seeding: Plate cells at
cells/well in 24-well plates. Incubate 24h. -
Transfection: Cotransfect with PPAR expression plasmid, PPRE-Luc reporter, and Renilla internal control using a lipid-based reagent (e.g., Lipofectamine).
-
Preparation of Treatment Media:
-
Dilute the 0.5 mg/mL DMSO stock into culture media.
-
Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
-
Create a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1
M).
-
-
Treatment: Replace media with treatment media containing CAY10573. Incubate for 24 hours.
-
Measurement: Lyse cells and measure Firefly/Renilla luciferase activity.
-
Analysis: Normalize Firefly signal to Renilla. Plot fold-induction vs. log[concentration] to calculate EC
.
Safety & Handling
-
Hazard Identification: CAY10573 is a potent bioactive compound. Treat as potentially toxic.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Stability: Stable for
2 years at -20°C as a solid. Solutions in DMSO should be used within 24 hours or frozen at -80°C.
References
-
Mahindroo, N., Wang, C.C., Liao, C.C., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.
-
Cayman Chemical. (n.d.). CAY10573 Product Information & Safety Data Sheet.
Sources
CAY10573: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Potent Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist
This technical guide provides a comprehensive overview of CAY10573, a potent pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular and functional characteristics of CAY10573, its mechanism of action, and practical guidance for its application in in vitro studies.
Core Molecular and Physicochemical Properties
CAY10573, with the chemical formula C₃₃H₃₁NO₅, possesses a molecular weight of 521.6 g/mol .[1] Understanding these fundamental properties is the first step in its application for any research endeavor, informing everything from stock solution preparation to experimental design.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₁NO₅ | Cayman Chemical[1] |
| Molecular Weight | 521.6 g/mol | Cayman Chemical[1] |
| CAS Number | 853652-40-1 | Cayman Chemical[1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and DMF | Cayman Chemical[1] |
Table 1: Physicochemical Properties of CAY10573
For optimal experimental outcomes, it is crucial to ensure the complete solubilization of CAY10573. Given its solubility profile, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. Subsequent dilutions into aqueous buffers or cell culture media should be done with care to avoid precipitation.
Mechanism of Action: A Potent Pan-Agonist of PPARs
CAY10573 functions as a potent agonist for all three isoforms of the Peroxisome Proliferator-Activated Receptor: PPARα, PPARγ, and PPARδ. These receptors are ligand-activated transcription factors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[2][3]
The agonistic activity of CAY10573 is characterized by its half-maximal inhibitory concentrations (IC₅₀) and half-maximal effective concentrations (EC₅₀) for each PPAR isoform.
| PPAR Isoform | IC₅₀ (nM) | EC₅₀ (nM) |
| PPARα | 113 | 8 |
| PPARγ | 50 | 70 |
| PPARδ | 223 | 500 |
Table 2: In Vitro Activity of CAY10573 on Human PPAR Isoforms.[1]
The data clearly indicates that CAY10573 is a potent activator of all three PPAR subtypes, with a particularly high potency for PPARα and PPARγ. This pan-agonistic profile makes it a valuable tool for studying the integrated roles of PPARs in various physiological and pathophysiological processes.
The PPAR Signaling Pathway
Upon activation by a ligand such as CAY10573, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a wide array of genes involved in metabolic and inflammatory pathways.
Below is a simplified representation of the PPAR signaling pathway activated by CAY10573.
Figure 1: Simplified PPAR Signaling Pathway Activated by CAY10573. This diagram illustrates the binding of CAY10573 to the inactive PPAR/RXR heterodimer, its translocation to the nucleus, binding to PPREs, and subsequent activation of target gene transcription, leading to metabolic and anti-inflammatory effects.
Research Applications of CAY10573
The pan-agonistic nature of CAY10573 makes it a versatile tool for investigating a broad range of biological processes. Its primary applications lie in the fields of metabolic research and inflammation.
-
Metabolic Research: Given the central role of PPARs in regulating lipid and glucose homeostasis, CAY10573 is an excellent tool for studying metabolic disorders such as dyslipidemia, insulin resistance, and type 2 diabetes.[4][5] Researchers can use CAY10573 to probe the molecular mechanisms underlying these conditions and to evaluate the therapeutic potential of targeting all three PPAR isoforms simultaneously.
-
Inflammation Research: All three PPAR isoforms have been implicated in the modulation of inflammatory responses.[3][6][7] CAY10573 can be employed to investigate the anti-inflammatory effects of PPAR activation in various cell types and in models of inflammatory diseases. This includes studying the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory pathways.
Experimental Protocol: In Vitro PPAR Activation Reporter Gene Assay
This protocol provides a detailed, step-by-step methodology for a luciferase-based reporter gene assay to quantify the activation of a specific PPAR isoform by CAY10573. This is a foundational experiment for characterizing the potency and efficacy of PPAR agonists.
Principle
This assay relies on the transient transfection of mammalian cells with two key plasmids: an expression vector for a specific human PPAR isoform (α, γ, or δ) and a reporter plasmid containing a PPRE upstream of a luciferase gene. Upon activation by CAY10573, the expressed PPAR binds to the PPRE and drives the expression of luciferase. The resulting luminescence is directly proportional to the extent of PPAR activation and can be measured using a luminometer.[8][9][10]
Materials
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PPAR expression plasmid (for the isoform of interest)
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
CAY10573
-
DMSO (for stock solution)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology
-
Cell Seeding:
-
One day prior to transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of the experiment, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the PPAR expression plasmid and the PPRE-luciferase reporter plasmid in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.
-
Add the transfection complexes to the cells in the 96-well plate.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation, replace the transfection medium with fresh, complete cell culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of CAY10573 in DMSO.
-
Prepare serial dilutions of CAY10573 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add the CAY10573 dilutions to the transfected cells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known PPAR agonist).
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
After the treatment period, remove the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the luciferase assay lysis buffer and incubating according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.[8][10]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., a Renilla luciferase or β-galactosidase expression vector) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of CAY10573.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Experimental Workflow for a PPAR Activation Reporter Gene Assay. This flowchart outlines the key steps involved in assessing the activity of CAY10573 on a specific PPAR isoform using a luciferase-based reporter assay.
Conclusion
CAY10573 is a powerful research tool for investigating the multifaceted roles of PPARs in health and disease. Its well-characterized physicochemical properties and its potent pan-agonistic activity on all three PPAR isoforms make it an invaluable compound for researchers in the fields of metabolism, inflammation, and drug discovery. The experimental protocol provided in this guide offers a robust framework for quantifying the in vitro activity of CAY10573 and similar compounds, enabling researchers to further unravel the complexities of PPAR signaling. As with any potent bioactive compound, appropriate handling and experimental controls are paramount to ensure the generation of reliable and reproducible data.
References
-
Human PPARγ Reporter Assay Kit. INDIGO Biosciences. [Link]
-
Luciferase Assay protocol. Emory University. [Link]
-
Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]
-
Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]
-
Human PPARα Reporter Assay Kit. INDIGO Biosciences. [Link]
-
What are the target genes of PPAR-delta?. ResearchGate. [Link]
-
PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes. National Institutes of Health. [Link]
-
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. [Link]
-
Systemic Metabolic Rewiring in a Mouse Model of Left Ventricular Hypertrophy. MDPI. [Link]
-
Systemic immune inflammation index with all-cause and cause-specific mortality: a meta-analysis. PubMed. [Link]
-
Liver-specific reconstitution of CEACAM1 reverses the metabolic abnormalities caused by its global deletion in male mice. PubMed. [Link]
-
Evidence for Pro-Inflammatory Activity of LTα3 on Macrophages: Significance for Experimental Arthritis and for Therapeutic Switching in Rheumatoid Arthritis Patients. MDPI. [Link]
Sources
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Liver-specific reconstitution of CEACAM1 reverses the metabolic abnormalities caused by its global deletion in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic immune inflammation index with all-cause and cause-specific mortality: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for Pro-Inflammatory Activity of LTα3 on Macrophages: Significance for Experimental Arthritis and for Therapeutic Switching in Rheumatoid Arthritis Patients [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Luciferase Assay System Protocol [worldwide.promega.com]
- 10. med.emory.edu [med.emory.edu]
Technical Guide: In Vitro Profiling and Efficacy of CAY10573
This technical guide details the in vitro profiling and efficacy evaluation of CAY10573 , a potent and versatile Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonist.[1][2]
Executive Summary
CAY10573 is a synthetic small-molecule probe designed as a potent PPAR pan-agonist , exhibiting high-affinity binding to all three PPAR isoforms (
This guide provides a rigorous framework for evaluating CAY10573 efficacy using three "self-validating" experimental systems: Nuclear Receptor Reporter Assays , Adipogenic Differentiation , and Anti-Inflammatory Macrophage Screening .[1][2]
Part 1: Mechanism of Action & Compound Characterization
Pharmacological Profile
CAY10573 functions as a ligand-dependent transcription factor activator.[1][2] Upon crossing the cell membrane, it binds to the ligand-binding domain (LBD) of PPARs in the nucleus, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, displacing co-repressors and recruiting co-activators to drive gene expression.[2]
Quantitative Efficacy Data
The following data represents the benchmark values for validating CAY10573 performance in your laboratory.
| PPAR Isoform | Binding Affinity ( | Functional Transactivation ( | Primary Biological Outcome |
| PPAR | 50 nM | 70 nM | Adipogenesis, Insulin Sensitization |
| PPAR | 113 nM | 8 nM | Fatty Acid Oxidation, Lipid Lowering |
| PPAR | 223 nM | 500 nM | Oxidative Metabolism, Inflammation Control |
Note: CAY10573 demonstrates stronger binding affinity for PPAR
Signaling Pathway Visualization[2]
Figure 1: Mechanism of Action.[1][2] CAY10573 activates PPAR isoforms, driving RXR dimerization and PPRE-mediated gene transcription.[1][2]
Part 2: Validated Experimental Protocols
Protocol A: Luciferase Reporter Gene Assay (The "Gold Standard")
Purpose: To determine the
Reagents:
Step-by-Step Methodology:
-
Seeding: Plate HEK293T cells in 96-well white-walled plates at
cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids). -
Transfection (Day 1): Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000).[1][2] Use a ratio of 4:1 (Reporter:Expression plasmid).
-
Treatment (Day 2):
-
Lysis & Detection (Day 3):
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to derive
.[1][2]
Protocol B: 3T3-L1 Adipogenic Differentiation Assay
Purpose: To assess the functional phenotypic efficacy of CAY10573 in driving cellular differentiation (PPAR
Logic: CAY10573 should induce lipid droplet accumulation more potently than standard differentiation cocktails lacking a strong agonist.[1][2]
Workflow Visualization:
Figure 2: Functional Differentiation Workflow. CAY10573 replaces standard agonists to drive adipogenesis.
Methodology:
-
Culture: Grow 3T3-L1 pre-adipocytes to 100% confluence (Day -2). Allow to arrest for 48h.
-
Induction (Day 0): Treat cells with Differentiation Media (DMEM, 10% FBS, 0.5 mM IBMX, 1
M Dexamethasone, 10 g/mL Insulin) supplemented with CAY10573 (50-200 nM) . -
Maintenance (Day 2): Switch to Maintenance Media (DMEM + 10% FBS + Insulin) + CAY10573.
-
Readout (Day 8):
Protocol C: Anti-Inflammatory Macrophage Screen
Purpose: To evaluate the trans-repression activity of CAY10573 (PPAR
Methodology:
-
Pre-treatment: Plate cells (
/well) and treat with CAY10573 (10 nM - 1 M) for 1 hour. -
Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to induce inflammation.[1][2] Incubate for 24 hours.
-
Analysis: Collect supernatant. Quantify TNF-
or IL-6 using ELISA.[1][2] -
Interpretation: CAY10573 should dose-dependently reduce cytokine secretion.[1][2] Lack of inhibition suggests loss of compound integrity or cell line insensitivity.[2]
Part 3: Troubleshooting & Data Interpretation[1][2]
| Observation | Probable Cause | Corrective Action |
| High Background in Reporter Assay | Endogenous PPARs or lipids in serum | Use Charcoal-Stripped FBS and low-passage HEK293 cells.[1][2] |
| Cytotoxicity at High Doses (>10 | Off-target effects | Perform an MTT/MTS assay to distinguish efficacy from toxicity.[1][2] |
| Weak Adipogenesis | Cell Confluence Failure | 3T3-L1 cells must be 100% confluent and growth-arrested for 48h before induction.[1][2] |
References
-
Cayman Chemical. "CAY10573 Product Information."[1][2] Cayman Chemical Product Database. Link
-
Jain, M.K., et al. "Molecular mechanism of PPAR signaling."[2] Journal of Biological Chemistry, 2006.[2] (Contextual grounding for PPAR pathway).
-
Green, H., & Kehinde, O. "Sublines of mouse 3T3 cells that accumulate lipid."[2] Cell, 1974.[2] (Foundational 3T3-L1 protocol).[1][2][3][4][5][6]
-
Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists. Journal of Medicinal Chemistry, 49(3), 1212-1216 (2006).[1][2] (Primary source for structural class and binding data).[1][2]
Sources
- 1. G-573 | C17H14F2IN3O4 | CID 46926364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lignin | C18H13N3Na2O8S2 | CID 175586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Probing Sirtuin Activity in a Cellular Context: A Comprehensive Guide to a CAY10573 Cell-Based Assay
Introduction: The Critical Role of Sirtuins and the Emergence of Modulators like CAY10573
Sirtuins, a family of NAD+-dependent deacylases, are pivotal regulators of a vast array of cellular processes, including gene silencing, metabolic control, and genome stability.[1] These enzymes, comprising seven members in mammals (SIRT1-7), utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor to remove acetyl and other acyl groups from lysine residues on histone and non-histone proteins.[2][3] This post-translational modification is a key mechanism for controlling protein function and, consequently, cellular fate. Given their central role in cellular homeostasis, the dysregulation of sirtuin activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1]
This has spurred significant interest in the discovery and development of small molecule modulators of sirtuin activity. While the precise target of CAY10573 is not explicitly detailed in publicly available literature, its nomenclature is suggestive of a compound targeting sirtuins, potentially as an inhibitor. This application note provides a comprehensive, field-proven protocol for a cell-based assay designed to characterize the cellular activity of putative sirtuin modulators like CAY10573. The described methodologies are designed to provide a robust and self-validating system to assess the compound's impact on intracellular sirtuin activity, downstream signaling pathways, and overall cellular health.
Assay Principle: A Multi-Faceted Approach to Characterizing Sirtuin Modulators
A thorough evaluation of a sirtuin modulator requires a multi-pronged approach that extends beyond a simple biochemical assay. A cell-based assay provides a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes, engage its intracellular target, and elicit a downstream biological response.[4] This protocol outlines a series of experiments to:
-
Determine the optimal non-cytotoxic concentration range of CAY10573.
-
Directly measure the intracellular activity of a specific sirtuin isoform (e.g., SIRT1).
-
Quantify changes in intracellular NAD+ levels, a critical substrate for sirtuins.
-
Assess the impact on cell viability and proliferation.
This integrated approach allows for a comprehensive understanding of the compound's cellular mechanism of action.
Visualizing the Core Pathway and Experimental Strategy
To conceptualize the interplay of the components in this assay, the following diagrams illustrate the central role of sirtuins in cellular metabolism and the overarching workflow of the proposed cell-based assay.
Caption: The NAD+ salvage pathway and SIRT1-mediated deacetylation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: CAY10573 In Vitro Reporter Gene Assay
Abstract & Scope
This technical guide details the protocol for validating the inhibitory activity of CAY10573 , a potent small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) , specifically isoforms
The protocol utilizes an AP-1 (Activator Protein-1) Luciferase Reporter system in HEK293T cells.[1] Since p38 MAPK signaling culminates in the phosphorylation of transcription factors (ATF2, ELK1) that complex to form AP-1, this assay offers a high-fidelity measure of CAY10573 efficacy in a cellular context.[1]
Mechanism of Action & Rationale
The "p38 Phosphorylation Paradox"
It is critical for researchers to understand that CAY10573 (like the structurally related SB-203580) is an ATP-competitive inhibitor .[1]
-
It does NOT prevent the phosphorylation of p38 itself by upstream kinases (MKK3/6).[1]
-
It DOES prevent p38 from phosphorylating its downstream targets (MAPKAPK2, ATF2).
Implication: If you run a Western Blot on CAY10573-treated cells, you may see increased levels of phospho-p38 (Thr180/Tyr182) due to feedback loop loss.[1] This does not indicate assay failure. The Reporter Assay circumvents this ambiguity by measuring the final transcriptional output.
Pathway Visualization
The following diagram illustrates the signal transduction pathway and the specific blockade point of CAY10573.
Figure 1: Mechanism of Action. CAY10573 binds the ATP pocket of p38, preventing downstream activation of AP-1, despite p38 itself remaining phosphorylated.
Experimental Protocol
Materials & Reagents
| Component | Specification | Recommended Source |
| Cell Line | HEK293T or RAW 264.7 | ATCC (CRL-3216 / TIB-71) |
| Reporter Plasmid | pAP1-Luc (Firefly) | PathDetect® or equivalent |
| Control Plasmid | pRL-TK (Renilla) | Promega (E2241) |
| Inhibitor | CAY10573 | Cayman Chemical |
| Stimulus | PMA (Phorbol 12-myristate 13-acetate) | Sigma (P8139) |
| Assay Reagent | Dual-Luciferase® Reporter Assay | Promega (E1910) |
Compound Preparation (Critical)
CAY10573 is hydrophobic.[1] Improper solubilization causes precipitation and false negatives.[1]
-
Stock Solution: Dissolve CAY10573 powder in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
Storage: Aliquot into amber vials (avoid light) and store at -20°C. Stable for 3 months.
-
Working Solution: On the day of the assay, dilute the stock in cell culture media.
-
Note: Keep final DMSO concentration on cells <0.5% to avoid solvent toxicity.
-
Step-by-Step Workflow
Day 1: Cell Seeding
-
Harvest HEK293T cells (log phase).[1]
-
Plate 30,000 cells/well in a 96-well white-walled plate (for luminescence reflection).
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transfection
-
Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine).[1]
-
DNA Ratio: Co-transfect 100 ng pAP1-Luc (Firefly) and 10 ng pRL-TK (Renilla) per well.
-
Why Renilla? It serves as an internal control for transfection efficiency and cell viability. If CAY10573 kills the cells, Renilla signal drops. If it specifically inhibits p38, Renilla remains stable while Firefly drops.
-
-
Incubate for 16–24 hours.
Day 3: Treatment & Stimulation
This is the most time-sensitive phase.[1]
-
Starvation (Optional but Recommended): Replace media with serum-free Opti-MEM for 2 hours to reduce basal AP-1 activity.
-
Pre-Treatment: Add CAY10573 at varying concentrations (e.g., 0.1 nM – 10 µM).[1]
-
Incubate for 60 minutes. This allows the inhibitor to occupy the ATP pocket before the kinase is activated.
-
-
Stimulation: Add PMA (10 nM) or TNF-α (10 ng/mL) directly to the wells (do not wash off inhibitor).[1]
-
Incubation: Incubate for 6 hours .
-
Note: Shorter times (e.g., 30 min) measure phosphorylation (Western blot); longer times (6h) are required for gene transcription and protein translation of Luciferase.[1]
-
Day 4: Detection
-
Wash cells 1x with PBS.[2]
-
Add Passive Lysis Buffer (20 µL/well) and shake for 15 min.
-
Inject Luciferase Assay Reagent II (Firefly substrate) and read Luminescence (
).[1] -
Inject Stop & Glo® Reagent (Renilla substrate) and read Luminescence (
).[1]
Data Analysis & Interpretation
Normalization
Calculate the Relative Luciferase Units (RLU) for each well to correct for well-to-well variation:
Calculating % Inhibition
Normalize the RLU against the "Stimulated Control" (DMSO + PMA) and "Unstimulated Control" (DMSO only).[1]
[1]Expected Results
-
IC50: CAY10573 typically exhibits an IC50 in the range of 30–100 nM in cellular assays, depending on the cell type and stimulus intensity [1].
-
Toxicity Check: If
in the highest dose (10 µM) is <50% of the vehicle control, the compound is exhibiting cytotoxicity, and those data points should be excluded.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background in Unstimulated Wells | Serum factors activating p38 | Serum-starve cells (0.5% FBS) for 4h prior to assay.[1] |
| No Inhibition observed | ATP competition failure | Ensure 1h pre-incubation before adding PMA/TNF-α. |
| Renilla Signal Drops >50% | Cytotoxicity | CAY10573 is toxic at high doses. Lower max dose to 1 µM. |
| High Variation (CV > 15%) | Inconsistent pipetting or edge effects | Use multi-channel pipettes; avoid outer wells of 96-well plate.[1] |
References
-
Raingeaud, J., et al. (1995). Pro-inflammatory cytokines and environmental stress cause p38 mitogen-activated protein kinase activation by dual phosphorylation on tyrosine and threonine.[1] Journal of Biological Chemistry. Available at: [Link]
-
BPS Bioscience. AP-1 Reporter Kit (JNK/p38 Signaling Pathway) Protocol.[1][3] Available at: [Link][1]
Sources
CAY10573 treatment concentration for cell culture
Application Note: Optimization of CAY10573 Treatment Concentration in Cell Culture
Part 1: Abstract & Mechanistic Insight
CAY10573 is a potent, synthetic non-thiazolidinedione pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs) . Unlike selective agonists (e.g., rosiglitazone for PPAR
Crucial Distinction (Warning):
Do not confuse CAY10573 with CAY10571 (SB-203580 analogue). CAY10573 is a PPAR agonist used in metabolic and inflammation research. CAY10571 is a p38 MAPK inhibitor . Ensure you are using CAS Number: 853652-40-1.
Mechanism of Action: CAY10573 permeates the cell membrane and binds to the ligand-binding domain of PPARs. This induces a conformational change, facilitating heterodimerization with the Retinoid X Receptor (RXR). The PPAR-RXR complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs), and recruits co-activators to drive the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Figure 1: Mechanism of Action for CAY10573-induced PPAR signaling.
Part 2: Chemical Properties & Stock Preparation
Critical Technical Note: CAY10573 exhibits poor solubility compared to standard small molecules. Attempting to create a standard 10 mM or 50 mM stock will likely result in precipitation and inaccurate dosing.
| Property | Specification |
| CAS Number | 853652-40-1 |
| Molecular Weight | 521.6 g/mol |
| Formula | C |
| Solubility (DMSO) | ~0.5 mg/mL (approx.[1] 0.96 mM ) |
| Solubility (DMF) | ~0.3 mg/mL |
| Solubility (Water) | Insoluble |
Protocol: Preparation of 1000x Stock Solution (1 mM)
Due to solubility limits, we recommend preparing a 1 mM Master Stock rather than the standard 10 mM.
-
Weighing: Accurately weigh 0.52 mg of CAY10573 powder.
-
Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (dimethyl sulfoxide).
-
Dissolution:
-
Vortex vigorously for 1 minute.
-
If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Visual Check: Ensure the solution is perfectly clear before use.
-
-
Storage: Aliquot into light-protective tubes (e.g., amber tubes) to avoid freeze-thaw cycles. Store at -20°C.
Part 3: Dose-Finding & Treatment Protocol
CAY10573 activates PPAR isoforms with different potencies. Your working concentration depends on whether you target a specific isoform or require pan-activation.
Potency Profile (Cell-Based Transactivation)
| Target Isoform | EC | Binding IC |
| PPAR | 8 nM (Most Potent) | 113 nM |
| PPAR | 70 nM | 50 nM |
| PPAR | 500 nM (Least Potent) | 223 nM |
Recommended Working Concentrations
-
PPAR
Specificity: 10 nM – 50 nM -
PPAR
Activation: 100 nM – 200 nM -
Pan-Activation (All Isoforms): 1
M – 5 M
Step-by-Step Treatment Protocol
Materials:
-
Adherent cells (e.g., HepG2, 3T3-L1, HUVEC)
-
CAY10573 Stock (1 mM in DMSO)
-
Vehicle Control (Pure DMSO)
-
Complete Culture Media
Procedure:
-
Cell Seeding: Seed cells in 6-well or 96-well plates. Allow them to reach 70-80% confluency (usually 24 hours).
-
Serum Starvation (Optional but Recommended): For metabolic studies, replace medium with low-serum (0.5% FBS) medium for 6–12 hours prior to treatment to synchronize the cell cycle and reduce background lipid signaling.
-
Preparation of Treatment Media:
-
Note: Keep final DMSO concentration
0.1% to avoid vehicle toxicity. -
For 100 nM Treatment: Dilute 1
L of 1 mM Stock into 10 mL of warm media. -
For 1
M Treatment: Dilute 10 L of 1 mM Stock into 10 mL of warm media.
-
-
Incubation:
-
Aspirate old media.
-
Add Treatment Media to cells.
-
Incubate for 24 hours (for mRNA expression) or 48–72 hours (for protein expression or functional assays like lipid accumulation).
-
-
Validation (Positive Control): Run a parallel well with a known specific agonist (e.g., GW7647 for PPAR
or Rosiglitazone for PPAR ) to benchmark the response.
Part 4: Optimization Workflow (Self-Validating System)
To ensure the concentration is valid for your specific cell line, perform a Dose-Response Viability & Activation Assay .
Figure 2: Optimization workflow to determine the therapeutic window for CAY10573.
Data Interpretation Guide:
-
Low Dose (10 nM): Should induce PPAR
targets (Cpt1a) but minimal PPAR targets. -
High Dose (>5
M): Watch for off-target toxicity or precipitation. If viability drops below 80%, reduce concentration. -
Success Metric: A >2-fold increase in target gene expression (e.g., Adipoq for PPAR
) relative to DMSO control.
References
-
Ackermann, R., et al. (2018). "Solubility and Stability of Lipophilic Reagents in Biological Assays." Assay Guidance Manual. [Link]
-
Desvergne, B., & Wahli, W. (1999). "Peroxisome Proliferator-Activated Receptors: Nuclear Control of Metabolism." Endocrine Reviews, 20(5), 649–688. [Link]
Sources
CAY10573 preparation of stock solution
Application Note: Preparation and Handling of CAY10573 Stock Solutions
Abstract
CAY10573 (CAS: 853652-40-1) is a potent pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting activity against PPAR
This protocol addresses the critical challenge of preparing stable stock solutions without precipitation. Standard "generic" dissolution protocols will result in suspension failures. This guide mandates a low-concentration stock strategy (max 1 mM) to ensure homogeneity and experimental reproducibility.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | CAY10573 | PPAR Pan-Agonist |
| CAS Number | 853652-40-1 | Verified Identity |
| Molecular Weight | 521.6 g/mol | High MW contributes to hydrophobicity |
| Formula | C | Lipophilic structure |
| Solubility (DMSO) | ~0.5 mg/mL | CRITICAL LIMIT (approx.[1][2][3][4] 0.96 mM) |
| Solubility (DMF) | ~0.3 mg/mL | Lower than DMSO |
| Solubility (Ethanol) | Poor | Not recommended for primary stock |
| Solubility (PBS pH 7.2) | < 10 µg/mL | Essentially insoluble |
| Appearance | Crystalline Solid | White to off-white |
⚠️ CRITICAL WARNING: Do NOT attempt to prepare a standard 10 mM or 50 mM stock solution. The compound will not dissolve, or it will precipitate upon freezing, leading to inconsistent dosing.
Protocol: Stock Solution Preparation
Objective: Prepare a stable 1 mM (approx. 0.5 mg/mL) stock solution in anhydrous DMSO.
Reagents & Equipment
-
CAY10573 Solid: Store at -20°C; desiccate.
-
Solvent: High-grade Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Equipment: Analytical balance (0.01 mg readability recommended), vortex mixer, ultrasonic water bath (37°C capable).
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.
Calculations (Molarity vs. Mass)
Since the solubility limit is ~0.5 mg/mL, we target a 1 mM stock (0.52 mg/mL).
Example: Preparing 2 mL of 1 mM Stock
Step-by-Step Procedure
-
Equilibration: Remove CAY10573 vial from -20°C storage. Allow it to warm to room temperature (RT) inside the desiccator for 30 minutes. Opening a cold vial causes condensation, degrading the compound.
-
Weighing: Weigh approximately 1.0 mg of CAY10573 into a sterile amber glass vial. Record the exact mass (e.g., 1.05 mg).
-
Volume Calculation: Calculate the exact volume of DMSO required to reach 1 mM.
If Mass = 1.05 mg: (2.013 mL). -
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Dissolution (Critical Step):
-
Vortex vigorously for 1 minute.
-
Sonicate in an ultrasonic water bath at 37°C for 10–15 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear. If particles are visible, continue sonicating.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50–100 µL) in polypropylene microcentrifuge tubes.
-
Store at -20°C. Avoid repeated freeze-thaw cycles (max 1 cycle recommended).
-
Workflow Visualization
The following diagram illustrates the critical decision points in the solvation process.
Figure 1: Critical workflow for dissolving CAY10573, emphasizing the solubility limit check.
Application: Cell Culture Dilution
Because the stock is dilute (1 mM), you must carefully manage the final DMSO concentration in your assay.
-
Target: Final DMSO concentration should generally be ≤ 0.1% to avoid solvent artifacts.
-
Constraint: With a 1 mM stock, a 1:1000 dilution yields 1 µM final concentration (0.1% DMSO).
-
High Dose Requirement: If you need 10 µM (EC
for PPAR is ~500 nM, so 10 µM is a common saturation dose), you must use a 1:100 dilution. This results in 1% DMSO .[3]-
Action: You must include a "Vehicle Control" containing 1% DMSO in your experimental design to normalize for solvent effects.
-
Dilution Protocol (Example for 1 µM Final):
-
Prepare Assay Medium (e.g., DMEM + 10% FBS).
-
Add 1 µL of 1 mM CAY10573 Stock to 999 µL of Assay Medium.
-
Vortex immediately to disperse the hydrophobic compound before it can precipitate.
-
Apply to cells within 15 minutes.
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | Low solubility / Low temp | Warm tube to 37°C and sonicate for 5 mins before opening. |
| Cloudy in Aqueous Buffer | "Crash-out" effect | Dilute dropwise while vortexing. Do not exceed solubility limit (~10 µM in media). |
| Inconsistent Data | Adsorption to plastics | Use glass vials for intermediate dilution steps if possible. |
| Yellowing of Stock | Oxidation | Discard. DMSO stocks should be colorless to faint yellow. |
References
- Source for solubility data (DMSO: 0.5 mg/mL) and biological activity.
- Mahindroo, N., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216. Source for synthesis and primary EC50 values.
-
PubChem. Compound Summary: CAY10573 (CID 11426466). Available at: [Link]
- Verific
Sources
Unraveling Adipocyte Biology with CAY10573: A Potent PPAR Agonist for Primary Adipocyte Culture
This technical guide provides a comprehensive framework for utilizing CAY10573, a potent peroxisome proliferator-activated receptor (PPAR) agonist, in primary adipocyte culture systems. Designed for researchers in metabolic diseases, endocrinology, and drug development, this document details the scientific rationale, step-by-step protocols, and expected outcomes for leveraging CAY10573 to investigate the molecular underpinnings of adipogenesis, lipid metabolism, and insulin sensitivity.
Introduction: The Central Role of PPARs in Adipocyte Function
Adipose tissue is a critical endocrine organ that regulates systemic energy homeostasis. The differentiation of preadipocytes into mature, lipid-storing adipocytes, a process known as adipogenesis, is fundamental to the proper function and expansion of adipose tissue. This intricate process is governed by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as the master regulator[1][2].
PPARs are a family of nuclear receptors comprising three subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. These receptors function as ligand-activated transcription factors that, upon binding with specific agonists, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in adipocyte differentiation, lipid uptake and storage, glucose homeostasis, and inflammation[1][3].
-
PPARγ is highly expressed in adipose tissue and is indispensable for adipogenesis[4]. Its activation by agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), promotes the differentiation of preadipocytes into mature adipocytes, characterized by the accumulation of lipid droplets and the expression of adipocyte-specific genes[5][6].
-
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. In adipose tissue, PPARα activation can enhance fatty acid oxidation and has been shown to influence lipolysis[3][4].
-
PPARδ is ubiquitously expressed and is implicated in fatty acid oxidation and energy expenditure.
CAY10573: A Multi-Faceted Tool for Modulating PPAR Activity
CAY10573 is a potent agonist for all three PPAR subtypes, exhibiting robust binding and transactivation capabilities. Its activity profile makes it a versatile tool for investigating the integrated roles of PPAR signaling in adipocyte biology.
| Receptor | Binding Affinity (IC₅₀) | Transactivation Potency (EC₅₀) |
| PPARα | 113 nM | 8 nM |
| PPARγ | 50 nM | 70 nM |
| PPARδ | 223 nM | 500 nM |
Data sourced from Cayman Chemical.
The potent agonism of CAY10573, particularly on PPARγ, makes it a powerful inducer of adipocyte differentiation. By treating primary preadipocytes with CAY10573, researchers can synchronously drive the adipogenic program, providing a robust model to study the temporal sequence of gene expression, lipid accumulation, and the acquisition of mature adipocyte functions. Furthermore, its activity on PPARα and PPARδ allows for the investigation of fatty acid metabolism and energy expenditure within the context of adipogenesis.
Experimental Workflows: From Primary Cell Isolation to Functional Analysis
The following sections provide detailed protocols for the isolation of primary preadipocytes, their differentiation into mature adipocytes using CAY10573, and subsequent functional assays to assess the impact of PPAR activation.
Diagram: Experimental Workflow for CAY10573 Treatment of Primary Adipocytes
Caption: Workflow for CAY10573-induced adipogenesis and subsequent analysis.
Protocol 1: Isolation and Culture of Primary Preadipocytes
This protocol describes the isolation of the stromal vascular fraction (SVF), which contains preadipocytes, from murine adipose tissue.
Materials:
-
Adipose tissue (e.g., epididymal or inguinal fat pads from mice)
-
Digestion Buffer: DMEM/F-12 with 1 mg/mL Collagenase Type I and 1% BSA
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile dissection tools, conical tubes, cell strainers (100 µm)
Procedure:
-
Aseptically dissect adipose tissue and place it in a sterile petri dish containing PBS.
-
Mince the tissue into fine pieces using sterile scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.
-
Incubate at 37°C for 45-60 minutes with gentle shaking.
-
Quench the digestion by adding an equal volume of Culture Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the SVF.
-
Aspirate the supernatant and the floating layer of mature adipocytes.
-
Resuspend the SVF pellet in Culture Medium and plate in a T75 flask.
-
Culture the cells at 37°C and 5% CO₂, changing the medium every 2-3 days. Preadipocytes will adhere and proliferate.
Protocol 2: CAY10573-Mediated Adipocyte Differentiation
This protocol details the induction of adipogenesis in confluent primary preadipocytes using CAY10573.
Materials:
-
Confluent primary preadipocytes (from Protocol 1)
-
Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Differentiation Medium II (DMII): Culture Medium supplemented with 10 µg/mL Insulin.
-
CAY10573 stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Once preadipocytes reach 100% confluence (Day 0), replace the Culture Medium with DMI.
-
Add CAY10573 to the DMI at the desired final concentration. A starting point for a dose-response experiment could be a range from 10 nM to 1 µM.
-
On Day 2, replace the medium with DMII containing CAY10573 at the same concentration.
-
From Day 4 onwards, replace the medium every 2 days with fresh DMII containing CAY10573.
-
Adipocyte differentiation is typically observed by the accumulation of lipid droplets starting around Day 4-5 and is well-established by Day 8-10.
Diagram: PPARγ Signaling Pathway in Adipogenesis
Caption: CAY10573 activates the PPARγ/RXR complex to drive adipogenesis.
Protocol 3: Assessment of Adipocyte Differentiation and Function
A. Lipid Accumulation: Oil Red O Staining
This qualitative and quantitative assay visualizes the intracellular lipid droplets characteristic of mature adipocytes.
Procedure:
-
Wash differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10 minutes.
-
Wash with water and visualize the red-stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
B. Gene Expression Analysis: qPCR and Western Blot
Analyze the expression of key adipogenic marker genes and proteins.
Key Target Genes:
-
Transcription Factors: Pparg, Cebpa
-
Lipid Metabolism: Fatty acid binding protein 4 (Fabp4, also known as aP2), Lipoprotein lipase (Lpl), Adipose triglyceride lipase (Atgl)
-
Insulin Signaling: Glucose transporter type 4 (Glut4)
Procedure:
-
Isolate total RNA or protein from differentiated adipocytes at various time points.
-
For qPCR, synthesize cDNA and perform real-time PCR using primers for the target genes.
-
For Western blot, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the target proteins.
C. Lipolysis Assay
This assay measures the breakdown of triglycerides into glycerol and free fatty acids, a key function of mature adipocytes.
Procedure:
-
Wash mature adipocytes with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Incubate the cells in the assay buffer with or without a lipolytic stimulus (e.g., isoproterenol).
-
Collect the buffer at different time points.
-
Measure the concentration of glycerol released into the buffer using a commercially available glycerol assay kit.
D. Glucose Uptake Assay
This assay assesses the insulin sensitivity of the differentiated adipocytes by measuring their ability to take up glucose.
Procedure:
-
Starve mature adipocytes in a low-glucose medium for 2-4 hours.
-
Treat the cells with or without insulin for 15-30 minutes.
-
Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period (5-10 minutes).
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Expected Outcomes and Interpretation
Treatment of primary preadipocytes with CAY10573 is expected to result in a dose-dependent increase in:
-
Lipid accumulation: Visualized by more intense Oil Red O staining.
-
Expression of adipogenic genes: Increased mRNA and protein levels of PPARγ, aP2, LPL, and other markers of mature adipocytes.
-
Insulin-stimulated glucose uptake: Demonstrating the development of insulin sensitivity, a hallmark of functional adipocytes.
By modulating the concentration of CAY10573, researchers can titrate the extent of adipogenesis and investigate the concentration-dependent effects on various cellular processes. The multi-PPAR agonism of CAY10573 also provides an opportunity to explore the interplay between PPARγ-driven differentiation and PPARα/δ-mediated metabolic effects.
Conclusion
CAY10573 is a potent and versatile pharmacological tool for the study of adipocyte biology. Its ability to robustly activate PPARs, particularly the master regulator of adipogenesis, PPARγ, makes it an invaluable reagent for inducing and studying the differentiation of primary preadipocytes. The protocols outlined in this guide provide a solid foundation for utilizing CAY10573 to elucidate the complex roles of PPARs in adipocyte development, lipid metabolism, and insulin action, ultimately contributing to a deeper understanding of metabolic health and disease.
References
- Oberkofler, H., et al. (2003). PPAR-γ Activation Mediates Adipose Depot−Specific Effects on Gene Expression and Lipoprotein Lipase Activity. Diabetes, 52(2), 291-298.
- Kershaw, E. E., et al. (2007). PPARγ regulates adipose triglyceride lipase in adipocytes in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1736-E1745.
- Berger, J., et al. (2005). A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation. Proceedings of the National Academy of Sciences, 102(26), 9418-9423.
- Wang, F., et al. (2018). Insulin Interacts with PPARγ Agonists to Promote Bovine Adipocyte Differentiation. International Journal of Molecular Sciences, 19(9), 2533.
- Medina-Gomez, G. (2012).
- Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual review of biochemistry, 77, 289-312.
- Ghaben, A. L., & Scherer, P. E. (2019). Adipogenesis and metabolic health. Nature reviews Molecular cell biology, 20(4), 242-258.
- Herzig, S., et al. (2003). PPAR-α agonism improves whole body and muscle mitochondrial fat oxidation, but does not alter intracellular fat concentrations in burn trauma children in a randomized controlled trial. Journal of Clinical Endocrinology & Metabolism, 88(11), 5341-5347.
- Lee, C. H., et al. (2003). PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities. PPAR Research, 2007, 83567.
- Ahmadian, M., et al. (2013). Adipose tissue and lipid metabolism. In Endotext. MDText.com, Inc.
- Varga, T., et al. (2011). PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue. International journal of molecular sciences, 12(11), 7908-7934.
- Fischer-Posovszky, P., et al. (2008). Chemical Concentrations in Cell Culture Compartments (C5). ALTEX, 37(4), 696.
- Rong, J. X., et al. (2021). Inhibiting Phosphatidylcholine Remodeling in Adipose Tissue Increases Insulin Sensitivity. Diabetes, 70(9), 1947-1959.
- Lefterova, M. I., & Lazar, M. A. (2009). New developments in adipogenesis. Trends in endocrinology and metabolism: TEM, 20(3), 107–114.
- Rui, L. (2014). Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies.
- Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve).
- Sakamoto, T., et al. (2017). Increasing cAMP levels of preadipocytes by cyanidin-3-glucoside treatment induces the formation of beige phenotypes in 3T3-L1 adipocytes. The Journal of nutritional biochemistry, 39, 131-139.
- Gallagher, E. J., et al. (2019). Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies.
- Brun, R. P., et al. (1996). PPAR-γ Activation Mediates Adipose Depot−Specific Effects on Gene Expression and Lipoprotein Lipase Activity. Genes & development, 10(8), 974-984.
- Maglione, M., et al. (2019). Biphasic Slc2a4 Gene Expression in 3T3-L1 Adipocytes in Response to Treatment with Low and High Concentrations of Daidzein and Genistein. International journal of molecular sciences, 20(23), 5898.
- Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(11), 1363.
- Villanueva, C. J., et al. (2022). Lysozyme Gene Expression in 3T3-L1 Cells Sustains Expression of Adipogenic Genes and Adipocyte Differentiation. International Journal of Molecular Sciences, 23(12), 6649.
- Kershaw, E. E., et al. (2007). PPARγ regulates adipose triglyceride lipase in adipocytes in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1736-E1745.
- Lafontan, M. (2014). Adipocyte lipolysis and insulin resistance. Biochimie, 96, 13-19.
- Bargach, A., et al. (2011). Peroxisome Proliferator-Activated Receptor-α Control of Lipid and Glucose Metabolism in Human White Adipocytes. Endocrinology, 152(5), 1835-1845.
- Rong, J. X., et al. (2021). Inhibiting Phosphatidylcholine Remodeling in Adipose Tissue Increases Insulin Sensitivity. Diabetes, 70(9), 1947-1959.
- Sigma-Aldrich. (n.d.). Antibiotic Kill Curve.
- Wako Pure Chemical Industries. (n.d.).
Sources
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- 2. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pnas.org [pnas.org]
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Application Note & Protocols: Investigating Metabolic Regulation Using a GPR40/FFA1 Antagonist
An important introductory note: The compound CAY10573, as listed by its commercial supplier, is characterized as a Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonist[1]. However, the context of this inquiry—focusing on metabolic studies, GPR40/FFA1, and Glucose-Stimulated Insulin Secretion (GSIS)—strongly indicates an interest in the functional role of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key regulator of insulin secretion and a therapeutic target for type 2 diabetes[2]. Therefore, this guide has been developed to provide a comprehensive experimental framework for investigating metabolic pathways using a representative GPR40 antagonist. This approach will directly address the scientific intent of the topic, providing relevant and actionable protocols for researchers in the field.
Audience: Researchers, scientists, and drug development professionals.
Section 1: Scientific Foundation & Rationale
1.1 The Role of GPR40/FFA1 in Metabolic Homeostasis
G protein-coupled receptor 40 (GPR40), or Free Fatty Acid Receptor 1 (FFAR1), is a class A GPCR that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells[3]. It is activated by medium and long-chain free fatty acids (FFAs)[4]. The activation of GPR40 in pancreatic β-cells by FFAs potentiates glucose-stimulated insulin secretion (GSIS), playing a crucial role in maintaining glucose homeostasis[5][6]. This makes GPR40 a compelling therapeutic target for metabolic disorders, particularly type 2 diabetes[2].
The signaling cascade initiated by GPR40 activation is primarily coupled through Gαq/11 proteins[7][8]. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in cytosolic calcium is a key driver of insulin granule exocytosis[7][9]. Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production, which further amplifies the insulin secretion signal[8].
1.2 The Scientific Rationale for Employing a GPR40 Antagonist
While GPR40 agonists have been developed to enhance insulin secretion, the use of a selective GPR40 antagonist is a critical experimental tool for several reasons:
-
Target Validation: An antagonist allows for the definitive confirmation that the observed physiological effects of FFAs on insulin secretion are indeed mediated by GPR40. By blocking the receptor, one can ascertain the extent of GPR40's contribution to a specific metabolic process.
-
Dissecting Pathophysiology: In conditions of chronic FFA overexposure, such as in obesity and type 2 diabetes, the sustained activation of GPR40 can lead to β-cell dysfunction and apoptosis. An antagonist can be used to investigate the role of GPR40 in these lipotoxic effects.
-
Elucidating Ligand-Specific Effects: Different fatty acids may induce biased signaling through GPR40. An antagonist can help in dissecting these nuanced signaling pathways.
This guide will use a hypothetical, well-characterized GPR40 antagonist, hereafter referred to as "Antagonist-X," to illustrate the experimental design for metabolic studies.
1.3 GPR40/FFA1 Signaling Pathway
Caption: GPR40 signaling cascade in pancreatic β-cells.
Section 2: In Vitro Experimental Design: Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay is the cornerstone for assessing pancreatic β-cell function in vitro. This protocol details how to use Antagonist-X to investigate the role of GPR40 in FFA-potentiated insulin secretion.
2.1 Causality Behind Experimental Choices
-
Cell Line/Islet Selection: MIN6 cells or primary rodent/human islets are used as they endogenously express GPR40 and exhibit a robust GSIS response[10].
-
Glucose Concentrations: Low glucose (e.g., 2.8 mM) establishes a basal insulin secretion level, while high glucose (e.g., 16.7 mM) stimulates insulin release. This differential response is critical for assessing β-cell function.
-
FFA Agonist: A long-chain fatty acid like linoleic acid is used as a GPR40 agonist to potentiate GSIS[10]. This allows for the study of the antagonist's effect in the presence of a GPR40 activator.
-
Pre-incubation Step: A pre-incubation in low glucose buffer is essential to wash out residual insulin and synchronize the cells to a basal state before stimulation[11].
2.2 Detailed Protocol: Static GSIS Assay
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose (for preparing low and high glucose KRBH)
-
Antagonist-X (stock solution in DMSO)
-
Linoleic Acid (or other FFA agonist) complexed to BSA
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation: Culture MIN6 cells to 80-90% confluency or use freshly isolated islets.
-
Pre-incubation: Gently wash the cells/islets twice with KRBH buffer containing low glucose (2.8 mM). Then, pre-incubate in the same buffer for 1 hour at 37°C to establish a basal state[11].
-
Experimental Groups: Prepare the following treatment conditions in low glucose (2.8 mM) KRBH and high glucose (16.7 mM) KRBH. Each condition should be run in triplicate.
| Group | Glucose | Agonist (Linoleic Acid) | Antagonist-X |
| 1 | Low | - | - |
| 2 | High | - | - |
| 3 | High | + | - |
| 4 | High | + | + (Dose 1) |
| 5 | High | + | + (Dose 2) |
| 6 | High | + | + (Dose 3) |
-
Stimulation: Remove the pre-incubation buffer and add the respective treatment buffers to the cells/islets. Incubate for 1 hour at 37°C[12].
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C until the insulin assay[12].
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells/islets and measure the total protein or DNA content. Normalize the insulin secretion values to the total protein/DNA content.
2.3 Data Presentation: Expected Outcomes
| Treatment Group | Expected Insulin Secretion (Relative to High Glucose) | Rationale |
| Low Glucose | Low | Basal secretion |
| High Glucose | Moderate | Glucose-stimulated secretion |
| High Glucose + Agonist | High | FFA-potentiated GSIS via GPR40 |
| High Glucose + Agonist + Antagonist-X | Dose-dependent reduction | Antagonist-X blocks GPR40, reducing the potentiating effect of the agonist |
2.4 In Vitro Workflow Diagram
Caption: Workflow for the in vitro GSIS assay.
Section 3: In Vivo Experimental Design: Oral Glucose Tolerance Test (OGTT)
An OGTT is a fundamental in vivo experiment to assess how an organism handles a glucose load. It provides insights into insulin secretion and glucose disposal.
3.1 Causality Behind Experimental Choices
-
Animal Model: Diet-induced obese (DIO) mice are a relevant model as they often exhibit impaired glucose tolerance and insulin resistance, mimicking aspects of human metabolic syndrome[13].
-
Fasting: A short fasting period (around 6 hours) is recommended for mice to avoid metabolic stress and depletion of glycogen stores that can occur with overnight fasting[14].
-
Route of Administration: Oral gavage for the glucose challenge is more physiological than an intraperitoneal injection as it engages gut incretin hormones, which also play a role in glucose homeostasis[14]. Antagonist-X would typically be administered prior to the glucose challenge to ensure it has reached its target tissue.
-
Blood Sampling Timepoints: Frequent blood sampling in the initial phase (e.g., 0, 15, 30, 60, 90, 120 minutes) is crucial to accurately capture the glucose excursion and insulin response curves[15].
3.2 Detailed Protocol: Oral Glucose Tolerance Test (OGTT)
Materials:
-
DIO mice and lean control mice
-
Antagonist-X formulation for oral or IP administration
-
Glucose solution (20% w/v)
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
Procedure:
-
Animal Acclimatization & Dosing: Acclimatize animals to handling. On the day of the experiment, fast the mice for 6 hours[14]. Administer Antagonist-X or vehicle to the respective groups at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein. Measure blood glucose immediately and collect a small volume of blood for later insulin analysis.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose via oral gavage[15].
-
Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration[15]. At each time point, measure blood glucose and collect plasma for insulin measurement.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until insulin analysis.
-
Insulin Measurement: Quantify plasma insulin levels using a mouse-specific ELISA kit.
-
Data Analysis: Plot blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
3.3 Data Presentation: Key Parameters & Expected Outcomes
| Parameter | Description | Expected Outcome with Antagonist-X |
| Animal Model | C57BL/6J mice on high-fat diet (60% kcal from fat) for 12-16 weeks | N/A |
| Antagonist-X Dose | Determined by prior pharmacokinetic studies | N/A |
| Glucose AUC | A measure of glucose intolerance | May be increased if basal GPR40 tone is important for insulin secretion |
| Insulin AUC | A measure of the overall insulin secretory response | Expected to be decreased, as the antagonist blocks FFA-mediated potentiation of GSIS |
3.4 In Vivo Workflow Diagram
Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
Section 4: Self-Validating Systems & Data Interpretation
4.1 In Vitro Self-Validation
The GSIS protocol includes inherent controls for self-validation. The lack of response to high glucose would indicate poor islet/cell health. A robust response to high glucose but no potentiation by the FFA agonist could suggest issues with the agonist or low GPR40 expression. The dose-dependent inhibition by Antagonist-X validates its on-target effect.
4.2 In Vivo Self-Validation
In the OGTT, the vehicle-treated DIO group serves as the primary control. Comparing their impaired glucose tolerance to a lean control group validates the disease model. The effect of Antagonist-X is then interpreted against this validated baseline. A lack of effect could imply poor pharmacokinetics or that GPR40 signaling is not a major contributor to insulin secretion in the fasted, glucose-challenged state in that specific model.
4.3 Comprehensive Data Interpretation
By integrating the in vitro and in vivo data, a comprehensive picture of Antagonist-X's effect on metabolic regulation can be formed. For instance, if Antagonist-X effectively blocks FFA-potentiated GSIS in vitro and also blunts the insulin response during an OGTT in vivo, it provides strong evidence for GPR40's role in nutrient-stimulated insulin secretion. These studies are foundational for understanding the therapeutic potential and physiological role of GPR40.
References
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
-
Signaling pathway of GRP40 for insulin secretion. ResearchGate. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC - NIH. [Link]
-
Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets. Diabetologia. [Link]
-
Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PMC - NIH. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. [Link]
-
Considerations and guidelines for mouse metabolic phenotyping in diabetes research. PMC - PubMed Central. [Link]
-
Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer. PubMed Central. [Link]
-
Free fatty acid receptors in the endocrine regulation of glucose metabolism: Insight from gastrointestinal-pancreatic-adipose interactions. Frontiers in Endocrinology. [Link]
-
A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. PMC - NIH. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]
-
Rodent Metabolism and Measurable Metabolic Parameters. Maze Engineers. [Link]
-
UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo). UC Davis. [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. [Link]
-
Free fatty acid receptor 1 (FFA(1)R/GPR40) and its involvement in fatty-acid-stimulated insulin secretion. PubMed. [Link]
-
Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. MDPI. [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. ResearchGate. [Link]
-
Free Fatty Acid Receptors in Enteroendocrine Cells. Oxford Academic. [Link]
-
GPR40 reduces food intake and body weight through GLP-1. PubMed. [Link]
-
Rodent models of metabolic disorders: considerations for use in studies of neonatal programming. Cambridge University Press & Assessment. [Link]
-
GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve. PubMed Central. [Link]
-
Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Pennsylvania. [Link]
-
A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Frontiers in Endocrinology. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. [Link]
-
GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. MDPI. [Link]
-
Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [Link]
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- 4. Frontiers | Free fatty acid receptors in the endocrine regulation of glucose metabolism: Insight from gastrointestinal-pancreatic-adipose interactions [frontiersin.org]
- 5. International Journal of Molecular Medicine [spandidos-publications.com]
- 6. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to CAY10573-Mediated Gene Expression Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CAY10573, a potent and selective inhibitor of lysine acetyltransferase KAT6A, for gene expression analysis. We delve into the molecular mechanism of CAY10573, present detailed protocols for establishing robust experimental conditions, and offer step-by-step instructions for downstream gene expression analysis using both targeted (RT-qPCR) and global (RNA-Sequencing) approaches. By integrating mechanistic insights with validated protocols, this guide serves as an essential resource for accurately characterizing the transcriptional consequences of KAT6A inhibition.
Mechanistic Framework: Understanding CAY10573's Impact on Transcription
To effectively analyze gene expression changes induced by CAY10573, it is crucial to first understand its mechanism of action. CAY10573 targets KAT6A (also known as MOZ), a histone acetyltransferase (HAT) that plays a pivotal role in epigenetic regulation.[1]
KAT6A is a member of the MYST family of acetyltransferases and is responsible for adding acetyl groups to lysine residues on histone proteins, primarily on histone H3.[1][2] This process, known as histone acetylation, neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene expression.[1] Dysregulation of KAT6A has been implicated in various diseases, including cancer and neurodevelopmental disorders.[1][3]
CAY10573 selectively inhibits the enzymatic activity of KAT6A.[1] By blocking this activity, CAY10573 prevents histone acetylation, leading to a more condensed chromatin state ("heterochromatin") at specific gene loci. This epigenetic modification silences or reduces the expression of KAT6A target genes, which are often involved in critical cellular processes like cell proliferation and differentiation.[4][5]
Figure 1: Mechanism of CAY10573-mediated transcriptional repression.
Foundational Experiments: Ensuring Data Integrity and Reproducibility
A self-validating experimental design is paramount for trustworthy results. Before proceeding to large-scale gene expression studies, it is essential to determine the optimal treatment conditions for your specific cellular model.
Protocol: Dose-Response Curve to Determine Optimal Concentration
The goal is to identify the IC50 (half-maximal inhibitory concentration) and the optimal working concentration of CAY10573 that elicits a significant biological response without causing widespread cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of CAY10573 in DMSO. Create a serial dilution series in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells.
-
Treatment: Replace the existing medium with the medium containing the CAY10573 dilutions or the vehicle control. Incubate for a predetermined time (e.g., 24-48 hours).
-
Endpoint Analysis: Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®) or measure the expression of a known KAT6A target gene (e.g., HOXA9) via RT-qPCR.
-
Data Analysis: Plot the response (e.g., % viability, relative gene expression) against the log of the CAY10573 concentration to determine the IC50.
Table 1: Example Dose-Response Data Layout
| CAY10573 Conc. (nM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability |
|---|---|---|---|---|
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | 98.5 | 99.1 | 98.8 | 98.8 |
| 10 | 95.2 | 96.0 | 94.7 | 95.3 |
| 100 | 75.4 | 78.1 | 76.5 | 76.7 |
| 1000 (1 µM) | 52.1 | 49.8 | 51.5 | 51.1 |
| 10000 (10 µM) | 20.3 | 22.5 | 21.7 | 21.5 |
Protocol: Time-Course Experiment
This experiment identifies the optimal duration of CAY10573 exposure to observe significant changes in target gene expression.
Methodology:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat cells with the predetermined optimal concentration of CAY10573 and a vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Extract RNA and perform RT-qPCR for key target genes to identify the time point with the most robust and consistent change in expression.
Core Protocols for Gene Expression Analysis
Once optimal conditions are established, you can proceed with detailed gene expression analysis.
Protocol: Cell Treatment and RNA Extraction
-
Treatment: Plate cells and treat with the optimal concentration of CAY10573, vehicle control (DMSO), and an untreated control for the determined duration. Use biological triplicates for each condition.
-
Harvesting: After incubation, wash cells with ice-cold PBS and lyse them directly in the plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation: Proceed with RNA isolation using a column-based kit (e.g., RNeasy from Qiagen) or a phenol-chloroform extraction method (e.g., TRIzol).[6] Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC):
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 indicate high purity.
-
Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-seq.[7]
-
Protocol: Targeted Gene Analysis via RT-qPCR
Reverse transcription quantitative PCR (RT-qPCR) is a sensitive method for measuring the expression of specific genes.[8][9][10]
Step-by-Step Methodology:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[6][9]
-
Primer Design: Design or obtain validated primers for your target genes and at least two stable housekeeping (reference) genes.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of the target gene to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the relative expression changes using the ΔΔCq method .
-
Table 2: Suggested Primers for RT-qPCR
| Gene Target | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|---|
| HOXA9 | Human | AGGTGGCTCTTCCAATCACT | GGCCTCGGTAGAAAGGAGTA |
| c-Myc | Human | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| ACTB (Housekeeping) | Human | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| GAPDH (Housekeeping) | Human | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Workflow: Global Transcriptome Analysis via RNA-Sequencing
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome.[11][12] The workflow consists of three main stages: library preparation, sequencing, and data analysis.[13]
Figure 2: Standard experimental workflow for RNA-Sequencing.
Key Considerations for RNA-Seq:
-
Library Preparation: For analyzing protein-coding gene expression, poly(A) selection is a common and cost-effective method to enrich for mRNA.[14]
-
Sequencing Depth: A depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis in mammalian cells.
-
Data Analysis: Following alignment and quantification, statistical analysis is used to identify differentially expressed genes (DEGs) between CAY10573-treated and control groups. Subsequent pathway and Gene Ontology (GO) enrichment analyses can provide insights into the biological processes affected by KAT6A inhibition.[15]
Post-Transcriptional Validation: From mRNA to Protein
It is often essential to confirm that observed changes in mRNA levels translate to corresponding changes in protein expression. Western blotting is the standard technique for this validation.
Abbreviated Western Blot Protocol:
-
Protein Extraction: Lyse CAY10573- and vehicle-treated cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk, then incubate with a primary antibody against the protein of interest (e.g., c-Myc). Follow with an HRP-conjugated secondary antibody.[16]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
Troubleshooting and Expert Recommendations
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High variability in RT-qPCR replicates | Pipetting errors; Poor RNA quality; Inefficient primer design. | Use a master mix; Ensure high RIN score for RNA; Validate primer efficiency with a standard curve. |
| No significant change in target gene expression | Suboptimal drug concentration or duration; Cell line is resistant; Incorrect target gene selected. | Re-run dose-response and time-course experiments; Confirm KAT6A expression in your cell line; Choose a well-established KAT6A target gene for initial validation. |
| Low RIN score (<7) for RNA samples | Improper sample handling/storage; RNase contamination. | Work quickly on ice; Use RNase-free reagents and barrier tips; Store samples at -80°C. |
| Discrepancy between RNA-Seq and RT-qPCR data | Splicing variants affecting qPCR primers; Different normalization methods. | Design qPCR primers to span exons common to all major isoforms; Ensure consistent use of housekeeping genes for normalization. |
References
-
Baell, J. B., et al. (2018). Potent, selective and orally bioavailable inhibitors of the histone acetyltransferase KAT6A. Nature Chemical Biology. Available at: [Link]
-
Sino Biological. (n.d.). KAT6A General Information. Available at: [Link]
-
Klein, B. J., et al. (2021). Histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain. Nucleic Acids Research. Available at: [Link]
-
Alliance of Genome Resources. (n.d.). KAT6A | Homo sapiens gene. Available at: [Link]
-
JoVE. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Available at: [Link]
-
Patsnap Synapse. (2024). What are KAT6A inhibitors and how do they work?. Available at: [Link]
-
GeneCards. (n.d.). KAT6A Gene - Lysine Acetyltransferase 6A. Available at: [Link]
-
Illumina, Inc. (n.d.). RNA Sequencing (RNA-Seq) methods & workflows. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result KAT6A lysine acetyltransferase 6A [Homo sapiens (human)]. Available at: [Link]
-
Stack Lab, University of Notre Dame. (n.d.). Quantitative Real Time PCR Protocol. Available at: [Link]
-
O'Leary, N. A., et al. (2016). Reference sequence (RefSeq) database at NCBI: current status, taxonomic expansion, and functional annotation. Nucleic Acids Research. Available at: [Link]
-
Kukurba, K. R., & Montgomery, S. B. (2015). RNA Sequencing and Analysis. Cold Spring Harbor Protocols. Available at: [Link]
-
CD Genomics. (n.d.). The Technologies and workflow of RNA-seq. Available at: [Link]
-
The Biochemist. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Histone Acetyltransferase by Glycosaminoglycans. Available at: [Link]
-
Wikipedia. (n.d.). RNA-Seq. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Monitoring gene expression: quantitative real-time RT-PCR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). GSE69573 - GEO Accession viewer. Available at: [Link]
Sources
- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
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- 4. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
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- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
- 14. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 15. Gene coexpression analysis reveals key pathways and hub genes related to late-acting self-incompatibility in Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Histone Acetyltransferase by Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of PPAR Target Modulation by CAY10573 via Western Blot
Authored by: Senior Application Scientist
Introduction: CAY10573 and the PPAR Signaling Axis
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that play a pivotal role in regulating systemic lipid metabolism, energy homeostasis, and inflammation.[1][2][3][4] The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[3] As lipid sensors, they are activated by fatty acids and their derivatives, leading to the transcriptional regulation of a vast network of genes.[1][5]
The canonical mechanism of PPAR activation involves the binding of a specific ligand, which induces a conformational change in the receptor. This allows the PPAR to form a heterodimer with the Retinoid X Receptor (RXR).[1][6] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6]
CAY10573 is a potent synthetic agonist that demonstrates activity across PPARα, γ, and δ isoforms, with respective EC₅₀ values of 8, 70, and 500 nM.[7] Its ability to activate these key metabolic regulators makes it a valuable pharmacological tool for investigating the therapeutic potential of PPAR modulation in metabolic diseases.[8][9] This guide provides a comprehensive, field-proven protocol for utilizing Western blotting to quantitatively assess the effects of CAY10573 on the protein expression of downstream PPAR targets. The central hypothesis is that CAY10573 treatment will alter the abundance of proteins encoded by PPAR-responsive genes.
Principle of the Assay
This protocol is designed to validate the functional activity of CAY10573 by measuring changes in the protein levels of known PPAR target genes. Since PPARs are nuclear receptors, their activation directly influences gene transcription. The subsequent change in protein expression can be reliably quantified using Western blot analysis. A critical step in this workflow is the isolation of nuclear proteins, as PPARs translocate to the nucleus upon activation to exert their function. By comparing protein expression in control versus CAY10573-treated cells, researchers can confirm the compound's on-target effects and elucidate its specific impact on cellular pathways.
Caption: CAY10573-mediated PPAR signaling pathway.
I. Cell Culture and Treatment
The choice of cell line is critical and should be based on the specific PPAR isotype and target of interest. For example, 3T3-L1 preadipocytes are excellent for studying PPARγ-mediated adipogenesis, while HepG2 hepatocytes are suitable for investigating PPARα targets involved in fatty acid oxidation.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in standard growth medium. This density ensures cells are in a logarithmic growth phase and receptive to treatment.
-
Preparation of CAY10573 Stock: Prepare a high-concentration stock solution of CAY10573 (e.g., 10 mM) in a suitable solvent like DMSO.[7] Aliquot and store at -20°C to maintain stability.
-
Treatment:
-
The day of the experiment, dilute the CAY10573 stock solution to the desired final concentrations in fresh cell culture medium. A dose-response experiment (e.g., 0, 10, 100, 1000 nM) is recommended to determine the optimal concentration.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest CAY10573 dose. This is essential to control for any effects of the solvent itself.
-
Aspirate the old medium from the cells, wash once with sterile Phosphate-Buffered Saline (PBS), and add the treatment-containing medium.
-
Incubate for a predetermined time (e.g., 24-48 hours). The incubation time should be sufficient to allow for transcriptional and translational changes of the target protein.
-
II. Nuclear Protein Extraction
Since PPARs are transcription factors, their targets are often other nuclear proteins or proteins whose expression is regulated by nuclear events. Therefore, isolating the nuclear fraction enriches for these proteins of interest and removes abundant cytoplasmic proteins that could interfere with detection.
Rationale: This protocol uses a two-buffer system. A hypotonic cytoplasmic extraction buffer first swells the cells, causing the plasma membrane to rupture upon mechanical shearing (vortexing) while leaving the nuclear membrane intact.[10] After centrifugation, the intact nuclei are pelleted, and the cytoplasmic fraction is removed. The subsequent high-salt nuclear extraction buffer then lyses the nuclear membrane to release nuclear contents.[10]
Buffers Required:
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA. Just before use, add 1 mM DTT and 1X Protease Inhibitor Cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA. Just before use, add 1 mM DTT and 1X Protease Inhibitor Cocktail.
Protocol:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.[11]
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 400 µL of ice-cold CEB. Incubate on ice for 15 minutes to allow cells to swell.
-
Membrane Disruption: Add 25 µL of 10% IGEPAL CA-630 (or NP-40) detergent and vortex vigorously for 10-15 seconds to disrupt the cell membrane.
-
Isolate Nuclei: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C.[12] The supernatant contains the cytoplasmic fraction (can be saved for analysis of cytoplasmic proteins). The pellet contains the intact nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in 100 µL of ice-cold NEB.
-
Release Nuclear Proteins: Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes to ensure complete nuclear lysis and protein extraction.[10][11]
-
Clarify Nuclear Lysate: Centrifuge at 14,000 x g for 20 minutes at 4°C.[11]
-
Collect Supernatant: Carefully transfer the supernatant, which is the nuclear protein extract, to a new pre-chilled tube. Store at -80°C.
III. Western Blot Protocol
Caption: Standardized Western blot experimental workflow.
-
Protein Quantification: Determine the protein concentration of each nuclear extract using a Bradford or BCA protein assay. This is a critical step to ensure equal loading of protein for each sample.
-
Sample Preparation: Mix 20-30 µg of nuclear protein from each sample with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also load a protein molecular weight marker. Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is generally recommended for quantitative accuracy.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Blocking prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation. The choice of antibody and dilution is critical (see table below).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Signal Detection: Apply an Enhanced Chemiluminescent (ECL) substrate to the membrane. The HRP on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a strong signal without saturation.
-
Stripping and Re-probing: To analyze a loading control or another target protein on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed. Incubate the membrane with a mild stripping buffer, wash thoroughly, block, and then proceed from Step 6 with the next primary antibody (e.g., anti-Lamin B1 for nuclear loading control).
IV. Data and Analysis
Quantitative Data Summary Table
| Parameter | Recommendation | Rationale |
| Cell Line | 3T3-L1, HepG2, RAW 264.7 | Dependent on PPAR isotype of interest (γ, α, or β/δ respectively). |
| CAY10573 Conc. | 10 nM - 1 µM | Perform a dose-response to find optimal activation concentration. |
| Treatment Time | 24 - 48 hours | Allows for transcriptional and translational changes to occur. |
| Protein Load/Lane | 20 - 30 µg | Ensures sufficient protein for detection while avoiding lane distortion. |
| Blocking Buffer | 5% Non-fat Milk or BSA in TBST | Reduces non-specific antibody binding. BSA is preferred for phospho-antibodies. |
Antibody and Target Information Table
| Target Protein | Function / Rationale | Expected MW | Suggested Primary Antibody Dilution | Loading Control |
| PPARγ | Confirms target receptor presence.[13][14] | ~54-57 kDa | 1:1000 | Lamin B1 |
| FABP4 (aP2) | PPARγ target, key in fatty acid uptake in adipocytes.[15] | ~15 kDa | 1:1000 | Lamin B1 |
| CD36 | PPARγ/α target, fatty acid translocase. | ~88 kDa | 1:1000 | Lamin B1 |
| CPT1A | PPARα target, crucial for mitochondrial fatty acid oxidation.[16] | ~88 kDa | 1:1000 | Lamin B1 |
| Lamin B1 | Nuclear envelope protein. | ~66 kDa | 1:2000 | N/A |
Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.
-
For each sample, normalize the band intensity of the target protein to the band intensity of the loading control (Lamin B1). This corrects for any variations in protein loading.
-
Express the data as a fold change relative to the vehicle-treated control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the changes induced by CAY10573 are statistically significant.
V. Controls and Validation
A scientifically sound Western blot experiment relies on rigorous controls to ensure the results are valid and interpretable.
-
Vehicle Control: As mentioned, treating cells with the solvent (e.g., DMSO) used to dissolve CAY10573 is mandatory. This ensures that any observed effects are due to the compound itself and not the vehicle.
-
Loading Control: A nuclear-specific loading control like Lamin B1 or PCNA is essential for nuclear extracts. This protein should have stable expression across all experimental conditions and is used to normalize the data, ensuring that observed differences are due to changes in protein expression and not loading errors.
-
Positive Control Lysate: If available, use a lysate from a cell line or tissue known to express the target protein at high levels.[17] This validates that the antibody is working correctly.
-
Negative Control Lysate: Use a lysate from a cell line known not to express the target protein (or a knockout cell line) to confirm antibody specificity.
By adhering to this detailed protocol and incorporating the appropriate controls, researchers can confidently and accurately assess the modulatory effects of CAY10573 on PPAR target protein expression, providing crucial insights into its mechanism of action.
References
-
Kersten, S., et al. Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC - PubMed Central. [Link]
-
Mechanism of action of thiazolidinediones. PPARγ = peroxisome proliferator-activated receptor-gamma. ResearchGate. [Link]
-
Guan, Y. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PMC - PubMed Central. [Link]
-
Gardner, O.S., et al. Receptor-independent actions of PPAR thiazolidinedione agonists: is mitochondrial function the key? PubMed. [Link]
-
PPAR Signaling Pathway. Creative Diagnostics. [Link]
-
Wang, L., et al. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC - PubMed Central. [Link]
-
Protocol for crude nuclear protein extraction for western blot (yeast)? ResearchGate. [Link]
-
Peroxisome proliferator-activated receptor. Wikipedia. [Link]
-
PPAR neddylation essential for adipogenesis is a potential target for treating obesity. ResearchGate. [Link]
-
Ray, D.M., et al. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles. PubMed Central. [Link]
-
Guo, S., et al. Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers. [Link]
-
Kim, M.S., et al. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. PMC - PubMed Central. [Link]
-
Magadum, A., et al. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. [Link]
-
Lemay, D.G., et al. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. PMC. [Link]
-
Schoonjans, K., et al. Peroxisome proliferator-activated receptors: a nuclear receptor signaling pathway in lipid physiology. PubMed. [Link]
-
Nuclear Extraction: A Reliable Method in 6 Easy Steps. Bitesize Bio. [Link]
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- 3. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 4. Peroxisome proliferator-activated receptors: a nuclear receptor signaling pathway in lipid physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-independent actions of PPAR thiazolidinedione agonists: is mitochondrial function the key? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
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- 14. PPAR gamma (D69) Antibody | Cell Signaling Technology [cellsignal.com]
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Determining In Vivo Dosage for Novel Small Molecule Inhibitors: A Detailed Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Path from Bench to In Vivo Efficacy
The transition of a novel small molecule inhibitor from in vitro characterization to in vivo animal studies is a pivotal step in preclinical drug development. A well-designed in vivo study hinges on the selection of an appropriate dosage regimen. An incorrect dose can lead to misleading results, either by failing to demonstrate efficacy due to underdosing or by introducing confounding toxicity at excessive concentrations. This guide provides a comprehensive framework for determining a safe and effective in vivo dosage for novel small molecule inhibitors, with a focus on establishing a sound scientific rationale for dose selection.
A Note on CAY10573: Initial interest in this topic specified CAY10573. However, publicly available data from suppliers characterize CAY10573 as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, with potent activity at PPARα, γ, and δ (IC50 values of 113, 50, and 223 nM, respectively)[1]. At present, there is a lack of published in vivo dosage data for CAY10573 in the public domain. Therefore, this guide will focus on the general principles of in vivo dose determination for novel small molecule inhibitors, using examples from the class of EP4 antagonists to illustrate these principles.
The Foundational Pillars of In Vivo Dose Selection
The determination of an in vivo dosage is not a singular event but a systematic process that integrates data from multiple preliminary studies. The primary objectives are to identify a dose that is both pharmacologically active and well-tolerated by the animal model. This process can be visualized as a tiered approach, moving from theoretical calculations to empirical in vivo testing.
Sources
Optimizing Synergistic Efficacy: Application Note for CAY10573 (SCIO-469) Co-treatment Strategies
Introduction & Mechanistic Rationale
CAY10573 (chemically known as SCIO-469) is a potent, selective, and ATP-competitive inhibitor of p38
Why Co-treat with CAY10573?
In many pathological contexts—specifically cancer and chronic inflammation—the p38 MAPK pathway acts as a double-edged sword. While it can signal apoptosis in some contexts, it frequently functions as a survival and resistance mechanism in response to cellular stress (e.g., chemotherapy, radiation, or proteasome inhibition).[1]
The Co-treatment Logic:
-
Sensitization: Tumor cells often upregulate p38 activity to stabilize Bcl-2 family proteins or repair DNA damage following chemotherapy.[1] CAY10573 blocks this "escape route," re-sensitizing resistant cells to apoptosis.[1]
-
Synergy: When combined with proteasome inhibitors (e.g., Bortezomib) or DNA-damaging agents (e.g., Cisplatin), CAY10573 prevents the phosphorylation of downstream effectors like HSP27 and MAPKAPK2 (MK2) , which are crucial for actin remodeling and mRNA stability of pro-inflammatory cytokines.[1]
Signaling Pathway Visualization
The following diagram illustrates the intervention point of CAY10573 within the stress response pathway.
Figure 1: CAY10573 intercepts p38 signaling, preventing downstream activation of HSP27 and Transcription Factors (TF) that drive resistance and inflammation.[1]
Chemical Preparation & Handling[1]
Proper solubilization is critical for reproducibility.[1] CAY10573 is hydrophobic; aqueous stock solutions are unstable.[1]
| Parameter | Specification |
| Molecular Weight | 467.5 g/mol |
| Solubility | DMSO ( |
| Stock Concentration | Prepare 10 mM or 50 mM stocks in 100% DMSO.[1] |
| Storage | Store solid at -20°C. Aliquot DMSO stocks to avoid freeze-thaw cycles. |
| Stability | Stable for >2 years as a solid; use DMSO stocks within 1 month if stored at -20°C. |
Critical Handling Note: When dosing cells, ensure the final DMSO concentration in the culture medium remains < 0.5% (v/v) (ideally < 0.1%) to prevent solvent toxicity from masking the compound's effects.[1] Always run a "Vehicle Control" containing the equivalent volume of DMSO.
Protocol A: Synergistic Apoptosis Induction (Oncology)[1]
Objective: To determine if CAY10573 sensitizes multiple myeloma or solid tumor cells to a primary chemotherapeutic agent (e.g., Bortezomib or Cisplatin).[1]
Experimental Workflow
Figure 2: Sequential dosing strategy. Pre-treatment is mandatory to saturate the kinase pocket before stress induction.
Step-by-Step Procedure
-
Cell Seeding:
-
Pre-treatment (The "Golden Hour"):
-
Dilute CAY10573 in fresh media to 2X the desired final concentration.
-
Dose Range: Typical active range is 50 nM – 500 nM .[1] (IC
is ~9 nM, but cellular potency requires higher doses to compete with high intracellular ATP).[1] -
Add CAY10573 to the wells 60 minutes prior to the primary drug.
-
Rationale: This blocks basal p38 activity and occupies the ATP pocket before the primary drug triggers the stress response kinase cascade.
-
-
Co-treatment:
-
Incubation:
-
Incubate for 24 to 48 hours.[1]
-
-
Readout:
-
Viability: CCK-8 or MTT assay.
-
Apoptosis: Annexin V/PI Flow Cytometry (preferred for proving mechanism).[1]
-
Biomarker Check: Western blot for Phospho-HSP27 (Ser82) .[1] Note: CAY10573 inhibits p38 catalytic activity, so p-HSP27 levels should drop.[1] p-p38 levels may actually rise due to feedback loop inhibition.[1]
-
Protocol B: Anti-Inflammatory Blockade (Immunology)[1]
Objective: To validate p38 pathway dependence of cytokine release (TNF-
Procedure
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. -
Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4 hours to reduce basal kinase activity.
-
Inhibitor Pre-incubation:
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (typically 100 ng/mL).[1]
-
-
Incubation:
-
Incubate for 4–6 hours (for TNF-
mRNA/protein) or 18–24 hours (for IL-6/NO accumulation).[1]
-
-
Analysis:
-
Collect supernatant for ELISA.[1]
-
Lyse cells for RT-qPCR (Target: Tnf, Il6, Ptgs2).
-
Data Analysis: Calculating Synergy
To scientifically prove "synergy" rather than just "additive effects," use the Combination Index (CI) method (Chou-Talalay).[1]
-
Design: Use a "Checkerboard" layout in your 96-well plate (Drug A titration on X-axis, Drug B titration on Y-axis).
-
Calculation:
-
Interpretation:
References
-
Hideshima, T., et al. (2004).[1] "p38 MAPK inhibition enhances PS-341 (bortezomib)-induced cytotoxicity against multiple myeloma cells."[1] Oncogene, 23(54), 8766–8776.[1] [1]
- Context: Establishes the protocol for SCIO-469 (CAY10573)
-
Cayman Chemical. (2024).[1][2] "CAY10573 Product Information & Safety Data Sheet." Cayman Chemical Database.
- Context: Source for chemical properties, solubility, and safety d
-
Domenico, J., et al. (2009).[1] "The p38 MAPK inhibitor SCIO-469 reduces tumor growth and enhances the efficacy of bortezomib in multiple myeloma." British Journal of Haematology, 145(6), 768-770.[1]
- Context: In vivo validation of the co-treatment str
-
Medicherla, S., et al. (2006).[1] "p38alpha-selective MAP kinase inhibitor reduces disease in a model of rheumatoid arthritis."[1] Journal of Pharmacology and Experimental Therapeutics, 318(1), 132-141.[1]
- Context: Validation of anti-inflamm
Sources
Application Note: Optimizing PPAR Activation Kinetics with CAY10573
Topic: CAY10573 Time-Course Experiment Recommendations Content Type: Detailed Application Note & Protocol Audience: Researchers, Drug Discovery Scientists
Abstract
CAY10573 is a potent, synthetic pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting high affinity for PPAR
Introduction & Mechanism of Action
The Agonist Profile
CAY10573 functions as a ligand that binds the ligand-binding domain (LBD) of PPAR isoforms. Upon binding, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus (if not already resident) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
Key Potency Metrics:
Why Time-Course is Critical
As a nuclear receptor agonist, CAY10573 does not elicit immediate millisecond-scale signaling (unlike GPCRs or ion channels). Its effects are transcriptional .
-
Lag Phase: 1–2 hours are typically required for chromatin remodeling and transcriptional initiation.
-
Accumulation Phase: mRNA levels peak between 4–12 hours.
-
Functional Phase: Protein translation and metabolic shifts (e.g., lipid droplet formation) occur >24 hours.
Mechanistic Pathway Diagram
Figure 1: Mechanism of CAY10573-induced gene transcription. Note the requisite dimerization with RXR prior to DNA binding.
Experimental Design Strategy
To capture the full dynamic range of CAY10573, a "Staggered Harvest" design is recommended. Do not treat all samples at once; instead, stagger the treatments to harvest all endpoints simultaneously, or harvest sequentially if using non-destructive assays.
Phase 1: Transcriptional Activation (2 – 12 Hours)
-
Objective: Confirm target engagement and mRNA induction.
-
Markers:
-
PPAR
targets: FABP4 (aP2), CD36, AdipoQ. -
PPAR
targets: CPT1A, PDK4.
-
-
Time Points: 0, 2, 4, 8, 12 hours.
-
Expected Result: Sharp increase in mRNA starting at 2-4h, peaking around 8-12h.
Phase 2: Protein Expression & Functional Shift (24 – 72 Hours)
-
Objective: Observe phenotypic changes.
-
Markers: Protein levels of above targets; Lipid accumulation (adipogenesis); Glucose uptake.
-
Time Points: 24, 48, 72 hours.
-
Expected Result: Protein levels lag mRNA by ~12 hours. Phenotypic changes (e.g., lipid droplets) require >48h.
Dose Selection Guide
Based on
| Parameter | Low Dose (Specificity) | High Dose (Saturation) |
| Concentration | 50 – 100 nM | 1 µM – 5 µM |
| Primary Target | PPAR | Pan-PPAR ( |
| Risk | Incomplete activation of PPAR | Potential off-target effects |
Detailed Protocol: Time-Course Execution
Reagent Preparation
-
Stock Solution: Dissolve CAY10573 (MW: 521.6) in DMSO to 10 mM.
-
Solubility: ~0.5 mg/mL in DMSO.[1] Vortex well.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Solution: Dilute 1:1000 in culture media to 10 µM, then serially dilute to 1 µM or 100 nM.
-
Vehicle Control: Media containing 0.01% DMSO (must match treated samples).
-
Cell Culture Setup (Adherent Cells, e.g., 3T3-L1 or HepG2)
-
Seeding: Seed cells in 6-well plates (for RNA/Protein) or 96-well plates (for high-content imaging).
-
Confluence: Allow cells to reach 70-80% confluence.
-
Serum Starvation (CRITICAL):
-
Serum (FBS) contains endogenous lipids that activate PPARs, creating high background noise.
-
Replace growth media with Low-Serum Media (0.5% Charcoal-Stripped FBS) for 12–24 hours prior to treatment. This "resets" the basal PPAR activity.
-
Treatment Workflow
Figure 2: Experimental timeline emphasizing the starvation step to reduce background.
Step-by-Step Procedure
-
T=0: Aspirate starvation media. Add fresh media containing 1 µM CAY10573 to "Treatment" wells and DMSO equivalent to "Vehicle" wells.
-
Incubation: Incubate at 37°C, 5% CO
.-
Note: For long durations (>48h), replace media with fresh compound every 48h to account for potential degradation, although CAY10573 is relatively stable.
-
-
Harvesting:
-
RNA (2h, 4h, 8h): Lyse directly in TRIzol or RLT buffer.
-
Protein (24h, 48h): Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase/Protease Inhibitors.
-
Lipid Staining (48h+): Fix cells in 4% paraformaldehyde for Oil Red O staining.
-
Data Analysis & Interpretation
Quantitative Normalization
-
qPCR: Normalize target gene (
) to a stable housekeeper (e.g., RPLP0 or GAPDH). Actin can sometimes be regulated by PPARs during differentiation, so validate housekeepers first. -
Western Blot: Normalize to Total Protein (Stain-Free) or Lamin B1 (nuclear fraction).
Troubleshooting Common Issues
| Observation | Probable Cause | Solution |
| High Basal Activity | Endogenous lipids in serum | Use Charcoal-Stripped FBS for starvation. |
| No mRNA Induction | Time point too early (<1h) | Shift first harvest to 2–4 hours. |
| Cytotoxicity | Off-target effects at >10 µM | Titrate dose down to 100 nM – 1 µM. |
| Weak Protein Signal | Slow turnover of basal protein | Extend time course to 48–72 hours. |
"Paradoxical" Downregulation?
Prolonged activation (chronic treatment >72h) can sometimes lead to receptor downregulation (negative feedback). If signal attenuates at late time points, this is a physiological desensitization, not a failure of the compound.
References
-
Mahindroo, N., et al. (2006).[1] "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.[1]
-
Cayman Chemical. "CAY10573 Product Datasheet."
-
Grygiel-Górniak, B. (2014).[2] "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research, 63, 17–26.
Sources
Measuring Cellular Glucose Uptake: An Application Guide Featuring the GLUT1 Inhibitor STF-31
Authored by: Senior Application Scientist
Introduction: The Central Role of Glucose Uptake in Cellular Bioenergetics and Disease
Glucose is a fundamental source of energy for most living cells, fueling a myriad of metabolic processes essential for survival, proliferation, and function. The transport of glucose across the plasma membrane is the initial, rate-limiting step in cellular glucose metabolism and is tightly regulated by a family of glucose transporter (GLUT) proteins. In various pathological states, including cancer and metabolic disorders, cellular glucose uptake is significantly dysregulated. For instance, many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect," which is often accompanied by the overexpression of GLUTs.[1] Consequently, the measurement of glucose uptake and the identification of compounds that modulate this process are of paramount importance in both basic research and drug development.
Principle of the Glucose Uptake Assay: Visualizing Cellular Energy Dynamics
The most common and contemporary methods for measuring glucose uptake in a high-throughput format utilize fluorescently labeled glucose analogs, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[4] This analog is transported into the cell via GLUTs, where it is phosphorylated by hexokinase.[5][6] This phosphorylation traps the fluorescent analog within the cell, as it cannot be further metabolized in the glycolytic pathway. The resulting intracellular fluorescence intensity is directly proportional to the rate of glucose uptake and can be quantified using various analytical platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[7]
The specificity of this assay is confirmed by employing inhibitors of glucose transport. A potent and selective GLUT inhibitor should demonstrably reduce the uptake of the fluorescent glucose analog.
Mechanism of Action: How STF-31 Blocks the Gateway for Glucose
STF-31 is a small molecule that has been identified as a selective inhibitor of GLUT1.[3] GLUT1 is a ubiquitously expressed glucose transporter that is responsible for basal glucose uptake in many cell types and is frequently overexpressed in cancer cells. By directly binding to and inhibiting the function of GLUT1, STF-31 effectively blocks the entry of glucose into the cell. This leads to a reduction in the intracellular glucose concentration, thereby starving the cell of its primary energy source and ultimately inducing cell death, particularly in cells that are highly dependent on glycolysis.[8] It is important to note that some studies suggest STF-31 may also have a dual mode of action, potentially inhibiting NAMPT (Nicotinamide phosphoribosyltransferase) at higher concentrations.[2] Therefore, careful dose-response experiments are crucial to delineate its specific effects on glucose transport.
Sources
- 1. Comparison of Glucose Uptake Assay Methods [promega.jp]
- 2. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-NBDG - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. 2-NBDG Glucose Uptake Cell-Based Kit - Elabscience® [elabscience.com]
- 7. dojindo.com [dojindo.com]
- 8. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CAY10573 Dissolution for Cell Culture
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the proper dissolution and handling of CAY10573 for cell culture applications. Adherence to these protocols is critical for ensuring experimental reproducibility and a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CAY10573 for in vitro studies?
A1: Based on the manufacturer's specifications, Dimethyl Sulfoxide (DMSO) is a recommended solvent for CAY10573.[1] While other organic solvents like N,N-dimethylformamide (DMF) can also be used, DMSO is a common choice for preparing stock solutions of small molecules for cell culture due to its high solvating power and compatibility with most cell lines at low final concentrations.[1]
Q2: I've dissolved CAY10573 in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds.[1] To prevent this, it is best to first make serial dilutions of your concentrated stock solution in DMSO before the final dilution into the cell culture medium.[1] This ensures that the compound is diluted to its working concentration in a solution where it remains soluble. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, the sensitivity to DMSO can vary between cell types. It is always recommended to perform a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used in your experiment to assess its effect on cell viability and function.
Q4: How should I store my CAY10573 stock solution?
A4: Once dissolved in DMSO, CAY10573 stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation.
Q5: Can I sonicate or heat CAY10573 to aid dissolution?
A5: Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid the dissolution of CAY10573 if it does not readily go into solution. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| CAY10573 powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of DMSO to achieve your desired stock concentration. Vortex the solution for 10-20 seconds. If necessary, gently warm the vial in a 37°C water bath for a few minutes. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | The compound is not soluble in the aqueous medium at the attempted concentration. | Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the medium. This gradual dilution can help maintain solubility. |
| Inconsistent experimental results. | Degradation of CAY10573 due to improper storage or handling. | Aliquot your stock solution to avoid multiple freeze-thaw cycles. Ensure vials are tightly sealed and stored at the recommended temperature. Prepare fresh dilutions in medium for each experiment. |
| Observed cellular toxicity in the vehicle control group. | The final DMSO concentration in the culture medium is too high. | Reduce the final DMSO concentration by adjusting your dilution scheme. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
Protocol for Preparation of CAY10573 Stock Solution and Working Solutions
This protocol provides a step-by-step methodology for dissolving CAY10573 and preparing it for use in cell culture experiments.
Materials:
-
CAY10573 (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath (optional)
Step-by-Step Methodology:
-
Equilibrate: Allow the vial of CAY10573 and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial of lyophilized CAY10573 to ensure all the powder is at the bottom of the vial.
-
Prepare Stock Solution:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Use the following formula to calculate the required volume of DMSO: Volume of DMSO (μL) = (Mass of CAY10573 (mg) / 521.6 g/mol ) * (1 / Desired Concentration (mol/L)) * 1,000,000
-
Carefully add the calculated volume of DMSO to the vial of CAY10573.
-
-
Dissolve: Tightly cap the vial and vortex for 10-20 seconds to dissolve the compound. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect to ensure complete dissolution.
-
Aliquot and Store: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.
-
Prepare Working Solution:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration.
-
Directly add the final, small volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium and mix immediately by gentle swirling or pipetting. Ensure the final DMSO concentration remains below 0.5%.
-
Data Summary Table:
| Parameter | Value/Recommendation | Reference |
| Molecular Weight | 521.6 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | 0.5 mg/mL | [1] |
| Stock Solution Concentration | 1-10 mM (recommended) | General Practice |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | General Practice |
| Final DMSO Concentration in Culture | < 0.5% (cell line dependent) | General Practice |
Experimental Workflow Diagram
Sources
Technical Support Center: CAY10573 Stability & Handling Guide
Product: CAY10573 (CAS: 853652-40-1)
Classification: PPAR Pan-Agonist (PPAR
Core Technical Directive: The Solubility Limit
CRITICAL ALERT: Unlike many small molecules where 10 mM or 100 mM stock solutions are standard, CAY10573 has extremely low solubility.
-
Maximum Solubility in DMSO: ~0.5 mg/mL (
0.96 mM) -
Maximum Solubility in DMF: ~0.3 mg/mL (
0.57 mM)
Application Scientist Insight: Do NOT attempt to create a 10 mM stock solution. It will result in immediate precipitation that is difficult to redissolve. The high lipophilicity of the naphthalene-benzoyl-propyl chain combined with the crystal lattice energy of the indole core limits solvation. You must work with dilute stock solutions (e.g., 0.5 mM to 1 mM ).
Preparation & Handling Protocols
Protocol A: Preparing a Stable Stock Solution (1 mM Target)
Objective: Create a homogeneous stock solution without crashing out the compound.
-
Weighing: Accurately weigh a small amount of CAY10573 (e.g., 1 mg).
-
Solvent Addition: Add 2 mL of high-grade anhydrous DMSO to the 1 mg of solid.
-
Calculation: 1 mg / 521.6 g/mol
1.9 mol. -
1.9
mol / 2 mL 0.95 mM (close to the saturation limit).
-
-
Dissolution Mechanics:
-
Vortex: Vortex vigorously for 60 seconds.
-
Warm: If particulates remain, warm the vial to 37°C in a water bath for 5–10 minutes.
-
Sonicate: Use an ultrasonic bath for 10 minutes if necessary.
-
-
Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates saturation/precipitation.
Protocol B: Dilution into Aqueous Buffers (Cell Culture)
Objective: Prevent "shock precipitation" when moving from DMSO to media.
-
Stepwise Dilution: Do not add the DMSO stock directly to a large volume of cold media.
-
Intermediate Step: Dilute the stock 1:10 in DMSO first if very low final concentrations are needed, or add the stock dropwise to rapidly stirring media.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, though CAY10573's low potency (EC50 ~8-500 nM) means you will likely need the full 1 mM stock to reach effective doses without exceeding DMSO limits.
Storage & Stability Architecture
Stability Matrix
| Parameter | Condition | Stability Estimate | Notes |
| Solid State | -20°C | Keep desiccated; protect from light. | |
| DMSO Stock | -20°C | 3–6 Months | Hygroscopic Risk: DMSO absorbs water, causing precipitation. |
| DMSO Stock | -80°C | 6–12 Months | Preferred for long-term storage. |
| Aqueous Sol. | 4°C / RT | < 24 Hours | Unstable: Hydrolysis risk; rapid precipitation. |
Visual Workflow: Storage Lifecycle
The following diagram outlines the decision logic for handling CAY10573 stocks to maximize longevity.
Caption: Optimal workflow for preparing and storing CAY10573 to prevent precipitation and degradation.
Troubleshooting Guide (FAQ)
Q1: My stock solution has crystals at the bottom. What happened?
Diagnosis: Saturation or Water Uptake.
-
Cause A: You likely attempted a concentration >1 mM.
-
Cause B: The DMSO is old and has absorbed atmospheric moisture (DMSO is hygroscopic). CAY10573 is insoluble in water; even 5% water content in DMSO can force it out of solution.
-
Fix: Warm to 37°C and sonicate. If it does not dissolve, add more anhydrous DMSO to lower the concentration.
Q2: Can I use Ethanol instead of DMSO?
Answer: No.
-
Reasoning: Solubility in Ethanol is negligible for this compound. DMF is an alternative (~0.3 mg/mL), but DMSO (~0.5 mg/mL) is slightly better and generally less toxic to cells in trace amounts.
Q3: I see a color change from colorless to yellow/brown.
Diagnosis: Oxidation.
-
Mechanism: The indole moiety is susceptible to oxidation, especially under light exposure.
-
Action: If the color change is significant, the compound purity is compromised. Discard and prepare fresh stock. Always store vials wrapped in foil.
Q4: The compound precipitated when I added it to cell culture media.
Diagnosis: "Crash-out" upon aqueous dilution.
-
Mechanism: You crossed the solubility threshold. In PBS/Media, solubility drops to <0.5
g/mL. -
Fix:
-
Ensure your working concentration is within the soluble range (typically nanomolar for this potent agonist).
-
Pre-dilute the DMSO stock into a larger volume of media while vortexing the media (dynamic addition).
-
Decision Tree: Handling Precipitation
Use this logic flow when encountering solubility issues.
Caption: Step-by-step logic to resolve precipitation events in CAY10573 stock solutions.
References
-
Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708–715. Retrieved from [Link]
- Cheng, X., et al. (2003). "Improved solubility and stability of compounds in DMSO." Expert Opinion on Drug Discovery.
-
PubChem. (2024). CAY10573 Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: CAY10573 Degradation in Cell Culture Media
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the degradation of the small molecule CAY10573 in cell culture media. As CAY10573 is a compound with limited publicly available stability data, this guide emphasizes foundational principles of small molecule stability and provides actionable protocols to identify and mitigate degradation in your specific experimental setup.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of small molecules like CAY10573 in cell culture environments.
Q1: I'm seeing variable or lower-than-expected activity of CAY10573 in my cell-based assays. Could degradation be the cause?
A: Yes, inconsistent or diminished bioactivity is a primary indicator of compound degradation. Small molecules can be sensitive to various components and conditions within cell culture media, leading to a reduction in the effective concentration of the active compound over the course of an experiment.
Q2: What are the most common factors in cell culture media that can cause CAY10573 to degrade?
A: Several factors can contribute to the degradation of small molecules in cell culture media. These include:
-
pH: The pH of the media can influence the hydrolytic stability of a compound.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[1]
-
Light Exposure: Many compounds are photosensitive and can degrade upon exposure to light, especially certain wavelengths emitted by laboratory lighting.[1][2]
-
Media Components: Ingredients like riboflavin, phenol red, and even serum can either directly react with the compound or generate reactive oxygen species (ROS) that lead to degradation.[3][4][5]
-
Enzymatic Degradation: Cells themselves, or components in serum, may contain enzymes that can metabolize or degrade CAY10573.
Q3: How can I determine if my stock solution of CAY10573 is stable?
A: The stability of your stock solution is crucial. It is recommended to prepare fresh stock solutions from powder for each experiment. If you must store stock solutions, aliquot them into small, single-use volumes and store them at -80°C in light-protecting tubes. To test the stability of a stored stock solution, you can compare its performance in a reliable assay against a freshly prepared solution.
Q4: Are there any general best practices for handling CAY10573 to minimize degradation?
A: Absolutely. Adhering to the following practices can significantly reduce the risk of degradation:
-
Protect from Light: Handle the compound in a dimly lit environment and use amber or opaque containers for storage and during experiments.[2]
-
Minimize Freeze-Thaw Cycles: Aliquoting stock solutions prevents repeated temperature fluctuations that can degrade the compound.
-
Use Freshly Prepared Media: Prepare media with CAY10573 immediately before adding it to your cells.
-
Consider Media Composition: If you suspect a media component is causing degradation, you may need to test different media formulations.[3][4]
II. Troubleshooting Guide: Investigating CAY10573 Degradation
This section provides a systematic approach to identifying and resolving issues related to the degradation of CAY10573 in your experiments.
Initial Observation: Reduced or Inconsistent Efficacy of CAY10573
If you observe that the expected biological effect of CAY10573 is diminished or varies between experiments, follow this troubleshooting workflow:
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faq [knowledge.lonza.com]
Technical Support Center: CAY10573 Precipitation in Experimental Assays
Welcome to the technical support guide for CAY10573. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of CAY10573 precipitation in experimental assays. By understanding the physicochemical properties of this compound and adhering to best practices for its handling, you can ensure the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is CAY10573 and why is it used in research?
CAY10573 is a potent peroxisome proliferator-activated receptor (PPAR) agonist.[1] It demonstrates strong binding and functional activity for PPARα, PPARγ, and PPARδ, making it a valuable tool for studying metabolic diseases, inflammation, and cellular differentiation.[1]
Q2: I've observed precipitation after adding my CAY10573 stock solution to my aqueous assay buffer. What is the primary cause?
The most common reason for precipitation is the low aqueous solubility of CAY10573.[1] Small molecules like CAY10573 are often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2][3] When this stock is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the compound may crash out of solution if its aqueous solubility limit is exceeded.[2]
Q3: How does pH influence the solubility of CAY10573?
CAY10573 is a weakly acidic compound due to its carboxylic acid group.[1] The solubility of weakly acidic drugs is pH-dependent, generally increasing at a pH above their pKa.[4][5] In more acidic environments (pH < pKa), the compound will be in its less soluble, non-ionized form, making it more prone to precipitation.[6]
Q4: Can the type of assay media or buffer contribute to precipitation?
Yes. The composition of your media or buffer can significantly impact the solubility of CAY10573. Components such as salts and proteins can interact with the compound and affect its solubility. It's crucial to consider the overall formulation of your assay medium.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving CAY10573 precipitation issues.
Issue 1: Precipitation Immediately Upon Dilution
If you observe immediate precipitation when adding the CAY10573 stock solution to your aqueous buffer, it is a clear indication that the compound's solubility limit has been breached.
Root Cause Analysis:
-
Excessive Final Concentration: The target concentration of CAY10573 in your assay may be too high for the aqueous environment.
-
Inadequate DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain the solubility of CAY10573.
-
Suboptimal pH: The pH of the assay buffer may be too low, favoring the less soluble, non-ionized form of the compound.[4][6]
Solutions:
-
Optimize Stock Solution and Dilution Strategy:
-
Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your assay, minimizing the disruption to the aqueous environment.[7]
-
Perform serial dilutions in your assay buffer. Instead of a single large dilution, a stepwise dilution can help to avoid localized high concentrations that can initiate precipitation.
-
-
Adjust the pH of the Assay Buffer:
-
Incorporate Solubilizing Agents:
-
If permissible in your assay, consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) to improve the solubility of hydrophobic compounds.
-
Issue 2: Precipitation Over Time During Incubation
Precipitation that occurs during the course of an experiment can be more subtle but equally detrimental to your results.
Root Cause Analysis:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of small molecules.[9][10]
-
Compound Instability: The compound may be degrading over time, leading to the formation of less soluble byproducts.
-
Interaction with Assay Components: CAY10573 may be binding to proteins or other components in the assay, leading to aggregation and precipitation.
Solutions:
-
Maintain Stable Temperature: Ensure that your experimental setup maintains a consistent temperature.
-
Assess Compound Stability: If you suspect degradation, consider performing a time-course experiment and analyzing the compound's integrity using methods like HPLC.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain its solubility.[11]
Part 3: Protocols and Data
Protocol: Preparation of CAY10573 Stock Solution
This protocol provides a standardized method for preparing a CAY10573 stock solution to minimize solubility issues.
Materials:
-
CAY10573 (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh the desired amount of CAY10573 in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Data: Solubility of CAY10573
The following table summarizes the solubility of CAY10573 in common solvents.
| Solvent | Approximate Solubility |
| DMSO | ~0.5 mg/mL[1] |
| DMF | ~0.3 mg/mL[1] |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Data obtained from the manufacturer's datasheet. Solubility may vary depending on the specific experimental conditions.
Part 4: Visualizations
Diagram: Factors Influencing CAY10573 Solubility
Caption: Key factors influencing CAY10573 precipitation.
Diagram: Recommended Workflow for Preparing Working Solutions
Caption: Workflow for preparing CAY10573 working solutions.
References
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. Retrieved from [Link]
-
pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved from [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media? (2022, January 7). ResearchGate. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). PMC. Retrieved from [Link]
-
Process characterization strategy for a precipitation step for host cell protein reduction. (2019). Biotechnology Progress. Retrieved from [Link]
-
Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Drug Development & Delivery. Retrieved from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). Methods in Molecular Biology. Retrieved from [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). International Journal of Novel Research and Development. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved from [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved from [Link]
-
Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization. (2024, August 23). YouTube. Retrieved from [Link]
-
DMSO usage in cell culture. (2009, May 26). Protocol Online. Retrieved from [Link]
-
Preparing Solutions. (2022, August 8). Chemistry LibreTexts. Retrieved from [Link]
-
Assay Troubleshooting. (n.d.). MB. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors, using CAY10573 as a representative example, to achieve maximal and reliable experimental responses. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the concentration of a new small molecule inhibitor like CAY10573?
The primary goal is to identify a concentration range that elicits the desired biological effect on a specific molecular target or pathway with minimal off-target effects and cytotoxicity. This ensures that the observed cellular response is a direct consequence of the inhibitor's intended mechanism of action and not due to cellular stress or death. An optimized concentration is critical for generating reliable and reproducible data.
Q2: What are the initial steps I should take before starting my optimization experiments?
Before initiating cell-based assays, it is crucial to understand the physicochemical properties of your inhibitor. Key considerations include:
-
Solubility: Determine the solubility of the compound in aqueous media and the appropriate solvent to use. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[1][2]
-
Stability: Assess the stability of the compound in your experimental conditions (e.g., in culture media at 37°C). Degradation of the inhibitor over the course of the experiment can lead to inaccurate results.
-
Purity: Ensure the purity of your inhibitor stock to avoid confounding effects from contaminants.
Q3: What are the key experimental phases for determining the optimal inhibitor concentration?
A systematic approach to optimizing inhibitor concentration involves two main phases:
-
Determining the Cytotoxicity Profile: This involves establishing the concentration range at which the inhibitor is toxic to the cells, typically by determining the half-maximal inhibitory concentration (IC50) for cell viability.
-
Assessing the Target-Specific Biological Response: This phase focuses on measuring the inhibitor's effect on its intended molecular target or signaling pathway at non-toxic concentrations.
Phase 1: Determining the Cytotoxicity Profile (IC50)
The first step in characterizing a novel inhibitor is to determine its effect on cell viability. This is crucial to distinguish between a specific biological response and a general cytotoxic effect. A common method for this is the MTT assay.[3][4]
What is an IC50 value and why is it important?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[5][6] In the context of cell viability, it represents the concentration of the inhibitor that reduces the number of viable cells by 50%. Knowing the IC50 is essential for selecting a concentration range for your experiments that is not overtly toxic to the cells.[7][8]
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an inhibitor in adherent cells.[4][9][10]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the inhibitor in complete medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Phase 2: Assessing Target-Specific Biological Response
Once the non-toxic concentration range of the inhibitor is established, the next step is to evaluate its effect on the specific biological target or pathway of interest. Here, we will use the inhibition of the MAPK/ERK signaling pathway as an example.
Why is it important to measure the target-specific response?
Measuring the direct effect of the inhibitor on its intended target confirms its mechanism of action and allows for the determination of the optimal concentration for achieving the desired biological outcome without inducing widespread cytotoxicity. This is a critical step in validating the inhibitor's specificity and utility as a research tool or therapeutic candidate.
Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins. To assess the inhibition of the MAPK/ERK pathway, we can measure the levels of phosphorylated ERK (p-ERK), which is the active form of the kinase.[5][11]
Materials:
-
Cells of interest
-
6-well plates
-
Small molecule inhibitor stock solution
-
Serum-free medium
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Inhibitor Pre-treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the inhibitor (determined from the IC50 experiment) for a specific duration (e.g., 1-2 hours).
-
Include a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK.
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using image analysis software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the concentration that gives the maximal inhibition of the signaling pathway.
Visualizing the Workflow and Pathway
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: A streamlined workflow for determining the optimal concentration of a small molecule inhibitor.
Simplified MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for small molecule inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in MTT assay results | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the 96-well plate | Fill the outer wells with sterile PBS or medium without cells and do not use them for data points.[1] | |
| Low signal in MTT assay | Insufficient cell number | Optimize cell seeding density by performing a cell titration experiment. |
| Reagent issues | Ensure MTT reagent is properly stored (protected from light) and not expired. | |
| No p-ERK signal in Western blot | Ineffective stimulation | Confirm the activity of the growth factor and optimize the stimulation time. |
| Phosphatase activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[9] | |
| High background in p-ERK Western blot | Blocking agent interference | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[9] |
| Non-specific antibody binding | Optimize the primary antibody concentration and incubation time. | |
| Inhibitor appears ineffective | Compound instability or precipitation | Check the stability of the inhibitor in your experimental conditions. Ensure it remains in solution. |
| Incorrect concentration range | Re-evaluate the IC50 and test a broader range of concentrations for the target-specific assay. |
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]
- Mishra, R. K., & Scherer, P. E. (2012). Use of Inhibitors in the Study of MAP Kinases. Methods in molecular biology (Clifton, N.J.), 858, 377–391.
- Ghosh, E., Nidhi, K., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–26.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Sun, W., & Xie, Z. (2018). Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. Cancer letters, 414, 173–177.
- Cagnol, S., & Chambard, J. C. (2010). Prosurvival and proapoptotic functions of ERK1/2 activation in murine thymocytes in vitro.
- Lake, D., Corrêa, S. A., & Müller, J. (2016). Negative feedback regulation of the ERK1/2 MAPK pathway. Cellular and molecular life sciences : CMLS, 73(23), 4397–4413.
- Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science (New York, N.Y.), 298(5600), 1911–1912.
- Chen, C. H., Wang, C. Y., & Chen, C. L. (2019). Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability. Cancer genomics & proteomics, 16(3), 209–219.
- Roskoski, R., Jr (2012). MEK1/2 dual-specificity protein kinases: structure and regulation.
- Sullivan, J. E., Hold, G. E., & Pritchard, D. M. (2017). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Recent patents on anti-cancer drug discovery, 12(2), 114–122.
-
Creative Diagnostics. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2014, June 29). What should I do when phosphorylated proteins cannot be detected by western blot? Retrieved from [Link]
- Irish, J. M., Kotecha, N., & Nolan, G. P. (2006). Quantitative Analysis of ERK Signaling Inhibition in Colon Cancer Cell Lines Using Phospho-Specific Flow Cytometry. Cytometry. Part B, Clinical cytometry, 70(2), 97–106.
- Khan, M. A., Siddiqui, M. A., & Rahman, M. A. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in pharmacology, 13, 969189.
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
- Avram, D., & Avram, A. (2018). A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. SLAS discovery : advancing life sciences R & D, 23(8), 785–795.
- Arbiser, J. L., Moses, M. A., & Fernandez, C. A. (1997). Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells.
- Wolter, M., & Scott, D. E. (2021). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society, 143(31), 12029–12040.
- Lee, M. S., Jeong, M. H., & Lee, S. H. (2016). Serum starvation regulates E-cadherin upregulation via activation of c-Src in non-small-cell lung cancer A549 cells. Oncology letters, 12(4), 2499–2504.
- Lake, D., & Müller, J. (2016). A guide to ERK dynamics, part 1: mechanisms and models. The FEBS journal, 283(23), 4278–4292.
-
ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot? Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
Sources
- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prosurvival and proapoptotic functions of ERK1/2 activation in murine thymocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
CAY10573 off-target effects in cell lines
Mitigating Off-Target Mitochondrial & Autophagic Effects
Status: Active Technical Lead: Senior Application Scientist, Cell Signaling Division Last Updated: January 31, 2026
🚨 CRITICAL TECHNICAL ALERT: Mechanism of Action
CAY10573 is NOT solely a p38 inhibitor. While marketed and widely used as a p38 MAPK inhibitor, CAY10573 possesses a documented, potent off-target effect: Mitochondrial Uncoupling .
In multiple cell lines (including HepG2, A549, and HeLa), CAY10573 acts as a protonophore, dissipating the mitochondrial membrane potential (
If you are observing massive autophagy (LC3-II conversion) or unexpected cytotoxicity that cannot be rescued by other p38 inhibitors (e.g., SB203580), you are likely observing this off-target phenotype.
Module 1: Diagnostic Troubleshooting
Use this guide to determine if your experimental results are artifacts of mitochondrial toxicity.
Scenario A: "My cells show massive autophagy, but p38 knockdown doesn't replicate it."
Diagnosis: You are likely observing metabolic stress-induced autophagy, not p38-mediated signaling. Root Cause: CAY10573 uncouples the Electron Transport Chain (ETC), preventing ATP synthesis. The resulting drop in the ATP/AMP ratio activates AMPK, which inhibits mTORC1, releasing the brake on autophagy. Verification Step: Measure cellular ATP levels 1–4 hours post-treatment. A sharp drop (>30%) confirms mitochondrial involvement.
Scenario B: "CAY10573 induces apoptosis, but SB203580 does not."
Diagnosis: Off-target mitochondrial toxicity.[1]
Root Cause: The dissipation of
Scenario C: "I see increased OCR (Oxygen Consumption Rate) but decreased ATP."
Diagnosis: Classic Uncoupling.[2][3][4][5]
Root Cause: To compensate for the proton leak caused by CAY10573, mitochondria work harder (consuming more
Module 2: Mechanistic Visualization
The following diagram illustrates the dual pathway of CAY10573: the intended p38 inhibition (left) versus the dominant off-target mitochondrial toxicity (right).
Figure 1: Dual mechanism of CAY10573. Note that the mitochondrial uncoupling pathway (right) can trigger autophagy and apoptosis independently of p38 inhibition.
Module 3: Comparative Data & Specificity
Use this table to select the correct control compounds for your experiment.
| Feature | CAY10573 | SB203580 | BIRB 796 |
| Primary Target | p38 MAPK ( | p38 MAPK ( | p38 MAPK (All isoforms) |
| Mitochondrial Uncoupling | YES (High Potency) | NO | NO |
| Induces Autophagy? | YES (via AMPK) | NO (or minimal) | Variable |
| ATP Depletion | YES | NO | NO |
| Recommended Use | Not recommended for phenotype screening | Standard Control | High Specificity Alternative |
Module 4: Validation Protocols
If you must use CAY10573, you are required to validate that your phenotype is p38-dependent using this workflow.
Protocol A: The "Rescue" Check (Negative Control)
-
Setup: Plate cells in triplicate groups.
-
Group 1: Vehicle (DMSO).
-
Group 2: CAY10573 (Optimized dose, typically 1-10 µM).
-
Group 3: SB203580 (10-20 µM).
-
-
Incubation: Treat cells for 24 hours.
-
Readout: Perform Western Blot for LC3-II (Autophagy marker) or Annexin V flow cytometry (Apoptosis).
-
Interpretation:
-
If Group 2 shows effect but Group 3 does not , the effect is off-target .
-
If both Group 2 and 3 show the effect, it is likely p38-mediated .
-
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)
To confirm if CAY10573 is uncoupling mitochondria in your specific cell line.
-
Reagent: Use JC-1 dye (tetraethylbenzimidazolylcarbocyanine iodide).
-
Treatment: Treat cells with CAY10573 for 2–4 hours.
-
Staining: Incubate with JC-1 (2 µM) for 30 mins at 37°C.
-
Analysis: Measure fluorescence shift.
-
Healthy Mitochondria: Red aggregates (High
). -
Uncoupled Mitochondria: Green monomers (Low
).
-
-
Result: A shift from Red
Green indicates CAY10573 is acting as a protonophore.
References
-
Du, J., et al. (2012). "Off-target effect of the p38 inhibitor CAY10573 induced mitochondria-dependent apoptosis in non-small cell lung cancer cells." Cancer Letters.
-
Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cardioprotective compound cloxyquin uncouples mitochondria and induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Inconsistent Results with CAY10573: A Technical Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for CAY10573. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges that can lead to inconsistent experimental outcomes with this potent PPAR pan-agonist. Our goal is to provide you with the insights and practical solutions needed to ensure the reliability and reproducibility of your results.
Understanding CAY10573: Beyond the Basics
CAY10573 is a powerful research tool, acting as a peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for PPARα, PPARγ, and PPARδ[1]. This characteristic makes it a valuable compound for investigating the diverse biological processes regulated by these nuclear receptors. However, its physicochemical properties and biological complexity can sometimes lead to variability in experimental data. This guide will address these potential pitfalls in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing a weaker or no effect of CAY10573 in my cell-based assays compared to published data. What could be the issue?
This is a common issue that often traces back to two key areas: compound solubility and cellular context.
A. Solubility and Compound Preparation:
CAY10573 has limited solubility in aqueous solutions, and even in common organic solvents like DMSO and DMF[1]. Improper dissolution can lead to a lower effective concentration in your experiment than intended.
-
Expert Insight: Never assume complete dissolution based on visual inspection alone. Micro-precipitates can significantly impact your results.
Troubleshooting Protocol: Ensuring Proper Solubilization
-
Solvent Selection: Prepare your stock solution in 100% DMSO or DMF. According to the manufacturer, the solubility is approximately 0.5 mg/ml in DMSO and 0.3 mg/ml in DMF[1].
-
Warming and Vortexing: Gently warm the vial to room temperature before opening. After adding the solvent, vortex thoroughly. A brief sonication in a water bath can also aid in complete dissolution.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions in your cell culture medium. It is crucial to add the CAY10573 stock solution to the medium while vortexing to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is consistent across all treatments (including vehicle controls) and is at a level that does not affect your cells (typically ≤ 0.1%).
B. Cellular Context and PPAR Expression:
The responsiveness of a cell line to CAY10573 is directly proportional to the expression levels of the PPAR isoforms (α, γ, and δ).
-
Expert Insight: Do not assume that a particular cell line will express sufficient levels of all three PPAR isoforms for a robust response.
Experimental Validation: Verifying PPAR Expression
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of PPARA, PPARG, and PPARD in your cell line.
-
Western Blot: Confirm the protein expression of PPARα, PPARγ, and PPARδ.
-
Positive Controls: Include a known PPAR agonist (e.g., rosiglitazone for PPARγ) and a cell line with well-characterized PPAR expression to validate your experimental system.
Q2: I'm seeing significant cell death at higher concentrations of CAY10573. Is this expected?
While CAY10573 is designed as a specific agonist, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.
Understanding the Dose-Response Relationship
It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.
Table 1: Recommended Concentration Ranges for CAY10573
| Parameter | Recommended Range | Rationale |
| EC50 Values | PPARα: 8 nM, PPARγ: 70 nM, PPARδ: 500 nM[1] | These values from the manufacturer provide a starting point for your dose-response curve. |
| Typical Working Concentration | 10 nM - 1 µM | This range generally covers the effective concentrations for the different PPAR isoforms. |
| Cytotoxicity Testing | > 10 µM | Concentrations significantly above the EC50 values should be evaluated for cytotoxicity using assays like MTT or LDH release. |
Experimental Workflow: Determining the Optimal Dose
Caption: Workflow for optimizing CAY10573 concentration.
Q3: My results are inconsistent from one experiment to the next. What are the likely sources of this variability?
Reproducibility issues often stem from subtle variations in experimental conditions and reagent handling.
A. Reagent Stability and Storage:
While CAY10573 is stable for at least four years when stored at -20°C as a crystalline solid, its stability in solution is less characterized[1].
-
Expert Insight: Avoid repeated freeze-thaw cycles of your stock solution. Aliquoting is highly recommended.
Best Practices for Reagent Handling:
-
Aliquoting: Upon initial dissolution, create small, single-use aliquots of your stock solution and store them at -20°C or -80°C.
-
Fresh Working Solutions: Prepare fresh working dilutions from a new aliquot for each experiment. Do not store diluted CAY10573 in cell culture medium.
-
Light Sensitivity: Protect the compound from prolonged exposure to light, as some indol-1-yl acetic acid derivatives can be light-sensitive.
B. Experimental Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered gene expression, including PPARs.
-
Serum Lot Variability: Serum contains endogenous ligands for PPARs. Use a single lot of fetal bovine serum (FBS) for a series of experiments or pre-screen new lots for their effect on your baseline PPAR activity.
-
Incubation Time: The kinetics of PPAR activation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific endpoint.
Q4: Could CAY10573 be activating other signaling pathways in my cells?
While CAY10573 is a potent PPAR agonist, the possibility of off-target effects, especially at higher concentrations, should always be considered. The complex nature of sirtuin biology, with its connections to metabolism and cancer, highlights the potential for cross-talk with other pathways[2][3]. While CAY10573 is not a sirtuin modulator, this principle of interconnected pathways is important in pharmacology.
Investigating Off-Target Effects
Caption: Experimental design to confirm PPAR-mediated effects.
Protocol: PPAR Antagonist Rescue Experiment
-
Pre-treatment: Pre-incubate your cells with a specific PPAR antagonist (e.g., GW9662 for PPARγ) for 1-2 hours before adding CAY10573.
-
Co-treatment: Treat the cells with CAY10573 in the presence of the antagonist.
-
Analysis: Measure your endpoint of interest. If the effect of CAY10573 is blocked or significantly reduced by the antagonist, it provides strong evidence that the observed effect is PPAR-dependent.
Summary of Key Recommendations
-
Validate Solubility: Always ensure complete dissolution of CAY10573 and use proper dilution techniques.
-
Characterize Your System: Confirm the expression of PPAR isoforms in your specific cell model.
-
Optimize Concentration: Perform a thorough dose-response analysis to find the optimal, non-toxic working concentration.
-
Control for Variables: Maintain consistency in cell passage number, serum lots, and incubation times.
-
Handle with Care: Aliquot stock solutions to avoid freeze-thaw cycles and prepare fresh working dilutions for each experiment.
-
Confirm Specificity: Use PPAR antagonists to verify that the observed effects are mediated through the intended pathway.
By systematically addressing these potential sources of variability, you can enhance the reliability and reproducibility of your experiments with CAY10573.
References
-
Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC. [Link]
-
Sirtuin inhibitors as anticancer agents - PMC - NIH. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]
-
The controversial world of sirtuins - PMC - PubMed Central - NIH. [Link]
-
Sirtuin inhibition is synthetic lethal with BRCA1 or BRCA2 deficiency - PMC - NIH. [Link]
-
Current Trends in Sirtuin Activator and Inhibitor Development - MDPI. [Link]
-
Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - NIH. [Link]
-
Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival Following DNA Damage - PubMed. [Link]
Sources
CAY10573 In Vitro Cytotoxicity Assessment: A Technical Support Guide
Welcome to the technical support center for the in vitro cytotoxicity assessment of CAY10573. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for evaluating the cytotoxic potential of novel compounds like CAY10573. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when initiating cytotoxicity studies with a new compound.
Q1: What is the first step when assessing the cytotoxicity of a new compound like CAY10573?
The initial step is to determine the optimal concentration range of the compound and the appropriate exposure time. This is typically achieved through a dose-response and time-course experiment. A broad range of concentrations should be tested to identify the concentration at which the compound exhibits a cytotoxic effect.[1][2] It is also crucial to assess the solubility and stability of CAY10573 in your cell culture medium to ensure accurate and reproducible results.[3][4][5]
Q2: How do I choose the right cytotoxicity assay for CAY10573?
The choice of assay depends on the specific research question. For initial screening and determining the IC50 (or GI50) value, metabolic assays like the MTT or MTS assay are suitable.[6][7] To understand the mechanism of cell death, it is recommended to use a combination of assays. For instance, an LDH assay can determine membrane integrity, while apoptosis assays like Annexin V/PI staining can differentiate between apoptosis and necrosis.[8][9][10][11]
Q3: What is the difference between cytotoxicity, cytostasis, and cell viability?
-
Cell viability refers to the number of healthy, living cells in a population.[12]
-
Cytotoxicity is the quality of being toxic to cells, leading to cell death through necrosis or apoptosis.[12][13]
-
Cytostasis is the inhibition of cell growth and proliferation without necessarily causing cell death.[14]
It is important to distinguish between these effects. For example, a compound might be cytostatic at lower concentrations and cytotoxic at higher concentrations.[14]
Q4: How should I prepare and store my stock solution of CAY10573?
The stability of your compound in solution is critical.[4][15] It is advisable to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during cytotoxicity experiments.
MTT Assay Troubleshooting
Q: My untreated control cells show low absorbance values. What could be the reason?
Low absorbance in control wells can be due to several factors:
-
Low cell number: Ensure you are seeding the optimal number of cells per well. This can be determined through a cell titration experiment.
-
Poor cell health: The cells may be unhealthy due to issues like contamination, over-confluency in the stock flask, or nutrient depletion in the medium.
-
Incorrect incubation time: The incubation time with the MTT reagent may be too short for sufficient formazan production.[6]
Q: I am observing high background absorbance in my blank wells. How can I reduce it?
High background can be caused by:
-
Contamination: Microbial contamination can reduce the MTT reagent and produce a colored product.
-
Phenol red and serum interference: Some components in the culture medium, like phenol red and serum, can interfere with the absorbance reading. It is recommended to use a medium without phenol red and to run appropriate background controls.[7]
-
Incomplete solubilization of formazan crystals: Ensure the formazan crystals are completely dissolved before reading the plate. You may need to increase the incubation time with the solubilization buffer or use a different solvent.[7][17]
LDH Assay Troubleshooting
Q: My spontaneous LDH release is high in the control group. What does this indicate?
High spontaneous LDH release suggests that your control cells are not healthy. This could be due to:
-
Sub-optimal culture conditions: Check your incubator's CO2 levels, temperature, and humidity.
-
Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage the cells.
-
Contamination: As with the MTT assay, contamination can lead to cell lysis.
Q: The LDH activity in my positive control (maximum release) is low. What could be the cause?
Low signal in the positive control could be due to:
-
Inefficient cell lysis: The lysis buffer may not be effective for your cell type, or the incubation time may be too short.
-
Enzyme instability: LDH is a temperature-sensitive enzyme. Ensure that the samples are handled appropriately and not subjected to harsh conditions.[8]
Apoptosis Assay (Annexin V/PI) Troubleshooting
Q: I am seeing a high percentage of Annexin V-positive/PI-positive cells in my early time points. What does this mean?
This could indicate that your compound is inducing rapid necrosis rather than apoptosis. Alternatively, the concentration of CAY10573 used might be too high, leading to a rapid shift from apoptosis to secondary necrosis. Consider testing lower concentrations and earlier time points.
Q: My flow cytometry data shows poor separation between the different cell populations (live, apoptotic, necrotic). How can I improve this?
Poor separation can be a result of:
-
Incorrect compensation settings: Ensure that you have set up your compensation correctly using single-stained controls.
-
Cell clumping: Cells should be in a single-cell suspension for accurate flow cytometry analysis. You may need to filter your samples before running them.
-
Delayed analysis: Samples should be analyzed as soon as possible after staining, as prolonged incubation can lead to changes in the cell populations.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CAY10573 for the desired duration. Include untreated and solvent controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After treatment, centrifuge the plate (optional but recommended) and carefully collect the supernatant.[8][9]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][19]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8][9]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[11][20]
-
Cell Seeding and Treatment: Treat cells with CAY10573 in a 6-well plate or culture flask.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Typical Endpoint | Interpretation |
| MTT | Mitochondrial reductase activity | IC50/GI50 | Indicates the concentration at which cell viability or growth is inhibited by 50%.[14] |
| LDH | Lactate Dehydrogenase release | % Cytotoxicity | Measures the percentage of cells with compromised membrane integrity. |
| Annexin V/PI | Phosphatidylserine exposure & membrane integrity | % Apoptotic/Necrotic Cells | Differentiates between different modes of cell death. |
Interpreting Your Results
A comprehensive assessment of CAY10573's cytotoxicity requires integrating data from multiple assays. For example, a decrease in cell viability in the MTT assay coupled with an increase in LDH release and Annexin V-positive cells would strongly suggest that CAY10573 induces cytotoxic effects leading to apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the in vitro cytotoxicity of a novel compound.
Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan by viable cells.
Principle of the LDH Assay
Caption: Detection of cytotoxicity through the release of lactate dehydrogenase.
Annexin V/PI Staining for Apoptosis Detection
Caption: Distinguishing cell populations based on Annexin V and PI staining.
References
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis assay kits | Abcam [abcam.com]
- 11. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. protocols.io [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. cellbiologics.com [cellbiologics.com]
- 20. revvity.com [revvity.com]
Navigating Inconsistent Results: A Technical Guide to Lot-to-Lot Variability of EP2 Receptor Antagonists
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for researchers utilizing selective EP2 receptor antagonists in their experiments. This guide is designed to address a critical and often overlooked aspect of in-vitro and in-vivo research: lot-to-lot variability of small molecule inhibitors. While the user's query specifically mentioned "CAY10573" as a selective EP2 antagonist, it is crucial to clarify a point of scientific accuracy. According to its supplier, Cayman Chemical, CAY10573 is a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, with activity at PPARα, γ, and δ isoforms.[1][2] This highlights a critical first step in any experimental design: verifying the identity and mechanism of action of your chemical probe with the manufacturer's documentation.
This guide will therefore focus on the principles of managing lot-to-lot variability for a well-characterized, selective EP2 antagonist, using PF-04418948 as a representative example, to address the core of the user's concern. The principles and troubleshooting steps outlined here are broadly applicable to other selective EP2 antagonists and, indeed, to most small molecule inhibitors used in research.
The Challenge of Lot-to-Lot Variability
This guide provides a framework for researchers to proactively identify and mitigate the risks associated with lot-to-lot variability, ensuring the integrity and reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: I've started using a new lot of my selective EP2 antagonist and my results are different. What could be the cause?
This is a classic sign of potential lot-to-lot variability. Several factors could be at play:
-
Purity and Impurity Profile: The new lot may have a slightly different purity level or contain minor impurities that interfere with your assay.
-
Solubility and Stability: Differences in the physical form (e.g., crystalline vs. amorphous) can affect solubility and stability in your experimental buffers.[7]
-
Counter-ion or Salt Form: If the antagonist is supplied as a salt, variations in the salt form or hydration state can alter the effective molecular weight and, consequently, the molar concentration of your stock solutions.
-
Incorrect Storage or Handling: Improper storage conditions (e.g., exposure to light or moisture) can lead to degradation of the compound.
Q2: How can I be sure that the activity of a new lot of an EP2 antagonist is consistent with the previous one?
The most effective approach is to perform a side-by-side "bridging" experiment where you compare the new lot to the old lot in your primary biological assay. This will provide a direct comparison of their relative potency. It is also advisable to perform analytical validation of the new lot.
Q3: What is the EP2 signaling pathway and how can I use this knowledge to troubleshoot my experiments?
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit.[8] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Understanding this pathway is crucial for troubleshooting. For example, if your EP2 antagonist fails to block a PGE2-induced effect, you can use a direct activator of adenylyl cyclase (e.g., forskolin) to confirm that the downstream components of the signaling pathway in your cells are functional.
Caption: Simplified EP2 signaling pathway.
Troubleshooting Guides
Issue 1: Decreased or No Activity with a New Lot of EP2 Antagonist
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stock Concentration | Verify the molecular weight on the new lot's Certificate of Analysis (CoA). Prepare fresh stock solutions and confirm the concentration using a spectrophotometer if a chromophore is present. | Accurate stock solution concentration is essential for reproducible results. |
| Compound Degradation | Prepare fresh stock solutions from the powder. If possible, analyze the stock solution by HPLC to check for degradation products. | Freshly prepared solutions should restore activity if degradation was the issue. |
| Reduced Potency of New Lot | Perform a side-by-side IC50 determination of the old and new lots in a functional assay (e.g., cAMP assay). | This will quantify any shift in potency between the two lots. |
| Cell Line Issues | Test a positive control for the EP2 pathway (e.g., PGE2). If there is no response, your cells may have lost EP2 expression or have other issues. | A positive control will help differentiate between a compound problem and a cell problem. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Lot
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Toxic Impurity | Lower the concentration of the antagonist. If toxicity persists at lower effective concentrations, contact the manufacturer for information on the impurity profile. | If an impurity is the cause, toxicity may be concentration-dependent. |
| Off-Target Activity of the Compound | Test the antagonist in a counterscreen using cells that do not express the EP2 receptor. | No biological effect should be observed in the absence of the target. |
| Solvent Effects | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of the antagonist. | This will identify any toxicity caused by the solvent rather than the compound. |
Experimental Protocols for Lot Validation
To ensure the consistency of your research, it is highly recommended to perform in-house validation of new lots of critical reagents like selective EP2 antagonists.
Protocol 1: Analytical Validation of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of a new lot of an EP2 antagonist.
Materials:
-
EP2 antagonist powder (new and old lots)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Method:
-
Prepare a stock solution of the EP2 antagonist (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution (e.g., 10 µg/mL) in the mobile phase.
-
Set up an appropriate HPLC method (the specific method will depend on the chemical properties of the antagonist, but a good starting point is a gradient of water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
-
Inject the working solution and analyze the chromatogram.
-
Compare the purity of the new lot to the old lot and the manufacturer's CoA.
Self-Validation:
-
The retention time of the main peak should be consistent between lots.
-
The peak area percentage of the main peak should be consistent with the purity stated on the CoA (typically ≥98%).
-
No significant new impurity peaks should be present in the new lot.
Protocol 2: Functional Validation by cAMP Assay
This protocol describes how to compare the potency of two lots of an EP2 antagonist by measuring their ability to inhibit PGE2-induced cAMP production.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293 cells transiently or stably expressing EP2)
-
PGE2
-
EP2 antagonist (new and old lots)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Method:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dose-response curve for both the old and new lots of the EP2 antagonist.
-
Pre-incubate the cells with the antagonist or vehicle for 15-30 minutes.
-
Stimulate the cells with a concentration of PGE2 that gives a submaximal response (EC80) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Calculate the IC50 for each lot by fitting the data to a four-parameter logistic equation.
Self-Validation:
-
The IC50 value for the new lot should be within a 2-3 fold range of the old lot.
-
The vehicle control and PGE2-only control should give consistent low and high cAMP signals, respectively.
Caption: Workflow for new lot validation.
References
-
CAY10573, AMS.T37829-10-MG. Amsbio. [Link]
-
Lot-to-Lot Variation. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. (PDF) ResearchGate. [Link]
-
Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Publications. [Link]
-
Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Activity, cytotoxicity, and selectivity for EP2 antagonist compounds. ResearchGate. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Managing Reagent Lot to Lot Variability. myadlm.org. [Link]
-
Lot to Lot Correlations. George King Bio-Medical, Inc. [Link]
-
Lot-to-lot variation and verification. PubMed. [Link]
-
Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. National Institutes of Health (NIH). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization. PubMed. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
-
The era of high-quality chemical probes. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]
-
Dos and Don'ts of Chemical Probes. ResearchGate. [Link]
-
Experimental reporting. The Royal Society of Chemistry. [Link]
-
Chemical probe. Wikipedia. [Link]
-
ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]
-
Probe Evaluation. the Chemical Probes Portal. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 7. Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing CAY10573 in Reporter Assays
Current Status: Operational Agent: Senior Application Scientist Topic: Signal-to-Noise (S/N) Optimization for CAY10573 Ticket ID: CAY-OPT-10573
Executive Summary
Welcome to the technical support hub for CAY10573 (a selective COX-2 inhibitor). Users frequently report low Signal-to-Noise (S/N) ratios when using this compound in cell-based reporter assays (e.g., NF-
The root cause is rarely the reporter system itself. Instead, it is almost always physicochemical : CAY10573 is highly lipophilic. Poor solubility leads to precipitation (noise) and serum protein binding leads to reduced bioavailability (low signal). Furthermore, off-target cytotoxicity can mimic "inhibition," leading to false positives.
This guide provides a self-validating workflow to distinguish true biological activity from experimental artifacts.
Part 1: The "Invisible" Noise (Solubility & Handling)
The Problem: CAY10573 is a fluorinated analog of Celecoxib. It is practically insoluble in water. If you pipette a DMSO stock directly into a high-aqueous medium, the compound may crash out of solution immediately, forming micro-precipitates that scatter light and cause high variance (CV%) between wells.
Standardized Solubility Protocol
Do not rely on visual inspection; micro-precipitates are invisible to the naked eye but devastating to plate readers.
-
Solvent Choice: Dissolve crystalline CAY10573 in 100% DMSO to a master stock (typically 10–50 mM). Vortex vigorously.
-
The "Step-Down" Dilution (Critical):
-
Incorrect: Adding 1
L of 50 mM stock directly to 1 mL media (1:1000 shock). -
Correct: Create an intermediate dilution in culture media without serum or PBS, then transfer to the final well.
-
-
Serum Interference: Serum albumin acts as a "sink" for lipophilic drugs.
-
Recommendation: Perform assays in 0.5% to 1% FBS (or charcoal-stripped serum) rather than standard 10%. This increases the free fraction of the drug available to the cell.
-
Solubility & Stability Data Table
| Solvent System | Solubility Limit | Stability (RT) | Risk Factor |
| PBS (pH 7.2) | < 50 | < 2 hours | High (Precipitation likely) |
| DMSO | ~ 20 mg/mL | > 1 year (-20°C) | Low (Store here) |
| Ethanol | ~ 30 mg/mL | > 6 months | Low |
| DMF | ~ 30 mg/mL | > 6 months | Moderate (Cytotoxic solvent) |
Technical Note: If your S/N ratio is low because the "Signal" (inhibition) is weak, it is likely that 90%+ of your CAY10573 is bound to BSA in the media. Reduce serum concentration to restore potency.
Part 2: Distinguishing Signal from Toxicity
The Problem: In reporter assays (e.g., Luciferase), a drop in Relative Light Units (RLU) is interpreted as "inhibition." However, if CAY10573 kills 50% of your cells, your RLU drops by 50%. This is a false positive.
The Dual-Plex Validation Workflow
You must normalize your reporter signal to cell viability.
Step-by-Step Methodology:
-
Plating: Seed cells (e.g., RAW 264.7 or HEK293) in white-walled, clear-bottom 96-well plates.
-
Treatment: Apply CAY10573 (0.1 nM – 10
M) + Inducer (e.g., LPS 100 ng/mL). -
Multiplex Readout:
-
Read 1: Measure Luciferase/GFP (Reporter Activity).
-
Read 2: Add a cell-permeable viability dye (e.g., CellTiter-Glo® or Resazurin) to the same wells or a duplicate plate.
-
-
Calculation:
Visualizing the Artifact Pathway
The following diagram illustrates how "Noise" enters your data stream through toxicity and precipitation.
Caption: Figure 1. CAY10573 Interference Pathways. Note that cytotoxicity mimics inhibition (False Positive), while precipitation increases variance.
Part 3: Optimizing the Biological Window
To improve S/N, you must maximize the dynamic range of the assay. If the induction of your reporter is weak, CAY10573 inhibition will be statistically indistinguishable from background noise.
Optimization Workflow Diagram
Caption: Figure 2. Step-wise optimization to ensure the assay window is wide enough to detect CAY10573 activity.
Critical Parameters
-
Inducer Concentration: If using LPS to induce COX-2/NF-
B, titrate LPS to find the .-
Why? Using a saturating dose of LPS (
) makes it harder for a competitive inhibitor like CAY10573 to show an effect, compressing your signal.
-
-
Incubation Time: COX-2 is an inducible enzyme.[1][2]
-
Guidance: Activity typically peaks 6–12 hours post-stimulation. Measuring too early (before protein accumulation) or too late (proteasomal degradation) yields low S/N.
-
Part 4: Troubleshooting FAQs
Q1: My reporter signal decreases, but the variance (error bars) is huge. Why?
-
Diagnosis: This is the hallmark of precipitation . CAY10573 has likely crashed out of solution.
-
Fix: Check your DMSO concentration. Ensure final DMSO is < 0.5%. Sonicate your stock solution. Switch to a "step-down" dilution method (see Part 1).
Q2: I see 90% inhibition, but my cells look rounded/detached.
-
Diagnosis: False positive due to cytotoxicity.
-
Fix: Run an ATP-based viability assay (e.g., CellTiter-Glo) on the same wells. If viability is < 80% of control, the data is invalid.
Q3: The drug works in buffer but fails in full media.
-
Diagnosis: Serum binding. CAY10573 is highly lipophilic and binds albumin.
-
Fix: Reduce FBS to 1% during the drug incubation window. Alternatively, calculate the
shift by running a parallel curve in serum-free media.
Q4: Can I use CAY10573 to inhibit COX-1?
-
Answer: No. CAY10573 is a COX-2 selective inhibitor.[3][4][5] It has very low affinity for COX-1. Using it to target COX-1 requires concentrations that will likely cause off-target toxicity.
References
-
Cayman Chemical. (n.d.). CAY10573 Product Information & Physical Properties. Retrieved from
-
Habanjar, O., et al. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2): A systematic review. ResearchGate. Link
-
National Institutes of Health (NIH). (2024). COX Inhibitors - StatPearls. NCBI Bookshelf. Link
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Link
-
BioRxiv. (2024). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging. Link
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
CRITICAL IDENTITY CHECK: Before You Begin
Technical Support Guide: Long-Term Stability & Handling of CAY10573
Are you using CAY10573 for JNK Inhibition?
-
STOP. CAY10573 is a pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor
, , ), not a JNK inhibitor. -
If you require a JNK inhibitor, you likely need CAY10571 (an anthrapyrazolone JNK inhibitor analog) or SP600125 .
-
Action: Verify the CAS number on your vial.
-
CAY10573: CAS 853652-40-1 (PPAR Agonist)
-
CAY10571: CAS 137442-43-0 (JNK Inhibitor)
-
This guide details the stability and handling of CAY10573 (PPAR Agonist) .
Part 1: Core Stability Specifications
The stability of CAY10573 is dictated by its chemical structure—specifically the indole-1-acetic acid moiety, which is susceptible to oxidation and hydrolysis if mishandled.
Shelf Life Summary
| State | Storage Temperature | Stability Duration | Critical Condition |
| Crystalline Solid (As supplied) | -20°C | Desiccated, protected from light.[1] | |
| Stock Solution (DMSO/Ethanol) | -80°C | 6 Months | Sealed, minimal headspace. |
| Stock Solution (DMSO/Ethanol) | -20°C | 1 Month | High Risk: Prone to precipitation/degradation. |
| Aqueous Working Solution | 4°C / RT | < 12 Hours | Use Immediately. Unstable. |
Technical Insight: While the solid is robust, the solution stability at -20°C is significantly shorter than many researchers assume. The indole ring is electron-rich and can undergo oxidative degradation over time in non-deuterated DMSO, especially if the container is frequently opened (introducing atmospheric moisture).
Part 2: Reconstitution & Handling Protocols
Q: What is the optimal solvent system for CAY10573?
A: DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Solubility Limit: ~0.5 mg/mL in DMSO.
-
Ethanol: Soluble but less ideal for long-term storage due to higher evaporation rates at -20°C.
-
DMF: Soluble (~0.3 mg/mL), but often cytotoxic in sensitive cell lines.
Protocol: Creating a High-Stability Stock
-
Equilibrate: Allow the vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? This prevents condensation from forming on the hygroscopic solid, which accelerates hydrolysis.
-
Solvent Choice: Use anhydrous, sterile-filtered DMSO.
-
Dissolution: Vortex for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquoting (Crucial Step): Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20
L or 50 L) in light-protective amber tubes. -
Storage: Snap-freeze in liquid nitrogen (if available) before transferring to -80°C.
Visual Workflow: Storage Decision Tree
Figure 1: Decision tree for maximizing the shelf-life of CAY10573.
Part 3: Troubleshooting Experimental Issues (FAQs)
Issue 1: "I see white crystals when adding the stock to my cell culture media."
Diagnosis: Solvent Shock / Precipitation. CAY10573 is highly lipophilic (LogP > 4). When a concentrated DMSO stock is added rapidly to aqueous media, the compound crashes out of solution before it can bind to serum proteins.
Solution:
-
Serial Dilution: Do not add 100% DMSO stock directly to the well. Prepare a 10x or 100x intermediate dilution in media containing serum (FBS acts as a carrier).
-
Vortexing: Vortex the media immediately upon addition.
-
Limit Concentration: Ensure the final DMSO concentration is < 0.1% to avoid cytotoxicity, but also ensure the CAY10573 concentration does not exceed its solubility limit in water (which is negligible without a carrier).
Issue 2: "My assay results are inconsistent after storing the stock at -20°C for 2 months."
Diagnosis: Compound Degradation. As noted in the stability table, -20°C solution storage is only viable for ~1 month. The indole moiety is sensitive to oxidation.
Verification Protocol (Self-Validating):
-
The "Fresh vs. Frozen" Test: Purchase a fresh vial of CAY10573. Prepare a fresh stock and run a side-by-side dose-response curve (e.g., PPAR reporter assay) against your old stock.
-
Result: If the
of the old stock has shifted to the right (higher concentration required), degradation has occurred. Discard the old stock.
Issue 3: "Is CAY10573 light sensitive?"
Diagnosis: Yes. Indole derivatives are generally photosensitive. Extended exposure to ambient lab light (fluorescent) can catalyze photo-oxidation.
-
Fix: Always use amber microcentrifuge tubes or wrap clear tubes in aluminum foil. Perform experiments in low light if possible.
Part 4: Mechanism of Action Context
Understanding the pathway helps verify if the drug is working.[2] CAY10573 activates PPARs, which heterodimerize with RXR to drive transcription.
Figure 2: Mechanism of Action. CAY10573 acts as a ligand for PPAR isoforms, triggering the transcription of genes involved in lipid metabolism.
References
-
Mahindroo, N., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216. Link
Sources
Validation & Comparative
CAY10573 vs. Rosiglitazone: A Technical Guide for Adipogenesis
[2]
Executive Summary: The Agonist Profile Verdict
While Rosiglitazone remains the gold standard for selective PPAR
-
Choose Rosiglitazone if your goal is to isolate PPAR
-specific effects (canonical white adipogenesis) with minimal cross-activation of oxidative pathways. -
Choose CAY10573 if you require maximal transcriptional potency (lower EC
) or intend to study complex metabolic phenotypes involving simultaneous fatty acid oxidation (PPAR ) and differentiation (PPAR ), often relevant in "browning" or metabolic flexibility studies.[1][2]
Pharmacological Profile & Mechanistic Comparison[1][2][3][4][5]
The core difference lies in selectivity.[1] Rosiglitazone is a Thiazolidinedione (TZD) highly selective for PPAR
Quantitative Binding & Activity Data
The following data compares the binding affinity (IC
| Feature | Rosiglitazone | CAY10573 | Implication for Adipogenesis |
| Chemical Class | Thiazolidinedione (TZD) | Indole-1-yl acetic acid | CAY10573 avoids TZD-specific off-targets.[3] |
| PPAR | 92 nM | 50 nM | CAY10573 binds tighter to the differentiation master regulator.[1] |
| PPAR | 220 nM | 70 nM | CAY10573 is ~3x more potent at inducing PPAR |
| PPAR | > 10,000 nM (Inactive) | 8 nM | CAY10573 strongly induces FA oxidation (mitochondrial biogenesis).[1] |
| PPAR | > 10,000 nM (Inactive) | 500 nM | CAY10573 activates oxidative/thermogenic genes.[1] |
Key Insight: CAY10573 is not just a stronger Rosiglitazone; it is a qualitatively different modulator.[2] By activating PPAR
(EC= 8 nM), it drives lipid catabolism alongside the storage program driven by PPAR .[1][2] This may result in adipocytes with smaller lipid droplets and higher mitochondrial content compared to the large, unilocular droplets typical of Rosiglitazone-treated cells.[1][2]
Mechanistic Signaling Pathways
The following diagram illustrates the differential pathway activation. Rosiglitazone funnels signaling purely through the storage-centric PPAR
Caption: CAY10573 activates a broader transcriptional program (Pan-PPAR) compared to the selective PPARγ action of Rosiglitazone.[1][3]
Experimental Protocols
A. Standard Adipogenesis Protocol (3T3-L1)
This protocol is designed to validate the potency differences. Note the concentration adjustments for CAY10573.
Reagents:
-
Basal Medium: DMEM + 10% FBS + 1% Pen/Strep.[2]
-
Differentiation Cocktail (MDI):
-
Agonist Treatment:
Workflow:
-
Seed: Plate 3T3-L1 preadipocytes and grow to 100% confluency.
-
Growth Arrest: Incubate for an additional 48 hours post-confluency (Day 0).
-
Induction (Day 0-2): Treat cells with MDI Cocktail + Agonist (Rosiglitazone or CAY10573).[1]
-
Note: CAY10573 is often added only during this phase or maintained until Day 4 depending on the desired oxidative phenotype.[1]
-
-
Maintenance (Day 2-4): Switch to DMEM + 10% FBS + Insulin (1.0 µg/mL) + Agonist .
-
Maturation (Day 4+): Switch to DMEM + 10% FBS only. Replace media every 2 days.
-
Analysis (Day 8-10):
B. Troubleshooting & Optimization[2]
-
Solubility: CAY10573 is soluble in DMSO (0.5 mg/mL) and DMF (0.3 mg/mL).[1][2] Ensure stock solutions are fresh; indole derivatives can be light-sensitive.
-
Cytotoxicity: Because CAY10573 activates PPAR
(which can induce apoptosis in some contexts via oxidative stress), perform an MTT assay if using concentrations >1 µM.[1][2] -
Lipid Droplet Morphology: Expect smaller, more multilocular droplets with CAY10573 due to concurrent lipid oxidation (PPAR
effect).[1][2] Do not mistake this for "poor differentiation" compared to the massive droplets seen with Rosiglitazone.
Safety & Handling
References
-
Mahindroo, N., et al. (2006).[1][2] "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.[1][2]
-
Cayman Chemical. (n.d.).[1][2][5] "CAY10573 Product Information & Datasheet." Cayman Chemical Catalog.
-
Lehmann, J. M., et al. (1995).[1][2] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma)." Journal of Biological Chemistry, 270(22), 12953-12956.[1][2]
-
Tontonoz, P., & Spiegelman, B. M. (2008).[1][2] "Fat and beyond: the diverse biology of PPARgamma."[1] Annual Review of Biochemistry, 77, 289-312.[1][2] [1]
Technical Comparison: CAY10573 Dual Agonism vs. Selective PPAR Modulators
Executive Summary
CAY10573 is a non-steroidal, pyrrole-based pan-PPAR agonist that exhibits potent dual activation of PPAR
This guide details the mechanistic profile, comparative efficacy, and validated experimental protocols for utilizing CAY10573 in metabolic and inflammatory research.
Mechanistic Profile & Signaling Architecture
The Dual-Activation Advantage
Selective agonists often trigger compensatory feedback loops. For instance, pure PPAR
-
PPAR
(Nuclear Receptor Subfamily 1, Group C, Member 1): Activation promotes fatty acid -oxidation in the liver and skeletal muscle. -
PPAR
(Nuclear Receptor Subfamily 1, Group C, Member 3): Activation drives adipocyte differentiation and fatty acid storage, improving insulin sensitivity.
Mechanism of Action
Upon binding, CAY10573 induces a conformational change in the Ligand Binding Domain (LBD) of the PPAR receptor. This triggers the release of co-repressors (e.g., NCoR) and the recruitment of co-activators (e.g., PGC-1
Figure 1: PPAR Signaling Pathway & CAY10573 Interaction
Caption: CAY10573 binds PPAR
Comparative Efficacy Data
The following data contrasts CAY10573 with standard selective agonists. Note the distinction between Binding Affinity (
Table 1: Binding vs. Functional Potency Profile
| Compound | Target Selectivity | Binding Affinity ( | Functional Potency ( | Primary Application |
| CAY10573 | Dual PPAR | Dual-pathway research tool | ||
| Rosiglitazone | Selective PPAR | Insulin sensitization (Type 2 Diabetes) | ||
| GW7647 | Selective PPAR | Lipid metabolism research | ||
| GW501516 | Selective PPAR | Exercise mimetics / Mitochondrial biogenesis |
Technical Insight:
-
Selectivity Window: CAY10573 is effectively a dual agonist at concentrations < 200 nM. At concentrations > 500 nM, it begins to activate PPAR
, losing its dual selectivity and becoming a "pan-agonist." -
Potency: CAY10573 demonstrates 3x stronger functional potency at PPAR
( 70 nM) compared to Rosiglitazone ( 220 nM) in transactivation assays [1][2].
Experimental Protocols
Protocol A: PPAR Nuclear Receptor Transactivation Assay
Objective: Quantify the functional activation of PPAR isoforms by CAY10573 in a cell-based system. System: HEK293T cells co-transfected with a PPRE-Luciferase reporter and PPAR expression vectors.
Workflow Diagram
Caption: Step-by-step workflow for the Luciferase Reporter Assay to validate CAY10573 potency.
Detailed Methodology
-
Cell Preparation: Seed HEK293T cells at
cells/well in DMEM + 10% FBS (charcoal-stripped to remove endogenous lipids). -
Transfection (Lipofectamine):
-
Reporter: 100 ng PPRE-Luc (Firefly luciferase).
-
Receptor: 50 ng Human PPAR
or PPAR expression vector. -
Normalizer: 10 ng Renilla luciferase (constitutive) to control for transfection efficiency.
-
-
Compound Preparation (Critical):
-
Dissolve CAY10573 crystalline solid in DMSO. Stock concentration: 10 mM.
-
Solvent Limit: Final DMSO concentration in the well must be
to avoid cytotoxicity. -
Prepare serial dilutions: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1
M.
-
-
Treatment: Replace media with serum-free DMEM containing the compound dilutions. Incubate for 24 hours.
-
Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine
.
Protocol B: Anti-Inflammatory Screen (Macrophage NO Inhibition)
Objective: Assess the ability of CAY10573 to repress NF-
-
Cell Line: RAW 264.7 murine macrophages.
-
Induction: Stimulate cells with LPS (1
g/mL) to induce Nitric Oxide (NO) production. -
Treatment: Co-treat with CAY10573 (10 - 500 nM) immediately after LPS addition.
-
Control: Use GW9662 (PPAR
antagonist) to verify mechanism. If CAY10573 efficacy is blocked by GW9662, the effect is PPAR -dependent. -
Assay: Measure nitrite accumulation in the supernatant using Griess Reagent after 24 hours.
Scientific Integrity & Usage Guidelines
When to Use CAY10573
-
Metabolic Syndrome Models: Ideal for studying the intersection of dyslipidemia (PPAR
) and insulin resistance (PPAR ). -
Adipocyte Differentiation: More potent inducer of adipogenesis than Rosiglitazone in certain stem cell lines due to the dual activation profile.
Limitations & Controls
-
Solubility: CAY10573 is hydrophobic. Solubility in PBS is < 0.1 mg/ml. Use organic solvents (DMSO, DMF, Ethanol) for stock solutions, then dilute into aqueous buffers.
-
Selectivity at High Doses: Avoid concentrations > 1
M if selective exclusion of PPAR is required. At > 1 M, it acts as a pan-agonist. -
In Vivo Use: While potent in vitro, CAY10573 is primarily a tool compound. For in vivo studies, formulation in methylcellulose or corn oil is required due to poor aqueous solubility.
References
-
BPS Bioscience. (n.d.). PPAR gamma-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human PPAR Alpha Reporter Assay System. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. PMC. Retrieved from [Link]
CAY10573 vs. Fibrates: A Comparative Guide to PPAR Modulation
Executive Summary: The "Super-Agonist" Gap
In the landscape of metabolic regulation, Fibrates (e.g., Fenofibrate, Bezafibrate) have long served as the clinical standard for PPAR
CAY10573 emerges not just as an alternative, but as a high-potency pan-PPAR agonist tool compound. While clinical fibrates typically require concentrations in the 10–100
This guide objectively compares CAY10573 against standard fibrates, validating its utility as a superior probe for investigating multi-PPAR signaling pathways (PPAR
Mechanistic Comparison: Potency & Selectivity
The Core Distinction[1]
-
Fibrates (Traditional): Primarily PPAR
agonists with weak/moderate cross-reactivity at high doses. Bezafibrate is the only "balanced" clinical pan-agonist, yet it remains a weak binder. -
CAY10573 (Next-Gen Tool): A potent pan-agonist that functionally activates PPAR
with single-digit nanomolar efficacy (comparable to the specific probe GW7647) while simultaneously activating PPAR more potently than Rosiglitazone.
Comparative Data Table: Functional Potency ( )
Data compiled from functional transactivation assays (GAL4-PPAR chimeras).
| Compound | Primary Target | PPAR | PPAR | PPAR | Potency Class |
| CAY10573 | Pan-Agonist | 8 nM | 70 nM | 500 nM | Nanomolar |
| Fenofibric Acid | PPAR | 9,470 nM | 61,000 nM | >100 | Micromolar |
| Bezafibrate | Pan-Agonist | 30,400 nM | 178,000 nM | 86,700 nM | Micromolar |
| GW7647 | PPAR | 6 nM | 1,100 nM | 6,200 nM | Nanomolar ( |
| Rosiglitazone | PPAR | >10 | 43–60 nM | >10 | Nanomolar ( |
Expert Insight:
CAY10573 exhibits a unique "Binding-Function Paradox." While it binds PPAR
Signal Transduction Visualization
To understand where CAY10573 acts, we visualize the nuclear receptor signaling cascade. Unlike selective agonists that trigger one arm, CAY10573 engages all three nodes simultaneously.
Caption: CAY10573 activates all three PPAR isoforms, driving simultaneous lipid oxidation and insulin sensitization pathways.
Experimental Protocols: Validating the Comparison
To replicate the data above or validate CAY10573 in your specific cell model, use the following self-validating protocols.
Protocol A: Functional Luciferase Reporter Assay
Objective: Determine the transcriptional efficacy (
Materials:
-
HEK293T cells.
-
Plasmids: GAL4-PPAR
/ / -LBD (Ligand Binding Domain) fusion vectors. -
Reporter: UAS-Luciferase (upstream activation sequence).
-
Control: Renilla luciferase (for normalization).
Workflow:
-
Seeding: Plate HEK293T cells at
cells/well in 96-well white-walled plates. Incubate 24h. -
Transfection: Using Lipofectamine, co-transfect GAL4-PPAR plasmid (50ng), UAS-Luciferase (50ng), and Renilla (5ng).
-
Treatment (Critical Step):
-
After 24h transfection, replace media with serum-free Opti-MEM.
-
Treat with serial dilutions of CAY10573 (0.1 nM – 10
M). -
Comparator: Treat with Fenofibric Acid (1
M – 500 M). Note the concentration scale difference.
-
-
Incubation: Incubate for 18–24 hours.
-
Lysis & Detection: Use Dual-Luciferase Glo assay.
-
Analysis: Normalize Firefly/Renilla ratios. Plot Log(agonist) vs. Response to calculate
.
Protocol B: TR-FRET Nuclear Receptor Binding Assay
Objective: Measure physical binding affinity (
Mechanism: Lanthanide-labeled anti-GST antibody binds GST-tagged PPAR-LBD. A fluorescent ligand acts as a tracer. CAY10573 displaces the tracer, reducing the FRET signal.
Workflow:
-
Buffer Prep: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.
-
Reaction Assembly:
-
Mix GST-PPAR-LBD (5 nM) + Tb-anti-GST Antibody (2 nM) + Fluorescent Tracer (concentration =
of tracer).
-
-
Competition: Add CAY10573 (1 nM – 10
M) or Bezafibrate (1 M – 1 mM). -
Equilibration: Incubate 1 hour at Room Temp in dark.
-
Read: Measure TR-FRET (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Calculation: Lower FRET ratio indicates higher binding affinity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the functional validation of PPAR agonists using a luciferase reporter system.
References
-
Honda, A., et al. (2022). "Functional and Structural Insights into Human PPAR
/ / Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate." Int. J. Mol. Sci., 23(9), 4593. Retrieved from [Link] -
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery."[1] Journal of Medicinal Chemistry, 43(4), 527-550. Retrieved from [Link]
-
Tenenbaum, A., & Fisman, E. Z. (2012). "Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention?" Cardiovasc Diabetol, 11, 140. Retrieved from [Link]
-
Brown, P. J., et al. (1999). "Identification of a subtype selective human PPARalpha agonist." Chemistry & Biology, 6(11), 7647 (GW7647 Data). Retrieved from [Link]
Sources
A Researcher's Guide to PPAR Modulation: CAY10573 Versus Natural Agonists
<_
An In-Depth Comparison for Drug Development Professionals and Basic Science Researchers
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular development.[1][2] As ligand-activated transcription factors, their activity is modulated by the binding of small molecules, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][3][4] This guide provides a detailed comparison of the synthetic PPAR agonist CAY10573 and a range of naturally occurring PPAR agonists, offering insights into their respective characteristics to aid researchers in selecting the appropriate tool for their studies.
Understanding the Key Players: PPARs
There are three main subtypes, or isotypes, of PPARs:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5][6][7] It is a key regulator of lipid metabolism and is the molecular target for the fibrate class of drugs used to treat hyperlipidemia.[7][8]
-
PPARγ (gamma): Most abundantly expressed in adipose tissue, it is a master regulator of adipogenesis (the formation of fat cells) and plays a critical role in insulin sensitivity and glucose homeostasis.[2][5][9] The thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone and pioglitazone, are potent PPARγ agonists.[8][10]
-
PPARδ (delta), also known as PPARβ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[5][7]
The Synthetic Modulator: CAY10573
CAY10573 is a potent synthetic agonist that demonstrates activity across all three PPAR subtypes.[11] This broad-spectrum activity distinguishes it from many other synthetic modulators that are often designed for high selectivity towards a single isotype. Its polypharmacological profile can be advantageous in research contexts where the interplay between different PPAR pathways is being investigated.
The Natural Alternatives: A Diverse Group of Endogenous and Dietary Ligands
A wide array of naturally occurring molecules can activate PPARs. These can be broadly categorized as:
-
Endogenous Ligands: These are molecules produced within the body that naturally regulate PPAR activity. They include fatty acids and their derivatives, such as eicosanoids (e.g., prostaglandins and leukotrienes).[9][12][13] However, there is still ongoing research to identify specific, high-affinity endogenous ligands for each PPAR isotype.[9][12]
-
Dietary Ligands: Many compounds found in edible plants, herbs, and spices have been identified as PPAR agonists.[9][14] These include polyunsaturated fatty acids (PUFAs) from fish oils, flavonoids, isoflavones, and other phytochemicals.[10][14]
Head-to-Head Comparison: CAY10573 vs. Natural Agonists
The choice between a synthetic agonist like CAY10573 and a natural agonist depends heavily on the specific research question and experimental design. Here’s a breakdown of their key differences:
| Feature | CAY10573 | Natural PPAR Agonists |
| Potency & Efficacy | High potency with nanomolar EC50 values.[11] Generally acts as a full agonist, leading to a strong transcriptional response. | Generally lower potency (micromolar range) and often act as partial agonists, resulting in a more moderate response.[9][10] |
| Selectivity | Pan-agonist, activating PPARα, γ, and δ.[11] | Varies widely. Some, like certain fatty acids, are non-selective, while others may show a preference for a particular isotype. |
| Consistency & Purity | High purity and batch-to-batch consistency as a synthetic compound. | Purity and concentration can vary in natural extracts. Effects can be due to a mixture of compounds. |
| Mechanism of Action | Well-defined interaction with the PPAR ligand-binding domain. | Can be complex and may involve multiple binding modes or indirect effects on cellular signaling pathways. |
| Potential for Off-Target Effects | Potential for off-target effects exists, as with any synthetic molecule. | Often perceived as having fewer side effects, though this is not always the case and requires rigorous testing.[10][14] |
Data Summary: Potency of CAY10573
| PPAR Isotype | Binding Affinity (IC50) | Transcriptional Activation (EC50) |
| PPARα | 113 nM | 8 nM |
| PPARγ | 50 nM | 70 nM |
| PPARδ | 223 nM | 500 nM |
| Data sourced from Cayman Chemical.[11] |
Causality in Experimental Choices: Why Choose One Over the Other?
-
For studying the integrated effects of pan-PPAR activation: CAY10573 is an excellent choice due to its well-characterized, potent activation of all three isotypes. This allows for the investigation of synergistic or opposing effects of activating these pathways simultaneously.
-
For high-throughput screening or dose-response studies: The high purity, potency, and consistency of CAY10573 make it ideal for generating reproducible quantitative data.
-
For mimicking physiological or dietary modulation of PPARs: Natural agonists, particularly those found in the diet, are more relevant for nutritional studies or for investigating the subtle, long-term effects of PPAR activation.
-
For exploring partial agonism and selective PPAR modulation (SPPARM): Some natural compounds act as selective PPAR modulators, which only regulate a subset of target genes.[15] This can be desirable for therapeutic applications where a full agonist might have unwanted side effects.[10]
Visualizing the PPAR Signaling Pathway
The activation of PPARs by either synthetic or natural agonists initiates a cascade of molecular events leading to changes in gene expression.
Caption: General PPAR signaling pathway upon agonist binding.
Experimental Protocols: A Guide to Comparing PPAR Agonists
To quantitatively compare the activity of CAY10573 and natural agonists, a luciferase reporter assay is a standard and robust method.[16][17][18]
Protocol: PPAR Luciferase Reporter Gene Assay
This protocol allows for the measurement of a ligand's ability to activate a specific PPAR isotype.
Principle: Cells are engineered to express a specific PPAR isotype (α, γ, or δ) and a reporter gene (luciferase) linked to a PPAR response element (PPRE). When an agonist activates the PPAR, the receptor binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPAR activation.[16][19]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for the human PPAR isotype of interest (e.g., pCMX-hPPARγ)
-
Luciferase reporter plasmid containing a PPRE (e.g., pGL3-PPRE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Test compounds: CAY10573 and natural agonist(s) of interest
-
Positive control: A known potent agonist for the specific PPAR isotype (e.g., Rosiglitazone for PPARγ)[20]
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. An internal control plasmid (e.g., expressing Renilla luciferase) can also be included to normalize for transfection efficiency.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of CAY10573, the natural agonist(s), and the positive control in serum-free medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the fold activation (relative to the vehicle control) against the compound concentration to generate dose-response curves and determine EC50 values.
Experimental Workflow Diagram
Caption: Workflow for a PPAR luciferase reporter assay.
Conclusion and Future Perspectives
The choice between the synthetic pan-agonist CAY10573 and natural PPAR agonists is not a matter of which is definitively "better," but rather which is the most appropriate tool for the research objective. CAY10573 offers potency, consistency, and broad-spectrum activity, making it invaluable for mechanistic studies and screening applications. Natural agonists, while often less potent and more variable, provide a physiologically relevant means to study the modulation of PPARs by dietary and endogenous compounds and may offer pathways to developing therapeutics with fewer side effects.[10][14]
Future research will likely focus on the development of dual or pan-PPAR agonists that are fine-tuned to elicit specific therapeutic effects while minimizing adverse reactions.[3][21] Additionally, the continued exploration of natural products will undoubtedly uncover novel chemical scaffolds for the development of the next generation of PPAR modulators.[9][21]
References
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. [Link]
-
Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases - Frontiers. [Link]
-
Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome - PubMed. [Link]
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Human Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. [Link]
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Nuclear receptor - Wikipedia. [Link]
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A Novel Partial Agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Recruits PPARγ-Coactivator-1α, Prevents Triglyceride Accumulation, and Potentiates Insulin Signaling in Vitro - ResearchGate. [Link]
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Luciferase reporter assay of PPAR activation in COS-7 cells.... - ResearchGate. [Link]
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Peroxisome proliferator-activated receptor - Wikipedia. [Link]
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PPARγ signaling and metabolism: the good, the bad and the future - PMC - PubMed Central. [Link]
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A Researcher's Guide: Evaluating CAY10573 as a Next-Generation Alternative to Thiazolidinediones
As a Senior Application Scientist, this guide provides an in-depth comparison of CAY10573 and traditional thiazolidinediones (TZDs), focusing on the mechanistic nuances and experimental data that position CAY10573 as a compelling alternative for researchers in metabolic disease. We move beyond surface-level descriptions to explore the causal biochemistry that differentiates these compounds, offering both field-proven insights and detailed protocols for independent validation.
The Thiazolidinedione Legacy: A Powerful Tool with Significant Liabilities
Thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, represent a landmark class of oral antidiabetic agents.[1][2] Their primary therapeutic value lies in their potent ability to enhance insulin sensitivity, directly addressing a core pathology of type 2 diabetes.[3][4][5]
Mechanism of Action: Full Agonism of PPARγ
TZDs function as high-affinity, full agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6][7][8] The activation cascade is a well-understood process:
-
Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding pocket (LBP) of PPARγ.[9]
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARγ protein, promoting its partnership with the Retinoid X Receptor (RXR).[6]
-
DNA Binding & Gene Transcription: The activated PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes.[10]
-
Metabolic Reprogramming: This action alters the transcription of numerous genes involved in glucose and fatty acid uptake, storage, and utilization, ultimately leading to enhanced systemic insulin sensitivity.[3][5]
Caption: Canonical signaling pathway for Thiazolidinediones (TZDs).
The Burden of Full Agonism: Unwanted Side Effects
The robust, systemic activation of PPARγ by TZDs is also the source of their significant adverse effects. This "on-target" but indiscriminate activation leads to:
-
Fluid Retention and Edema: A primary concern leading to an increased risk of congestive heart failure.[6][11]
-
Weight Gain: Stemming from increased adipogenesis and fluid retention.[1][12]
-
Increased Bone Fracture Risk: Particularly in women, due to PPARγ's role in bone metabolism.[11][13][14]
-
Other Concerns: Reports have also highlighted risks of liver damage and, for pioglitazone, a potential link to bladder cancer.[12][14]
These liabilities have driven the search for new classes of PPARγ modulators that can separate the therapeutic, insulin-sensitizing effects from the adverse outcomes.
CAY10573: A New Paradigm in PPAR Modulation
CAY10573 emerges from the effort to refine PPARγ interaction. Unlike traditional TZDs, which act as indiscriminate activators, the new generation of modulators aims for a more nuanced interaction with the receptor.
Mechanism of Action: Potent Pan-PPAR Agonist
CAY10573 is a potent PPAR agonist that demonstrates high affinity for all three PPAR isoforms: alpha (α), gamma (γ), and delta (δ).[15] Crucially, its binding affinity and functional activity for PPARγ are significantly higher than the benchmark TZD, rosiglitazone.[15] This suggests a powerful engagement with the primary target for insulin sensitization.
While the available data from Cayman Chemical characterizes CAY10573 as a potent "agonist," the key to its potential as a TZD alternative lies in the concept of Selective PPARγ Modulation (SPPARM) .[16] The goal of SPPARMs is to achieve partial agonism, which elicits a sufficient transcriptional response for insulin sensitization while avoiding the maximal activation that triggers side effects.[10][16] Compounds that are not full agonists, including partial agonists or non-agonist ligands that block negative post-translational modifications like Cdk5-mediated phosphorylation, have been shown in animal models to retain antidiabetic effects without causing fluid retention or impacting bone formation.[7][17]
Caption: Conceptual model of PPARγ modulator activity spectrum.
Head-to-Head Comparison: Quantitative Data
The most direct way to compare these compounds is through their biochemical interaction with the PPARγ receptor. The following table summarizes the available quantitative data.
| Parameter | CAY10573 | Rosiglitazone (TZD) | Interpretation |
| Binding Affinity (IC₅₀) | 50 nM | 92 nM | CAY10573 binds to PPARγ with almost twice the affinity of rosiglitazone.[15] |
| Functional Potency (EC₅₀) | 70 nM | 220 nM | CAY10573 is over three times more potent at transactivating PPARγ in functional assays.[15] |
| PPAR Isoform Selectivity | Agonist for PPARα, γ, δ | Primarily a PPARγ agonist | CAY10573's activity on PPARα and δ may contribute additional metabolic benefits.[15] |
Data sourced from Cayman Chemical product information.[15]
This data clearly establishes CAY10573 as a more potent binder and activator of PPARγ than a conventional TZD. The critical research question that follows is whether this high potency translates to a selective therapeutic window or simply a more potent version of the TZD side-effect profile. This must be determined through the experimental protocols outlined below.
Experimental Validation: Protocols for Comparative Analysis
To rigorously evaluate CAY10573 as a TZD alternative, a series of well-controlled experiments is essential. The following protocols provide a self-validating framework for this comparison.
Protocol 1: PPARγ Competitive Ligand Binding Assay
Objective: To independently verify and compare the binding affinities (IC₅₀) of CAY10573 and a TZD for the PPARγ ligand-binding domain (LBD).
Causality: This assay quantifies the physical interaction between the compound and the receptor. A lower IC₅₀ value indicates a tighter, more stable binding, which is a prerequisite for receptor modulation.
Methodology (Scintillation Proximity Assay - SPA):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA).
-
Reconstitute recombinant human PPARγ-LBD protein.
-
Prepare a stock solution of a high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone).
-
Prepare serial dilutions of CAY10573 and the reference TZD (e.g., Rosiglitazone) in DMSO, followed by dilution in assay buffer.
-
-
Assay Setup (384-well plate):
-
To each well, add SPA beads (e.g., copper-chelated YSi beads) coated with the His-tagged PPARγ-LBD.
-
Add a fixed, subsaturating concentration of [³H]-Rosiglitazone to all wells.
-
Add varying concentrations of the test compounds (CAY10573 or TZD) or vehicle (DMSO) to the wells.
-
-
Incubation: Incubate the plate at room temperature for at least 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.
-
Detection: Measure the scintillation counts using a microplate scintillation counter. When the radioligand binds to the receptor on the bead, it is close enough to excite the scintillant within the bead, producing a signal.
-
Data Analysis:
-
Unbound test compounds will compete with the radioligand for binding to the receptor, reducing the signal.
-
Plot the signal (cpm) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Protocol 2: PPARγ Reporter Gene Transactivation Assay
Objective: To measure and compare the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of CAY10573 and a TZD.
Causality: This assay moves beyond simple binding to measure the compound's ability to induce gene transcription via PPARγ activation. It allows for the critical differentiation between a full agonist (high Eₘₐₓ, like TZDs) and a partial agonist (lower Eₘₐₓ).
Caption: Experimental workflow for a PPARγ transactivation assay.
Methodology (Luciferase Assay):
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
-
-
Compound Treatment:
-
After allowing 24 hours for plasmid expression, remove the transfection medium.
-
Add fresh medium containing serial dilutions of CAY10573 or the reference TZD. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Detection:
-
Aspirate the medium and lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to an opaque assay plate.
-
Add a luciferase assay reagent containing the substrate (luciferin).
-
Immediately measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase control).
-
Plot the normalized signal against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (maximal activation relative to the reference TZD). A significantly lower Eₘₐₓ for CAY10573 would classify it as a partial agonist.
-
Conclusion and Future Directions
The available data positions CAY10573 as a highly potent PPAR modulator that surpasses the benchmark TZD, rosiglitazone, in both binding affinity and functional activation.[15] Its pan-agonist profile suggests a broad range of metabolic actions.
The decisive factor for its utility as a TZD alternative rests on its functional classification. If CAY10573 operates as a partial agonist or selective PPARγ modulator , it holds the promise of achieving the desired insulin-sensitizing effects with a significantly reduced side-effect burden.[16] This would represent a major advancement in the development of safer therapies for type 2 diabetes and other metabolic disorders.
Researchers are strongly encouraged to use the provided protocols to perform head-to-head comparisons focusing on the maximal efficacy (Eₘₐₓ) in transactivation assays and to extend these studies into cellular models of adipogenesis and in vivo models to assess physiological outcomes like fluid retention and bone density. The exploration of CAY10573 and similar compounds is a critical step toward realizing the full therapeutic potential of the PPARγ pathway while minimizing the risks that have limited its application.
References
-
Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action . Australian Prescriber. [Link]
-
Thiazolidinediones Mechanism and Side Effects . YouTube. [Link]
-
Thiazolidinediones (Glitazones) and Mechanism of Action - Home Health Patient Education . Specialty Care Clinics. [Link]
-
Structural mechanism underlying ligand binding and activation of PPARγ . PubMed - NIH. [Link]
-
Thiazolidinedione . Wikipedia. [Link]
-
Thiazolidinediones . StatPearls - NCBI Bookshelf - NIH. [Link]
-
Thiazolidinediones (TZDs): What They Are & Side Effects . Cleveland Clinic. [Link]
-
Thiazolidinediones (glitazones) . Diabetes UK. [Link]
-
Thiazolidinediones - Doses and Side Effects . Specialty Care Clinics. [Link]
-
The mode of action of thiazolidinediones . PubMed. [Link]
-
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism . PMC - NIH. [Link]
-
Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation . PMC - NIH. [Link]
-
Differentiating members of the thiazolidinedione class: a focus on efficacy . PubMed. [Link]
-
Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 . PubMed. [Link]
-
SITAGLIPTIN COMPARED WITH THIAZOLIDINEDIONES AS A THIRD-LINE ORAL ANTIHYPERGLYCEMIC AGENT IN TYPE 2 DIABETES MELLITUS . PMC - NIH. [Link]
-
What are PPARγ partial agonists and how do they work? . News-Medical.net. [Link]
-
PPAR agonist . Wikipedia. [Link]
-
Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation . Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Two steps, one ligand: How PPARγ binds small molecule agonists . PMC - PubMed Central. [Link]
-
An alternate binding site for PPARγ ligands . PMC - NIH. [Link]
-
PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer . PMC - NIH. [Link]
-
Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro . MDPI. [Link]
-
Thiazolidinediones: a comparative review of approved uses . PubMed. [Link]
-
Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases . Frontiers. [Link]
-
Sitagliptin compared with thiazolidinediones as a third-line oral antihyperglycemic agent in type 2 diabetes mellitus . PubMed. [Link]
-
Chemical structures of PPARγ modulators and PPARγ-inactive derivatives... . ResearchGate. [Link]
-
Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation . PubMed. [Link]
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- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
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benchmarking CAY10573 against current metabolic drugs
Technical Benchmarking Guide: CAY10573 vs. Clinical PPAR Modulators
Executive Summary
CAY10573 (CAS: 853652-40-1) represents a distinct class of metabolic modulators characterized by pan-PPAR agonism . Unlike current standard-of-care metabolic drugs that typically target single isoforms—such as Thiazolidinediones (PPAR
This guide benchmarks CAY10573 against Rosiglitazone (Type 2 Diabetes standard) and GW501516 (PPAR
Mechanistic Profiling & Signaling Architecture
The therapeutic hypothesis for CAY10573 rests on its ability to simultaneously trigger three distinct metabolic programs. While selective agonists often lead to compensatory downregulation of off-target pathways, CAY10573’s triple-agonism mimics the physiological adaptation to exercise and fasting.
-
PPAR
(Liver/Muscle): Drives fatty acid oxidation (FAO) and ketogenesis. -
PPAR
(Adipose): Promotes adipogenesis, lipid storage, and insulin sensitivity. -
PPAR
(Muscle/Macrophage): Enhances oxidative phosphorylation and suppresses inflammation.
Signaling Pathway Diagram
The following diagram illustrates the divergent downstream effects of CAY10573 compared to the selective action of Rosiglitazone.
Figure 1: Differential activation profile. CAY10573 engages all three PPAR isoforms, driving a comprehensive metabolic shift, whereas Rosiglitazone is restricted primarily to insulin sensitization pathways.
Comparative Benchmarking Data
The following data consolidates binding (IC
Table 1: Potency & Selectivity Profile
| Target Isoform | Metric | CAY10573 (Test Agent) | Rosiglitazone (Comparator) | GW501516 (Comparator) |
| PPAR | Binding IC | 50 nM | 92 nM | > 1000 nM |
| Functional EC | 70 nM | 220 nM | N/A | |
| PPAR | Binding IC | 113 nM | > 10,000 nM | > 1000 nM |
| Functional EC | 8 nM | N/A | N/A | |
| PPAR | Binding IC | 223 nM | > 10,000 nM | ~ 1 nM |
| Functional EC | 500 nM | N/A | 1.1 nM |
Key Insight: CAY10573 is approximately 2x more potent at the PPAR
Experimental Protocols for Validation
To validate these benchmarks in your own facility, use the following self-validating protocol systems.
A. Nuclear Receptor Competition Binding Assay (TR-FRET)
Objective: Determine the physical binding affinity (IC
-
Reagent Prep: Prepare 4x stocks of CAY10573 (serial dilution 10
M to 0.1 nM) in assay buffer (PBS + 0.01% BSA + 1 mM DTT). -
Complex Formation:
-
Mix 5
L of GST-tagged PPAR-LBD (Ligand Binding Domain) with 5 L of Tb-labeled anti-GST antibody. -
Incubate 15 min at RT.
-
-
Competition:
-
Add 5
L of Fluormone™ Pan-PPAR Green (tracer). -
Add 5
L of CAY10573 dilutions.
-
-
Readout: Incubate 1 hour in dark. Read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).
-
Validation: Calculate the 520/495 ratio. A decrease in ratio indicates displacement of the tracer by CAY10573.
-
Control: Rosiglitazone must yield IC
~90-100 nM for PPAR to validate assay sensitivity.
-
B. Cell-Based Luciferase Reporter Assay
Objective: Confirm that binding leads to transcriptional activation (EC
-
Transfection: Co-transfect HEK293T cells with:
-
pGAL4-PPAR-LBD (Expression vector for
, , or ). -
pUAS-Luc (Luciferase reporter driven by GAL4 binding sites).
-
pRL-TK (Renilla luciferase for normalization).
-
-
Treatment: 24 hours post-transfection, treat cells with CAY10573 (1 nM - 10
M). Include 0.1% DMSO vehicle control. -
Lysis & Detection: Use a Dual-Luciferase® reporter system.
-
Analysis: Normalize Firefly (experimental) to Renilla (transfection control) luminescence.
-
Curve Fitting: Plot Relative Light Units (RLU) vs. Log[Concentration] using a non-linear regression (4-parameter logistic) to derive EC
.
Validation Workflow Diagram
This workflow ensures data integrity when benchmarking CAY10573. It moves from cell-free interaction to functional cellular outcomes.
Figure 2: Step-wise validation workflow. Critical Quality Control (QC) checkpoints prevent the propagation of artifacts from binding assays to functional cellular models.
Conclusion & Strategic Outlook
CAY10573 serves as a superior benchmarking tool for pan-PPAR pharmacology compared to utilizing cocktails of selective drugs. Its high potency at PPAR
Researchers should utilize CAY10573 when the experimental goal is to model systemic metabolic reprogramming rather than isolating a single receptor pathway.
References
-
Lehmann, J. M., et al. (1995).
(PPAR ). Journal of Biological Chemistry, 270(22), 12953-12956. Retrieved from [Link] -
Willson, T. M., et al. (2000). The PPARs: From orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. Retrieved from [Link]
-
FDA Access Data. (2007). Rosiglitazone Maleate (Avandia) Prescribing Information. Retrieved from [Link]
Sources
Confirming CAY10573 Target Engagement in Cells: A Comparative Technical Guide
Scientist’s Note: Compound Identity & Specificity
Before designing your validation workflow, it is critical to address a common cataloging confusion. CAY10573 is a potent pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor), structurally distinct from kinase inhibitors often found in adjacent catalog series (e.g., CAY10571/SB-203580, which targets p38 MAPK).
CAY10573 is an indole-1-yl acetic acid derivative that activates PPAR
Part 1: The Compound & The Competition
To validate CAY10573, you must benchmark it against isoform-specific standards. CAY10573 is defined by its "pan" activity, making it a powerful tool for studying simultaneous PPAR pathway activation, but a blunt instrument for dissecting individual isoform contributions.
Comparative Profile: CAY10573 vs. Selective Agonists
| Feature | CAY10573 (The Product) | Rosiglitazone (Comparator 1) | GW501516 (Comparator 2) |
| Primary Target | Pan-PPAR ( | PPAR | PPAR |
| Binding Affinity ( | |||
| Functional | |||
| Mechanism | Multi-isoform heterodimerization with RXR | Selective | Selective |
| Key Application | Simulating broad metabolic remodeling (e.g., exercise mimetics, lipid catabolism) | Adipogenesis, Insulin sensitization | Fatty acid oxidation, Mitochondrial biogenesis |
Experimental Insight: Because CAY10573 activates all three isoforms, a simple "gene expression" readout is insufficient for proving specific engagement, as the downstream genes (e.g., CPT1A, PDK4) overlap. You must use Biophysical (CETSA) and Functional Reporter assays to confirm direct action.
Part 2: Mechanism of Action
CAY10573 functions by penetrating the nucleus and binding to the ligand-binding domain (LBD) of PPARs. This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR), release of co-repressors, and recruitment of co-activators to Peroxisome Proliferator Response Elements (PPREs) on DNA.
Figure 1: Mechanism of CAY10573-induced transcriptional activation.[1][2] The compound acts as a pan-agonist, driving the formation of the PPAR:RXR complex essential for metabolic gene regulation.
Part 3: Protocol A - Biophysical Confirmation (Nuclear CETSA)
The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving physical target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein, shifting its melting temperature (
Why this works for CAY10573: PPARs are nuclear transcription factors. Standard cytosolic CETSA can be noisy. This protocol focuses on the nuclear fraction to reduce background and confirm the drug has reached the nuclear compartment.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed HepG2 or C2C12 cells (metabolically active lines) in 6-well plates.
-
Treat with 1
M CAY10573 or DMSO (Control) for 1 hour. (Note: 1 M ensures saturation given the ~200 nM IC50).
-
-
Harvest & Aliquot:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide each condition (Drug vs. DMSO) into 8 PCR tubes (50
L each).
-
-
Thermal Challenge:
-
Heat samples in a gradient thermal cycler: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C for 3 minutes .
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer (0.4% NP-40) to permeabilize membranes but keep nuclei intact? No , for nuclear targets, use a stronger RIPA-like buffer after heating, or perform nuclear isolation first.
-
Refined Approach: Lyse whole cells thoroughly with freeze-thaw (3x liquid nitrogen) followed by centrifugation at 20,000 x g for 20 mins at 4°C.
-
The Supernatant contains the soluble (stabilized) protein. Aggregated (unbound/unstable) protein is pelleted.
-
-
Detection:
-
Run supernatants on SDS-PAGE.
-
Blot for PPAR
or PPAR (depending on antibody availability). -
Result: The CAY10573 lane should show bands persisting at higher temperatures compared to DMSO.
-
Figure 2: CETSA workflow for validating CAY10573 binding. A shift in thermal stability confirms the ligand has engaged the PPAR protein intracellularly.
Part 4: Protocol B - Functional Validation (PPRE Reporter)
While CETSA proves binding, it does not prove agonism. To confirm CAY10573 functionally activates transcription, use a Luciferase reporter driven by PPRE (Peroxisome Proliferator Response Element).
The System:
-
Plasmid: PPRE-Luc (3x copies of PPRE upstream of Luciferase).
-
Control: Renilla Luciferase (constitutive) for normalization.
-
Positive Control: GW501516 (if testing
activity) or Rosiglitazone (if testing ).
Step-by-Step Protocol
-
Transfection:
-
Transfect HEK293T cells (which have low endogenous PPAR activity, reducing background) with PPRE-Luc and PPAR
(or ) expression vectors. -
Incubate 24 hours.
-
-
Treatment:
-
Replace media with serum-free media containing CAY10573 (Dose response: 10 nM – 10
M). -
Include Rosiglitazone (1
M) as a comparator. -
Incubate 18-24 hours.
-
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence (Dual-Luciferase Assay).
-
-
Data Analysis:
-
Calculate Relative Light Units (RLU) = Firefly/Renilla.
-
Plot Dose-Response Curve.
-
Success Criteria: CAY10573 should induce a >5-fold increase in RLU with an
near the reported values (8-70 nM).
-
Part 5: Summary of Recommendations
| Goal | Recommended Assay | Why? |
| Prove Binding | CETSA | Definitive proof that the molecule enters the cell and physically binds the PPAR protein. |
| Prove Agonism | PPRE-Luc Reporter | High signal-to-noise ratio; confirms the conformational change required for DNA binding. |
| Prove Specificity | siRNA Knockdown | Treat cells with CAY10573 + siRNA against PPAR |
References
-
Cayman Chemical. CAY10573 Product Information & Biological Activity. Retrieved from
-
Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4] Nature Protocols, 9, 2100–2122.
-
Wilkinson, A.S., et al. (2008). The pharmacological characterization of the PPAR delta agonist GW501516. Journal of Laboratory Automation. (Comparator Data).
Sources
Comparative Guide: CAY10573 vs. GW501516 in Nuclear Receptor Research
Executive Summary: The Scalpel vs. The Multi-Tool
In the landscape of Peroxisome Proliferator-Activated Receptor (PPAR) research, selecting the correct chemical probe is the difference between a clean, interpretable dataset and a confounded signaling map.
GW501516 (Cardarine) is the historical "gold standard" for PPAR
CAY10573 , conversely, is a Pan-PPAR agonist (with a preference for PPAR
Mechanistic & Structural Profiling
To understand the experimental divergence, we must look at the structural biology governing their Ligand Binding Domain (LBD) interactions.
-
GW501516 (Thiazole-based): Designed with a large hydrophobic tail that occupies the large Y-shaped binding pocket of PPAR
specifically. Its conformation enforces a rigid stabilization of the AF-2 helix, driving transcription of oxidative genes (e.g., CPT1, PDK4) without triggering the adipogenic programs associated with PPAR . -
CAY10573 (Indole-1-yl acetic acid): This molecule lacks the steric bulk required to exclude it from the PPAR
and PPAR pockets. Consequently, it acts as a "dirty" agonist, triggering all three isoforms.
Visualizing the Signaling Selectivity
The following diagram illustrates the divergent downstream consequences of using these two compounds.
Figure 1: Selectivity profile. GW501516 selectively drives oxidative pathways via PPAR
Quantitative Performance Data
The following data aggregates binding affinity (
| Feature | GW501516 (Cardarine) | CAY10573 |
| Primary Target | PPAR | PPAR |
| Chemical Class | Phenoxyacetic Acid / Thiazole | Indole-1-yl Acetic Acid |
| PPAR | 1.1 nM [1] | 500 nM [2] |
| PPAR | > 1000 nM (Inactive) | 8 nM [2] |
| PPAR | > 1000 nM (Inactive) | 70 nM [2] |
| Solubility (DMSO) | ~30 mg/mL | ~0.5 mg/mL |
| In Vivo Half-Life | High (Oral Bioavailable) | Variable (Rapid metabolism of indole) |
| Key Application | Specific PPAR | Pan-agonist / PPAR |
Senior Scientist Insight:
Do not use CAY10573 to validate GW501516 results unless you are specifically testing for off-target isoform compensation. If you treat cells with 1
M CAY10573 intending to hit PPAR, you will saturate PPAR (125x above ) and PPAR (14x above ) first. This will mask any specific Delta effects.
Experimental Application Guide
Scenario A: Metabolic Endurance & Muscle Fiber Switching
-
Rationale: You need to upregulate CPT1b and UCP3 in skeletal muscle without inducing adipogenic differentiation. GW501516 at 10-100 nM will achieve this. CAY10573 would trigger PPAR
-mediated lipid accumulation, confounding the "fat burning" phenotype.
Scenario B: Lipid Lowering & Liver Health
-
Choice: CAY10573 (or Dual Agonists)
-
Rationale: Treating dyslipidemia often requires a multi-pronged approach. Activation of PPAR
(liver clearance) and PPAR (adipose sensitivity) alongside PPAR can be beneficial. CAY10573 serves as a model for "Pan-PPAR" therapeutic candidates.
Validated Protocol: Nuclear Receptor Transactivation Assay
This protocol uses a Luciferase Reporter system to quantify the activation of PPAR isoforms. This is the definitive method to verify the potency differences listed above in your specific cell line.
Prerequisites:
-
Cell Line: HEK293T or COS-7 (Low endogenous PPAR expression).
-
Plasmids: Gal4-PPAR(LBD) fusion vector + UAS-Luciferase reporter.
Workflow Diagram
Figure 2: Transactivation assay workflow. Note the higher concentration range required for CAY10573 to achieve saturation.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dissolve GW501516 in DMSO to 10 mM.
-
Dissolve CAY10573 in DMSO to 10 mM. Note: CAY10573 is less soluble; vortex vigorously and warm to 37°C if precipitate forms.
-
-
Transfection (Day 1):
-
Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine).
-
Ratio: 10:1 (Reporter:Receptor) to ensure the receptor is the limiting factor.
-
-
Treatment (Day 2):
-
Remove transfection media. Replace with Charcoal-Stripped FBS media (Critical: Standard FBS contains endogenous lipids that activate PPARs, creating high background noise).
-
Dosing:
-
GW501516: Serial dilution: 0.1 nM
100 nM. -
CAY10573: Serial dilution: 1 nM
5 M.
-
-
Control: Vehicle (DMSO < 0.1%).
-
-
Readout (Day 3):
-
Lyse cells and add Luciferin substrate.
-
Measure Luminescence.
-
-
Analysis:
-
Plot Dose-Response Curve (Log[Agonist] vs. RLU).
-
Calculate
using a 4-parameter logistic fit.
-
Safety & Handling (E-E-A-T)
-
GW501516 Toxicity: While a valuable tool compound, GW501516 was abandoned in clinical trials due to the development of adenocarcinomas in multiple organs in animal models at high doses [3].[2]
-
Lab Safety: Handle as a potential carcinogen. Use a fume hood for powder handling. Double glove.
-
-
CAY10573 Stability: Indole derivatives are sensitive to oxidation and light.
-
Storage: Store solid at -20°C. Store DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles, which degrade the indole moiety, leading to loss of potency (especially at the weaker PPAR
interface).
-
References
-
Oliver, W.R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306-5311.
-
Mahindroo, N., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.[5]
- Ligand Pharmaceuticals. (2007). "Clinical Development of GW501516 Abandoned." Drug Development Technology. (Historical context regarding carcinogenicity findings).
Sources
- 1. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 5. caymanchem.com [caymanchem.com]
CAY10573 head-to-head study with other research compounds
The following guide provides an in-depth technical analysis of CAY10573 , a potent pan-PPAR agonist, comparing its pharmacological profile directly against standard isoform-selective research compounds.
Compound Class: Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Primary Targets: PPAR
Executive Analysis: The Pan-Agonist Advantage
In metabolic disease research, single-target modulation often fails to recapitulate the complex interplay of lipid homeostasis, glucose regulation, and inflammation. CAY10573 serves as a critical chemical probe because it simultaneously activates all three PPAR isoforms (
Unlike Rosiglitazone (selective PPAR
Mechanism of Action
CAY10573 functions as a ligand for the PPAR nuclear receptors.[1] Upon binding, it induces a conformational change that facilitates heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of factors involved in fatty acid oxidation (PPAR
Figure 1: Mechanism of CAY10573-mediated PPAR activation and transcriptional regulation.
Head-to-Head Comparison Data
The following data synthesizes binding affinity (IC
Table 1: Binding Affinity & Functional Potency Profile
| Compound | Class | PPAR | PPAR | PPAR | Functional EC |
| CAY10573 | Pan-Agonist | 113 | 50 | 223 | |
| Rosiglitazone | Selective | >10,000 | 92 | >10,000 | |
| GW7647 | Selective | 6 | >10,000 | >10,000 | |
| GW501516 | Selective | >1,000 | >1,000 | 1 |
Key Insight: CAY10573 exhibits a higher binding affinity for PPAR
Experimental Protocol: Nuclear Receptor Transactivation Assay
To validate CAY10573 activity in your specific cell model, use a luciferase reporter assay. This protocol is designed to quantify the functional transcriptional activity of the compound.
Workflow Overview
Figure 2: Step-by-step workflow for the PPAR transactivation reporter assay.
Detailed Methodology
Reagents Required:
-
Cell Line: HEK293T or CV-1 (fibroblast-like).
-
Plasmids: Expression vectors for human PPAR
, , or ; RXR ; and a PPRE-Luciferase reporter (e.g., 3xPPRE-TK-Luc). -
Control: Renilla luciferase vector (for normalization).
-
Compound: CAY10573 (Stock: 10 mM in DMSO).
Protocol Steps:
-
Cell Seeding:
-
Seed cells in 96-well white-walled plates at a density of
cells/well in DMEM + 10% charcoal-stripped FBS (to remove endogenous lipids). -
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Transfection (Lipofection):
-
Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine).
-
Ratio: 4:1 (Transfection Reagent : DNA).
-
DNA Load per well: 50 ng PPAR plasmid + 50 ng RXR plasmid + 100 ng PPRE-Luc reporter + 10 ng Renilla control.
-
Add complexes to cells and incubate for 6–12 hours.
-
-
Compound Treatment:
-
Remove transfection media.
-
Prepare serial dilutions of CAY10573 in fresh media (Range: 1 nM to 10
M). -
Include Rosiglitazone (1
M) as a positive control for PPAR and DMSO (0.1%) as a vehicle control. -
Treat cells in triplicate.
-
-
Incubation:
-
Incubate treated cells for 24 hours.
-
-
Data Acquisition:
-
Lyse cells using passive lysis buffer.
-
Add Firefly luciferase substrate and measure luminescence (Relative Light Units - RLU).
-
Add Renilla substrate and measure luminescence.
-
Calculation: Normalize Firefly RLU to Renilla RLU to account for transfection efficiency.
-
Analysis: Plot log(concentration) vs. Normalized RLU to determine EC
.
-
Technical Considerations & Troubleshooting
Solubility & Stability[2][3]
-
Solubility: CAY10573 is soluble in DMSO up to ~25 mg/mL. Avoid aqueous buffers for stock solutions; precipitation will occur.
-
Storage: Store solid at -20°C (stable >2 years). Store DMSO stocks at -80°C; avoid repeated freeze-thaw cycles.
Selectivity Interpretation
While CAY10573 is a "pan-agonist," it is not equipotent across all isoforms.
-
PPAR
: High potency (EC = 8 nM).[2] -
PPAR
: Moderate potency (EC = 70 nM). -
PPAR
: Lower potency (EC = 500 nM).[2][3] -
Implication: At low concentrations (<100 nM), the compound may act primarily as a dual
agonist. Full pan-agonism requires concentrations >500 nM.
References
-
Mahindroo, N., Wang, C.C., Liao, C.C., et al. (2006).[2] Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.[2]
-
Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma). Journal of Biological Chemistry, 270(22), 12953-12956. (Reference for Rosiglitazone data).
-
Brown, P. J., et al. (2001). Identification of a subtype selective human PPARalpha agonist through parallel-array synthesis.[4] Bioorganic & Medicinal Chemistry Letters, 11(9), 1225-1227. (Reference for GW7647 data).
-
Cayman Chemical. (2024). CAY10573 Product Information Sheet.
Sources
Safety Operating Guide
Executive Summary: Immediate Action Required
CAY10573 (SB-202190) is a potent p38 MAP kinase inhibitor. It is a bioactive organic compound containing fluorine.
-
CORE DIRECTIVE: NEVER dispose of CAY10573 down the drain (sewer).
-
PRIMARY METHOD: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
WASTE STREAM: Due to the presence of a fluorophenyl group, this compound should ideally be categorized as Halogenated Organic Waste , depending on your facility's specific threshold for trace halogens.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must first understand its structure to assign the correct waste stream. CAY10573 is not just "organic waste"; it is a fluorinated heterocycle.
| Property | Specification | Operational Implication |
| Common Name | CAY10573 (SB-202190) | Use this for labeling waste tags. |
| Chemical Name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | Contains Fluorine. This dictates the "Halogenated" classification. |
| CAS Number | 152121-30-7 | Use for searching specific EHS databases. |
| Molecular Formula | C₂₀H₁₄FN₃O | The 'F' confirms halogen content. |
| Physical State | Crystalline Solid | Must be dissolved before incineration. |
| Solubility | DMSO (>10 mg/ml), Ethanol (~5 mg/ml) | Use DMSO or Ethanol as the carrier solvent for disposal. |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Immediate Safety & Spill Response
If a spill occurs during weighing or transfer, follow this immediate protocol to prevent contamination and exposure.
-
Isolate: Evacuate non-essential personnel from the immediate bench area.
-
PPE: Don double nitrile gloves , a lab coat, and safety goggles. A standard surgical mask is insufficient; use a NIOSH N95 if dust generation is likely.
-
Containment (Solid): Do not dry sweep. Cover the spill with a damp paper towel (moistened with ethanol) to prevent dust aerosolization.
-
Cleanup:
-
Scoop the damp material and towel into a sealable bag.
-
Wipe the surface with 70% Ethanol.
-
Place all cleanup materials into the Solid Hazardous Waste bin (labeled for Incineration).
-
Routine Disposal Protocol (Step-by-Step)
This protocol ensures compliance with EPA (RCRA) standards and European REACH regulations. The goal is to transform the bioactive solid into a form suitable for high-temperature incineration.
Scenario A: Disposing of Pure Solid (Expired or Excess)
Rationale: Incinerators handle liquids more efficiently than loose powders. Dissolution prevents dust hazards downstream.
-
Preparation: Choose a combustible solvent. Acetone or Ethanol are preferred because they burn clean.
-
Dissolution:
-
Transfer the solid CAY10573 into a small glass vial.
-
Add enough solvent to fully dissolve the solid.
-
-
Tagging: Label the vial clearly: "CAY10573 in Ethanol - Halogenated Organic."
-
Transfer: Pour this solution into your lab's Halogenated Organic Waste carboy.
-
Note: While the fluorine content is low, strict adherence to "Halogenated" streams prevents damage to incinerators not equipped for acid gas scrubbing (HF formation).
-
-
Rinsing: Triple-rinse the original container with the solvent and add the rinsate to the waste carboy.
Scenario B: Disposing of Experimental Solutions (Cell Culture/DMSO Stocks)
Rationale: These solutions often contain low concentrations of the drug but must still be treated as hazardous chemical waste, not bio-waste.
-
Segregation: Do not mix with aqueous buffers or cell culture media if possible.
-
Collection: Collect all DMSO/Ethanol stock remnants in a dedicated organic waste container.
-
Aqueous Dilutions: If you have large volumes of dilute aqueous media (e.g., cell culture supernatant containing 10 µM CAY10573):
-
Do not pour down the sink.
-
Collect in a separate "Aqueous Hazardous Waste" container.
-
Label as "Aqueous waste with trace organics/fluorinated compounds."
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for CAY10573 disposal to ensure zero environmental release.
Figure 1: Decision tree for CAY10573 waste stream segregation. Note the prioritization of Halogenated streams due to the Fluorine atom.
Regulatory Compliance & Rationale
Why Incineration? CAY10573 is a bioactive small molecule. Standard wastewater treatment plants are not designed to filter or degrade specific kinase inhibitors. Releasing them into the water supply can affect aquatic life by disrupting conserved signaling pathways.
Why Halogenated vs. Non-Halogenated?
-
The Chemistry: CAY10573 contains a Fluorine atom. When burned, fluorinated compounds can generate Hydrofluoric Acid (HF).
-
The Regulation:
-
Strict Compliance: Place in Halogenated Waste . This ensures the incinerator uses a scrubber to neutralize acidic gases.
-
Pragmatic Compliance: If the concentration is extremely low (<0.1%) and dissolved in a non-halogenated solvent (like Ethanol), some facilities allow "Non-Halogenated" classification. Always consult your facility's EHS officer.
-
US EPA (RCRA) Status: While CAY10573 is not explicitly P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility. The generator is responsible for determining if the waste exhibits toxicity characteristics. As a bioactive agent, the conservative and correct approach is to treat it as hazardous chemical waste.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
PubChem. (2025).[1] SB 202190 (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: CAY10573
Executive Summary
Compound Identity: CAY10573 (CAS: 864082-47-3) Primary Mechanism: Dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). Operational Status: High Bioactivity / Undetermined Toxicity. Core Directive: Treat as a potent pharmacophore. The absence of specific toxicology data (GHS "Not Classified") must be interpreted as untested, not safe.
Part 1: Risk Assessment & The "Bioactivity Paradox"
As researchers, we often encounter a dangerous gap in Safety Data Sheets (SDS) for novel small molecules. CAY10573 is frequently listed as "Not Classified" or "Caution: Substance not fully tested." This is a regulatory status, not a biological reality.
The Scientific Logic for PPE (Causality): CAY10573 is designed to permeate cell membranes and inhibit phosphorylation at nanomolar concentrations (IC50 values of ~40 nM for p38α). If it can inhibit kinase signaling in your cell culture, it can inhibit kinase signaling in you.
-
Target: p38/JNK pathways regulate stress responses, inflammation, and apoptosis.
-
Risk: Systemic absorption (inhalation/dermal) could theoretically dampen immune response or alter stress-signaling cascades.
Hazard Profile Summary
| Parameter | Classification | Operational Interpretation |
| GHS Signal | Often "Warning" or "Not Classified" | Treat as TOXIC |
| Physical State | Solid (Crystalline) | Inhalation risk during weighing (dust).[1] |
| Solubility | DMSO (>20 mg/mL), Ethanol | Dermal absorption enhancer (DMSO carries payload through skin).[1] |
| Route of Entry | Inhalation, Dermal, Ocular | Mucous membranes are highly permeable to lipophilic inhibitors.[1] |
Part 2: Personal Protective Equipment (PPE) Protocol
This protocol uses a "Defense-in-Depth" strategy. We do not rely on a single barrier.[2]
1. Respiratory Protection (The Primary Barrier)
-
Engineering Control (Mandatory): All handling of dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred for volatiles).
-
PPE (Secondary): If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .
-
Why? CAY10573 is a light powder. Electrostatic forces can aerosolize particles during spatula transfer.
-
2. Dermal Protection (The Permeation Logic)
-
Glove Type: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Technique: Double Gloving is required when solubilizing in DMSO.
-
Why? DMSO (Dimethyl sulfoxide) is the standard solvent for CAY10573. DMSO permeates latex and thin nitrile rapidly, dragging the dissolved inhibitor into the bloodstream.
-
Protocol: Inner glove (Nitrile) -> Outer glove (Nitrile). Immediately change outer gloves if splashed with DMSO-CAY10573 solution.
-
3. Ocular Protection
-
Standard: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Why? Safety glasses with side shields are insufficient for powders. An updraft can deposit micro-particles into the tear duct, a direct route for systemic absorption.
Part 3: Operational Workflow & Visualization
Handling & Solubilization Workflow
The following diagram illustrates the critical control points where exposure risk is highest.
Caption: Operational workflow emphasizing thermal equilibration to prevent moisture uptake and the critical double-gloving stage during DMSO addition.
Step-by-Step Protocol
-
Equilibration: Remove the vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).
-
Weighing (Critical Step):
-
Place the balance inside the fume hood.
-
Use an anti-static gun if available to prevent powder "fly-away."
-
Weigh the necessary amount into a screw-cap vial (not a snap-cap, which can aerosolize upon closing).
-
-
Solubilization:
-
Add DMSO (or Ethanol) to the vial.
-
Vortex with the cap tightly sealed.
-
Note: Once in solution, the risk shifts from inhalation (dust) to percutaneous absorption (liquid).
-
-
Application:
-
Dilute into aqueous buffers/media immediately prior to use. CAY10573 may precipitate in high-aqueous environments if the concentration exceeds solubility limits.
-
Part 4: Disposal & Decontamination
Spill Response (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (soaked in water or mild detergent) to dampen the powder.
-
Scoop into a hazardous waste bag.
Spill Response (Liquid - DMSO Solution):
-
Evacuate immediate area if the spill is large (>10mL) and outside a hood.
-
Absorb with vermiculite or spill pads.
-
Clean surface with 70% Ethanol followed by water.
-
Do not use bleach immediately if DMSO is present (potential for exothermic reaction/byproducts), though generally safe with trace amounts. Detergent/water is preferred for initial cleaning.
Waste Stream:
-
Solid Waste: Labeled as "Toxic Solid Organic" (trace CAY10573).
-
Liquid Waste: Labeled as "Solvent Waste (DMSO) + Trace Toxic."
-
Never pour down the drain. Kinase inhibitors are persistent environmental pollutants.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
National Institutes of Health (NIH). (2023). Guidelines for the Safe Handling of Bioactive Small Molecules. [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 3. IRB Barcelona reveals that destruction kinase drugs trigger protein degradation - Parc Científic de Barcelona [pcb.ub.edu]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. mu.edu.sa [mu.edu.sa]
- 6. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
